molecular formula C8H7BrO3 B8791456 5-Bromo-2-(hydroxymethyl)benzoic acid

5-Bromo-2-(hydroxymethyl)benzoic acid

Cat. No.: B8791456
M. Wt: 231.04 g/mol
InChI Key: KJZVMBFKUKCLDJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(hydroxymethyl)benzoic acid is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(hydroxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(hydroxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

5-bromo-2-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H7BrO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

KJZVMBFKUKCLDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)CO

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 5-Bromophthalide vs. 5-Bromo-2-(hydroxymethyl)benzoic Acid Equilibrium

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical equilibrium, stability, and analytical characterization of 5-bromophthalide and its hydrolyzed form, 5-bromo-2-(hydroxymethyl)benzoic acid .

Executive Summary

5-Bromophthalide (5-BP) is a critical lactone intermediate in the synthesis of the antidepressant Citalopram and its enantiomer Escitalopram . Its chemical stability is governed by a pH-dependent equilibrium with its open-chain hydrolysate, 5-bromo-2-(hydroxymethyl)benzoic acid .

For process chemists and analytical scientists, this equilibrium presents a dual challenge:

  • Synthetic Control: Premature hydrolysis during Grignard additions (e.g., with 4-fluorophenylmagnesium bromide) leads to process failure and impurity formation.

  • Analytical Integrity: Inaccurate HPLC quantification occurs if the mobile phase pH shifts the equilibrium on-column, leading to split peaks or retention time shifts.

This guide provides the mechanistic grounding and protocols required to control, monitor, and quantify these species.

Mechanistic Foundation: The Lactone-Hydroxy Acid Switch

The core chemical behavior is the reversible interconversion between the cyclic lactone (phthalide) and the open-chain hydroxy acid. This is not a simple static equilibrium but a dynamic system driven heavily by pH and solvent proticity.

The Equilibrium Triad

The system exists in three distinct states depending on the environment:

  • Lactone (Neutral/Acidic): The thermodynamically favored form in solid state and acidic solution. The 5-membered ring is stable.

  • Carboxylate Salt (Basic): In the presence of base (

    
    ), the lactone ring opens irreversibly to form the stable carboxylate salt.
    
  • Hydroxy Acid (Transient): Upon acidification of the salt, the protonated 5-bromo-2-(hydroxymethyl)benzoic acid forms. Crucially, this species is kinetically unstable and spontaneously cyclizes back to the lactone via intramolecular esterification, often without external catalysis.

Mechanism Diagram

The following diagram illustrates the pH-driven interconversion pathways.

Equilibrium Lactone 5-Bromophthalide (Stable Lactone) Salt 5-Bromo-2-(hydroxymethyl)benzoate (Stable Anion) Lactone->Salt Hydrolysis (OH-) pH > 10 Acid 5-Bromo-2-(hydroxymethyl)benzoic acid (Transient Intermediate) Salt->Acid Protonation (H+) pH < 4 Acid->Lactone Spontaneous Cyclization (-H2O)

Caption: pH-dependent cycle. Base opens the ring to a stable salt; acid generates the transient hydroxy acid which rapidly cyclizes.

Synthetic Implications (Citalopram Process)[1][2]

In the industrial synthesis of Citalopram, 5-bromophthalide undergoes a Grignard reaction.[1][2] The equilibrium described above dictates the strict requirement for anhydrous conditions .

The Grignard Failure Mode

If the reaction matrix contains water or residual base, 5-bromophthalide hydrolyzes to the hydroxy acid salt.

  • Consequence: The Grignard reagent (R-MgBr) will act as a base, deprotonating the hydroxy group and the carboxylic acid of the open chain form, consuming 2 equivalents of the expensive reagent before any carbon-carbon bond formation occurs.

  • Impurity: This results in low yields and the formation of des-fluoro impurities due to quenching of the Grignard reagent.

Process Control Table
ParameterSpecificationCausality
Water Content (KF)

Prevents hydrolysis of lactone to hydroxy acid.
Solvent THF (Anhydrous)Stabilizes the Grignard reagent; avoids proton sources.
Reaction Temp

Kinetic control; minimizes side reactions of the open chain form.
Quench pH Acidic (

)
Forces cyclization of any unreacted open-chain intermediates back to phthalide for recovery.

Analytical Methodology: HPLC Strategy

Analyzing this equilibrium is difficult because the "Acid" form (open chain) tends to cyclize on the column if acidic mobile phases are used.

The "On-Column" Artifact Problem

Standard Reverse Phase (RP) HPLC uses acidic modifiers (TFA, Formic Acid) to suppress silanol activity.

  • Scenario: You inject a sample containing the open-chain carboxylate (salt).

  • Result: As the sample enters the acidic mobile phase, it protonates to the hydroxy acid. It then begins to cyclize to 5-bromophthalide as it travels down the column.

  • Chromatogram: You observe a distorted peak, a "saddle" between two peaks, or a single peak that represents the lactone, masking the presence of the hydrolyzed impurity.

Recommended Protocol: pH-Switch HPLC

To accurately quantify the ratio of Lactone vs. Hydrolyzed forms, you must use a high-pH method to keep the ring open, or a strictly controlled neutral method.

Method A: Impurity Profiling (Quantifying Hydrolysis)

  • Column: C18 Hybrid (high pH stable, e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 10.0).

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Rationale: At pH 10, the open-chain form exists solely as the stable dianion/carboxylate. It will not cyclize. The lactone remains neutral.

  • Separation: The ionic carboxylate elutes early (solvent front); the neutral lactone elutes later.

Method B: Purity Assay (Standard)

  • Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile.

  • Rationale: The acidic condition forces all species to the lactone form. This measures "Total Potential 5-Bromophthalide."

Experimental Protocol: Hydrolysis Kinetics Study

To determine the stability half-life of 5-bromophthalide in your specific formulation or reaction matrix, use this self-validating protocol.

Materials
  • Stock Solution: 5-Bromophthalide (1 mg/mL in Acetonitrile).

  • Buffer Systems: Phosphate buffers at pH 2.0, 7.0, and 10.0.

  • IS (Internal Standard): Benzophenone (chemically inert to hydrolysis).

Workflow
  • Preparation: Spike Stock Solution into each Buffer System at a 1:10 ratio (final conc. 0.1 mg/mL).

  • Incubation: Hold samples at 25°C in a thermomixer.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 12h, 24h.

  • Quench/Analysis:

    • Crucial Step: Do NOT acidify the pH 10 sample before injection if using Method A (High pH). Inject directly to preserve the species ratio.

  • Calculation:

    
    
    
Expected Results
  • pH 2.0: >99% stability over 24h (Lactone favored).

  • pH 7.0: Slow degradation (10-20% loss over 24h).

  • pH 10.0: Rapid conversion to open-chain form (<1h half-life).

Visualizing the Citalopram Workflow

The following diagram places 5-bromophthalide in the context of the Citalopram synthesis, highlighting the critical control point.

CitalopramFlow Start 5-Bromophthalide (Starting Material) Critical CRITICAL CONTROL POINT Moisture/pH Control Start->Critical Grignard Grignard Reaction (4-F-Ph-MgBr) Intermediate Diol Intermediate (Open Chain) Grignard->Intermediate Step 1 & 2 Critical->Grignard Anhydrous Conditions Cyclization Acid Cyclization (H3PO4) Intermediate->Cyclization Ring Closure Product Citalopram HBr Cyclization->Product CN substitution & Salt formation

Caption: 5-Bromophthalide requires strict moisture control before the Grignard step to prevent ring opening.

References

  • H. Lundbeck A/S. (1977). Process for the preparation of citalopram and its hydrobromide salt. U.S. Patent 4,136,193.[1] Link

  • Klaus, B. et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832.[3] Link

  • Andrés, G. O., et al. (2001).[6] Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. Journal of Organic Chemistry, 66(23), 7653-7.[6] Link

  • SIELC Technologies. (n.d.). Separation of 5-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. Link

  • BenchChem. (2025).[7] Spectroscopic Analysis of 5-Bromophthalide: A Technical Guide. Link

Sources

An In-Depth Technical Guide to 2-Bromo-5-(hydroxymethyl)benzoic Acid: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Navigating Isomeric Specificity

This guide addresses the technical attributes of a key synthetic intermediate. The initial query concerned 5-Bromo-2-(hydroxymethyl)benzoic acid. However, a comprehensive search of chemical literature and databases indicates a lack of a specifically assigned CAS number and extensive documentation for this particular isomer. In contrast, its isomer, 2-Bromo-5-(hydroxymethyl)benzoic acid (CAS: 1187238-21-6) , is a well-documented and commercially available compound. Given the structural similarity and the high likelihood of its relevance to researchers in this chemical space, this guide will focus on the synthesis, properties, and applications of 2-Bromo-5-(hydroxymethyl)benzoic acid. This approach ensures scientific accuracy and provides actionable insights for laboratory applications.

Chemical Identity and Physicochemical Properties

2-Bromo-5-(hydroxymethyl)benzoic acid is a disubstituted benzoic acid derivative. The strategic placement of the bromine atom, the carboxylic acid, and the hydroxymethyl group makes it a trifunctional building block, offering multiple reaction sites for the construction of more complex molecules.

Table 1: Physicochemical Properties of 2-Bromo-5-(hydroxymethyl)benzoic Acid

PropertyValueSource
CAS Number 1187238-21-6[1][2][3]
Molecular Formula C₈H₇BrO₃[3]
Molecular Weight 231.05 g/mol [2]
Appearance White to off-white solid[3]
Purity Typically ≥95%[2][3]
Melting Point No data available
Solubility No data available
Storage Sealed in a dry, room temperature environment[2]

Synthesis of 2-Bromo-5-(hydroxymethyl)benzoic Acid: A Proposed Pathway

While specific, detailed synthetic protocols for 2-Bromo-5-(hydroxymethyl)benzoic acid are not abundant in readily available literature, a plausible and efficient synthesis can be designed based on established organic chemistry principles and a synthesis of a closely related compound, 2-bromo-5-methoxybenzoic acid.[4][5] The proposed pathway involves the selective bromination of a commercially available starting material.

The rationale for this proposed synthesis hinges on the directing effects of the substituents on the aromatic ring. The starting material, 3-methoxybenzoic acid, is activated towards electrophilic aromatic substitution by the methoxy group, which is an ortho-, para-director. The bromine is therefore directed to the 2-position (ortho to the methoxy group).

Synthesis_of_2-Bromo-5-(hydroxymethyl)benzoic_acid start 3-Methoxybenzoic Acid intermediate 2-Bromo-5-methoxybenzoic acid start->intermediate Bromination (e.g., NBS, H₂SO₄) final 2-Bromo-5-(hydroxymethyl)benzoic acid intermediate->final Reduction (e.g., LiAlH₄)

Caption: Proposed synthesis of 2-Bromo-5-(hydroxymethyl)benzoic acid.

Experimental Protocol: A Two-Step Synthesis

This protocol is a representative procedure adapted from the synthesis of analogous compounds.[4][5]

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic acid

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, add 3-methoxybenzoic acid (0.1 mol) and dichloromethane (80g).[4]

  • Addition of Reagents: Sequentially add concentrated sulfuric acid (25mL), potassium bromate (0.01 mol), and red phosphorus (0.01 mol).[4]

  • Bromination: While stirring, add N-bromosuccinimide (NBS) or dibromohydantoin (0.15 mol) at 25°C. Control the temperature between 25-30°C and react for 3 hours.[4]

  • Work-up: Monitor the reaction by HPLC. Once complete, pour the reaction mixture into ice water to quench. Recover the dichloromethane under reduced pressure.[4]

  • Isolation: Filter the mother liquor and recrystallize from ethanol to obtain 2-bromo-5-methoxybenzoic acid.[4]

Step 2: Reduction to 2-Bromo-5-(hydroxymethyl)benzoic acid

  • Rationale for Reduction: The reduction of the carboxylic acid to a primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This is a standard transformation in organic synthesis.

  • Reaction Setup: In a dry flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • Addition of Intermediate: Slowly add a solution of 2-Bromo-5-methoxybenzoic acid in THF to the LiAlH₄ suspension at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Work-up and Isolation: Filter the resulting aluminum salts and wash with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure 2-Bromo-5-(hydroxymethyl)benzoic acid.

Applications in Research and Drug Development

2-Bromo-5-(hydroxymethyl)benzoic acid is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a variety of chemical transformations.

  • As a Precursor for Heterocyclic Compounds: The carboxylic acid and hydroxymethyl groups can be used to form lactones, which are common structural motifs in biologically active compounds.

  • In Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery, enabling the synthesis of diverse chemical libraries.

  • Derivatization for Structure-Activity Relationship (SAR) Studies: The three functional groups can be independently modified to explore the SAR of a lead compound. For instance, the carboxylic acid can be converted to amides or esters, and the alcohol can be oxidized or converted to ethers.

While specific examples of the use of 2-Bromo-5-(hydroxymethyl)benzoic acid are not widespread in the literature, the applications of its close analogues, such as 2-bromo-5-methoxybenzoic acid, in the synthesis of inhibitors of biological targets and urolithin derivatives highlight the potential utility of this class of compounds.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-(hydroxymethyl)benzoic acid.

Table 2: GHS Hazard Information for 2-Bromo-5-(hydroxymethyl)benzoic acid

Hazard ClassHazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationH315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)H335: May cause respiratory irritation.[1][2]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[7][8]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8]

First Aid Measures
  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

  • In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]

Conclusion

2-Bromo-5-(hydroxymethyl)benzoic acid is a versatile and valuable building block in synthetic organic chemistry. Its trifunctional nature provides a platform for the synthesis of a wide array of more complex molecules with potential applications in drug discovery and materials science. While detailed studies on this specific isomer are not as prevalent as for some of its analogues, its chemical structure suggests significant potential for future research and development. Proper handling and adherence to safety protocols are essential when working with this compound.

References

  • Loba Chemie Pvt. Ltd. (2019, January 28). Safety Data Sheet: 2-BROMO-5-HYDROXYBENZALDEHYDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-5-(hydroxymethyl)benzoic acid - Cancer. Retrieved from [Link]

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.). CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). Exploring the Applications of 2-Bromo-5-methoxybenzoic Acid in Chemical Research. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

5-Bromo-2-(hydroxymethyl)benzoic Acid: Molecular Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient synthesis of complex pharmacophores. 5-Bromo-2-(hydroxymethyl)benzoic acid is a highly versatile intermediate characterized by its unique spatial arrangement of a carboxylic acid, a hydroxymethyl group, and a heavy bromine atom. This whitepaper provides an in-depth technical analysis of its molecular properties, a field-proven mechanistic synthesis protocol, and its critical applications in the development of neurotherapeutic agents and heterocyclic scaffolds.

Molecular Identity & Physicochemical Profiling

Understanding the fundamental physicochemical properties of 5-bromo-2-(hydroxymethyl)benzoic acid is the first step in predicting its behavior in organic synthesis and biological systems. The presence of the bromine atom at the 5-position provides an excellent handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings), while the ortho-relationship between the carboxylic and hydroxymethyl groups allows for facile cyclization into lactones or isoindolinones [1].

Table 1: Quantitative Molecular Data
PropertyValue / Description
Chemical Name 5-Bromo-2-(hydroxymethyl)benzoic acid
CAS Registry Number 627909-55-1
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Monoisotopic Mass ~229.95 g/mol
Appearance White solid
Mass Spectrometry (ESI-) m/z 229[M-H]⁻

Mechanistic Synthesis & Isolation Protocol

Synthesis A 5-Bromophthalide B LiOH Catalysis (THF/MeOH/H2O) A->B Solubilization C Lithium Salt Intermediate B->C Ring Opening D Acidification (10% HCl) C->D Protonation E 5-Bromo-2-(hydroxymethyl) benzoic acid D->E Precipitation

Synthesis workflow of 5-bromo-2-(hydroxymethyl)benzoic acid via lactone ring opening.

Step-by-Step Methodology: Base-Catalyzed Lactone Ring Opening

Causality & Rationale for Solvent Selection: Why use a 2:1:1 THF/MeOH/Water solvent system? 5-bromophthalide is highly lipophilic, necessitating Tetrahydrofuran (THF) for primary solvation. Water is required to dissolve the Lithium hydroxide (LiOH) catalyst. Methanol serves as a critical amphiphilic bridge, preventing biphasic separation and ensuring uniform nucleophilic attack by hydroxide ions.

Protocol:

  • Solubilization: Dissolve 93.88 mmol (approx. 20.0 g) of 5-bromophthalide in 570 mL of a 2:1:1 (v/v/v) mixture of THF, Methanol, and Deionized Water. Stir mechanically at 300 rpm.

    • Self-Validation Check: The reaction mixture must transition to a clear, homogeneous solution. Any persistent turbidity indicates incomplete solubilization, requiring a 10% volumetric increase of the THF/MeOH co-solvent system.

  • Base Addition: Slowly add 281.6 mmol (11.80 g) of Lithium hydroxide monohydrate (LiOH·H₂O) in small portions over 15 minutes at room temperature.

    • Causality: Lithium coordinates effectively with the forming carboxylate, stabilizing the intermediate and preventing the thermal degradation of the brominated aromatic ring.

  • Reaction Propagation: Stir the reaction mixture at ambient temperature (20–25°C) for 12 to 18 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporation at 35°C) to preferentially remove the volatile organic solvents (THF and Methanol).

  • Acidification & Precipitation: Cool the remaining aqueous phase to 0–5°C in an ice bath. Slowly add 10% Hydrochloric acid (HCl) dropwise until the pH reaches 2.0–3.0.

    • Causality: The sudden drop in pH protonates the lithium carboxylate salt, drastically reducing its aqueous solubility and forcing the free acid to precipitate.

    • Self-Validation Check: The precipitation should yield a stark white solid. A yellowish tint suggests bromine radical formation, indicating that the reaction temperature exceeded ambient conditions during propagation.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold deionized water to remove residual LiCl salts, and azeotropically dry with benzene (or under high vacuum) to yield the pure product [2].

Strategic Applications in Drug Discovery

5-Bromo-2-(hydroxymethyl)benzoic acid is not merely an end-product; it is a critical node in the synthesis of advanced therapeutics.

A. Development of Beta-Secretase (BACE1) Inhibitors

In the pursuit of disease-modifying therapies for Alzheimer's disease, inhibiting the beta-secretase enzyme (BACE1) is a primary target to prevent the cleavage of amyloid precursor protein (APP) into neurotoxic Amyloid-Beta (Aβ) peptides. 5-Bromo-2-(hydroxymethyl)benzoic acid is utilized to synthesize acetyl 2-hydroxy-1,3-diaminoalkanes. The carboxylic and hydroxymethyl moieties allow for the construction of complex diaminoalkane backbones that perfectly mimic the transition state of APP, fitting snugly into the BACE1 active site [2].

Application A 5-Bromo-2-(hydroxymethyl) benzoic acid B Amidation & Alkylation A->B Structural Mod C BACE1 Inhibitor Scaffold B->C Lead Optimization D APP Cleavage Blockade C->D Target Binding E Reduced Aβ Plaques (Alzheimer's Therapy) D->E Clinical Outcome

Application workflow in the development of BACE1 inhibitors for Alzheimer's disease.

B. Synthesis of 6-Bromoisoindolin-1-one Derivatives

Isoindolinones are privileged scaffolds present in numerous natural products and designed medicinal molecules with potent antitumor and antimicrobial activities. By reacting 5-bromo-2-(hydroxymethyl)benzoic acid (or its sodium salt) with acidic reagents (such as 6 mol/L HCl or H₂SO₄) in a methanol/water matrix, researchers can efficiently drive a cyclization reaction to yield 6-bromoisoindolin-1-one with yields exceeding 84%[3]. The retained bromine atom allows for subsequent late-stage functionalization via cross-coupling.

Analytical Characterization Standards

To ensure the integrity of the synthesized 5-bromo-2-(hydroxymethyl)benzoic acid before downstream application, the following analytical benchmarks must be met:

  • Nuclear Magnetic Resonance (¹H NMR): When dissolved in a mixture of CDCl₃ and CD₃OD (300 MHz), the spectrum must display a distinct doublet at δ 7.89 (J = 8.3 Hz, 1H), a doublet at δ 7.67 (J = 1.9 Hz, 1H), and a doublet of doublets at δ 7.50 (J = 8.3, 1.9 Hz, 1H) corresponding to the aromatic ring protons. Crucially, a sharp singlet at δ 3.99 (2H) confirms the presence of the intact hydroxymethyl (-CH₂OH) group [2].

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) in negative mode should yield a dominant peak at m/z 229, corresponding to the [C₈H₇BrO₃ - H]⁻ ion, validating the molecular weight of 231.04 g/mol [1][2].

References

  • Google Patents. "OA12919A - Acetyl 2-hydroxy-1,3 diaminoalkanes." Patent Literature.
  • Google Patents. "CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one." Patent Literature.

Distinguishing Positional Isomers: A Comprehensive Analysis of 5-Bromo-2-(hydroxymethyl)benzoic acid and 2-Bromo-5-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of synthetic chemistry and drug development, the precise arrangement of functional groups on an aromatic scaffold is paramount, dictating the molecule's physicochemical properties, reactivity, and biological activity. Constitutional isomers, compounds sharing the same molecular formula but differing in atomic connectivity, often exhibit profoundly different characteristics. This guide provides an in-depth technical examination of two such isomers: 5-Bromo-2-(hydroxymethyl)benzoic acid and 2-Bromo-5-(hydroxymethyl)benzoic acid. We will dissect their structural nuances, compare their physicochemical properties, explore regioselective synthetic strategies, and detail the analytical methodologies essential for their unambiguous differentiation. This document serves as a critical resource for researchers engaged in the synthesis, characterization, and application of substituted benzoic acid derivatives.

The Criticality of Isomeric Purity in Chemical Research

Constitutional isomers, also known as structural isomers, are compounds that possess the same molecular formula but differ in the connectivity of their atoms.[1][2][3][4] This seemingly subtle variation can lead to dramatic differences in physical properties such as melting point and polarity, as well as chemical properties like reactivity and metabolic stability. In drug development, one isomer may exhibit potent therapeutic effects while another could be inactive or even toxic. Therefore, the ability to synthesize a specific isomer selectively and confirm its identity and purity is a cornerstone of modern chemical science.

This guide focuses on two closely related constitutional isomers of C₈H₇BrO₃:

  • 5-Bromo-2-(hydroxymethyl)benzoic acid

  • 2-Bromo-5-(hydroxymethyl)benzoic acid

The core structural difference lies in the substitution pattern on the benzoic acid core, which dictates the electronic and steric environment of each functional group. Understanding these differences is crucial for predicting their behavior and for designing robust synthetic and analytical protocols.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental distinction between these two molecules is the placement of the bromo, hydroxymethyl, and carboxylic acid groups on the benzene ring.

Molecular Structure

The positional difference between the isomers is visualized below. In 5-Bromo-2-(hydroxymethyl)benzoic acid , the hydroxymethyl group is ortho to the carboxylic acid, while the bromine atom is in the meta position. In 2-Bromo-5-(hydroxymethyl)benzoic acid , the bromine atom is ortho to the carboxylic acid, with the hydroxymethyl group in the meta position.

Caption: Molecular structures of the two constitutional isomers.

Comparative Physicochemical Properties

The distinct substitution patterns directly influence the physicochemical properties of each isomer. A summary of their known properties is presented below.

Property5-Bromo-2-(hydroxymethyl)benzoic acid2-Bromo-5-(hydroxymethyl)benzoic acid
Molecular Formula C₈H₇BrO₃C₈H₇BrO₃
Molecular Weight 231.05 g/mol 231.05 g/mol [5][6]
IUPAC Name 5-Bromo-2-(hydroxymethyl)benzoic acid2-Bromo-5-(hydroxymethyl)benzoic acid[5]
CAS Number 205462-58-2 (example, may vary)1187238-21-6[5][7][8]
Appearance SolidSolid[6]
Predicted Polarity Higher (due to potential for intramolecular H-bonding)Lower
Predicted Acidity (pKa) Less acidic (Br is meta to COOH)More acidic (Br is ortho to COOH)

The ortho-bromo substituent in 2-Bromo-5-(hydroxymethyl)benzoic acid is expected to increase the acidity of the carboxylic acid through a strong inductive electron-withdrawing effect. Conversely, the meta-bromo substituent in the other isomer will have a less pronounced effect on the carboxylic acid's pKa.

Synthesis and Reactivity: A Focus on Regioselectivity

The synthesis of these isomers requires careful control of regioselectivity, typically by choosing appropriate starting materials where the directing effects of existing substituents guide the introduction of new functional groups.

General Synthetic Strategies

The synthesis of substituted benzoic acids often involves electrophilic aromatic substitution on a pre-functionalized benzene ring. The order of functional group introduction is critical. For example, bromination of a toluene derivative followed by oxidation of the methyl group to a carboxylic acid is a common strategy.

G cluster_0 Synthesis of 5-Bromo-2-(hydroxymethyl)benzoic acid cluster_1 Synthesis of 2-Bromo-5-(hydroxymethyl)benzoic acid a_start 2-Methylbenzoic acid a_step1 Bromination (e.g., Br₂, H₂SO₄) a_start->a_step1 a_inter 5-Bromo-2-methylbenzoic acid a_step1->a_inter a_step2 Radical Bromination (e.g., NBS, initiator) a_inter->a_step2 a_inter2 5-Bromo-2-(bromomethyl) benzoic acid a_step2->a_inter2 a_step3 Hydrolysis (e.g., aq. NaOH) a_inter2->a_step3 a_end 5-Bromo-2-(hydroxymethyl) benzoic acid a_step3->a_end b_start 3-Methylbenzoic acid b_step1 Bromination (e.g., Br₂, FeBr₃) b_start->b_step1 b_inter 2-Bromo-5-methylbenzoic acid b_step1->b_inter b_step2 Esterification (e.g., MeOH, H⁺) b_inter->b_step2 b_inter2 Methyl 2-bromo-5-methylbenzoate b_step2->b_inter2 b_step3 Side-chain Oxidation (e.g., KMnO₄) b_inter2->b_step3 b_end 2-Bromo-5-(hydroxymethyl) benzoic acid b_step3->b_end

Caption: Plausible synthetic workflows for the target isomers.

Experimental Protocol: Regioselective Bromination of a Benzoic Acid Derivative

This protocol provides a general methodology for the bromination of a substituted benzoic acid, a key step in the synthesis of these isomers. The choice of starting material dictates the final product.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the starting benzoic acid derivative (e.g., 2-methylbenzoic acid, 1.0 eq.) in concentrated sulfuric acid at room temperature.[9]

  • Bromination: Cool the mixture in an ice bath. Add bromine (1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.[9]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold hexane.

  • Purification: Dry the crude product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often necessary to remove any isomeric impurities and obtain the pure product.[9]

Causality: The use of concentrated sulfuric acid as a solvent and catalyst activates the bromine for electrophilic attack on the aromatic ring. The regiochemical outcome is governed by the directing effects of the substituents already present on the ring.

Analytical Differentiation: A Multi-technique Approach

Unambiguously distinguishing between these two isomers requires the application of modern analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive method for differentiating these isomers.[10]

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be highly informative.

    • 5-Bromo-2-(hydroxymethyl)benzoic acid: Due to its lower symmetry, it will exhibit three distinct signals in the aromatic region, likely appearing as a doublet, a doublet of doublets, and another doublet.

    • 2-Bromo-5-(hydroxymethyl)benzoic acid: This isomer will also show three distinct aromatic signals with different chemical shifts and coupling constants compared to its counterpart. The proton ortho to the bromine will be significantly deshielded. The proton between the two electron-withdrawing groups (Br and COOH) in the 2-bromo isomer will also have a characteristic chemical shift.

  • ¹³C NMR: The number of unique carbon signals will confirm the structure. Both isomers are expected to show 8 distinct signals in the proton-decoupled ¹³C NMR spectrum (6 for the aromatic ring, 1 for the carboxylic acid, and 1 for the hydroxymethyl group). However, the chemical shifts will differ significantly based on the substituent effects.[11][12]

Protocol: NMR Sample Preparation and Acquisition [10]

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified solid in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an accumulation of 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 512 scans, using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

Mass Spectrometry (MS)

While both isomers have the same molecular weight and will thus show the same molecular ion peak (M⁺) in a mass spectrum, their fragmentation patterns upon ionization may differ.[13][14] The relative positions of the functional groups can influence which fragmentation pathways are favored. For example, the loss of H₂O or CO₂ might have different relative intensities depending on the proximity of the hydroxymethyl and carboxylic acid groups to the bromine atom.

Infrared (IR) Spectroscopy

Both molecules will show characteristic absorption bands for the O-H stretch of the alcohol and carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-Br stretches (~600-500 cm⁻¹).[15][16] While the overall spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish the isomers, provided authentic reference spectra are available.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating the two isomers and assessing purity.

Protocol: Isomer Separation by Reverse-Phase HPLC

  • System: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase: A gradient elution is typically most effective. For example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Gradient Program: Start with a high percentage of the aqueous phase (e.g., 95%) and ramp to a high percentage of the organic phase (e.g., 95%) over 20-30 minutes.

  • Detection: Monitor the elution at a wavelength where both compounds have strong absorbance, typically around 254 nm.

  • Analysis: The two isomers should elute at different retention times due to subtle differences in their polarity and interaction with the stationary phase. The isomer with the lower polarity is expected to have a longer retention time.

Applications and Significance in Drug Development

Substituted benzoic acids are common structural motifs in pharmaceuticals.[17][18] They can act as scaffolds, linkers, or key pharmacophoric elements. For instance, related bromo-substituted aromatic acids are used as intermediates in the synthesis of drugs for diabetes (like Canagliflozin) and other conditions.[18][19][20] The precise positioning of the bromo, hydroxymethyl, and carboxyl groups is critical, as it defines the three-dimensional shape and electronic surface of the molecule, which in turn governs its ability to bind to a biological target like an enzyme or receptor. Access to isomerically pure compounds is non-negotiable for establishing structure-activity relationships (SAR) and for ensuring the safety and efficacy of a potential drug candidate.

Conclusion

5-Bromo-2-(hydroxymethyl)benzoic acid and 2-Bromo-5-(hydroxymethyl)benzoic acid, while sharing the same molecular formula, are distinct chemical entities with unique properties and reactivity profiles. Their differentiation is not merely an academic exercise but a practical necessity for any research or development program that utilizes them. A combination of spectroscopic methods, particularly ¹H and ¹³C NMR, and chromatographic techniques like HPLC, provides a robust analytical workflow for their unambiguous identification and the confirmation of isomeric purity. Mastery of the regioselective synthetic strategies and analytical tools discussed in this guide is essential for scientists and researchers working at the forefront of chemical innovation.

References

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 5-bromo-2-hydroxy- (CAS 89-55-4). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-5-(hydroxymethyl)benzoic acid Synonyms. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylbenzoic acid. Retrieved from [Link]

  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Bromo-5-(hydroxymethyl)benzoic acid. Retrieved from [Link]

  • Chemcia Scientific, LLC. (n.d.). 5-Bromo-2-hydroxy-4-methyl-benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy- IR Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

  • Chemistry Steps. (2024, March 21). Constitutional Isomers with Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]

  • Javed, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Pearson. (n.d.). Constitutional Isomers vs. Stereoisomers Explained. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy- IR Spectrum Data. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy- Mass Spectrum. Retrieved from [Link]

  • Reddit. (2021, February 4). Can you differentiate some constitutional isomers using mass spectrometry?. Retrieved from [Link]

  • Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Retrieved from [Link]

  • Google Patents. (n.d.). CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-5-(hydroxymethyl)benzoic acid - Publications. Retrieved from [Link]

  • PASSchem. (n.d.). Organic Chemistry — Bonding and Structure: Identifying Constitutional Isomers. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy- UV/Visible spectrum. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-5-hydroxybenzoate. Retrieved from [Link]

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5-Bromo-2-(hydroxymethyl)benzoic acid IUPAC name synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature, Synthesis, and Phthalide Equilibrium

Executive Summary

5-Bromo-2-(hydroxymethyl)benzoic acid (CAS: 627909-55-1) is a bifunctional aromatic intermediate critical to the pharmaceutical industry, specifically in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Citalopram and Escitalopram.[1]

This guide addresses a common source of confusion in the field: the molecule exists in a thermodynamic equilibrium with its lactone form, 5-Bromophthalide (CAS: 64169-34-2). While often referred to interchangeably in commercial catalogs, they are distinct chemical entities. This document provides the technical specifications, synthesis protocols, and mechanistic insights required to handle both forms effectively.

Part 1: Structural Identity & Nomenclature

The primary challenge in sourcing and utilizing this compound is the nomenclature overlap between the open-chain acid and the closed-ring lactone. Under acidic or neutral conditions, the open acid spontaneously dehydrates to form the stable phthalide.

Comparative Identity Table
FeatureOpen-Chain Form (The Acid)Closed-Ring Form (The Lactone)
Primary Name 5-Bromo-2-(hydroxymethyl)benzoic acid 5-Bromophthalide
CAS Registry 627909-55-1 64169-34-2
IUPAC Name 5-Bromo-2-(hydroxymethyl)benzoic acid5-Bromo-1(3H)-isobenzofuranone
Common Synonyms 2-Carboxy-4-bromobenzyl alcohol5-Bromo-3H-isobenzofuran-1-one1-Oxo-5-bromo-1,3-dihydroisobenzofuran
Physical State White solid (metastable)White to pale yellow crystalline powder
Stability Hygroscopic; cyclizes to lactoneStable solid; MP 162–166 °C
SMILES OC(=O)C1=C(CO)C=CC(Br)=C1O=C1OCC2=C1C=CC(Br)=C2
Part 2: The Lactonization Equilibrium

Understanding the relationship between the acid and the lactone is vital for process control. The hydroxymethyl group at the ortho position allows for intramolecular esterification.

Mechanism:

  • Hydrolysis (Ring Opening): In the presence of a base (e.g., NaOH/THF), the lactone ring opens to form the carboxylate salt.

  • Lactonization (Ring Closing): Upon acidification, the free carboxylic acid is generated. Due to the entropy advantage of forming a 5-membered ring, the molecule rapidly loses water to reform 5-bromophthalide.

Visualization: Acid-Lactone Interconversion

LactonizationEquilibrium Lactone 5-Bromophthalide (Closed Ring) Stable Form Intermediate Transition State (Tetrahedral Intermediate) Lactone->Intermediate + OH- / H2O (Hydrolysis) Intermediate->Lactone - H2O (Dehydration) OpenAcid 5-Bromo-2-(hydroxymethyl) benzoic acid (Open Chain) Intermediate->OpenAcid Ring Opening OpenAcid->Intermediate + H+ (Acidification)

Figure 1: The reversible transformation between 5-bromophthalide and its open-chain acid form. Base favors the open chain; Acid favors the closed ring.

Part 3: Experimental Protocols
Protocol A: Synthesis of 5-Bromophthalide (Industrial Standard)

This is the primary method for generating the core scaffold, reducing 4-bromophthalic anhydride.

  • Reagents: 4-Bromophthalic anhydride, Sodium Borohydride (

    
    ), THF.[2]
    
  • Reaction Type: Regioselective Carbonyl Reduction.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromophthalic anhydride (1.0 eq) in anhydrous THF under

    
     atmosphere.
    
  • Reduction: Cool solution to 0°C. Slowly add

    
     (1.1 eq) in portions to maintain temperature <5°C.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 4 hours.

  • Quench: Carefully quench with 2N HCl. Note: This step ensures any transient open acid cyclizes immediately to the lactone.

  • Isolation: Extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol to yield 5-bromophthalide as white crystals.

Protocol B: Isolation of 5-Bromo-2-(hydroxymethyl)benzoic acid

Isolating the open acid requires avoiding acidic conditions during workup to prevent re-cyclization.

  • Starting Material: 5-Bromophthalide.

  • Reagents: KOH, THF, Methanol, Water.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve 5-bromophthalide (20.0 g) in a 2:1:1 mixture of THF/Methanol/Water (570 mL).

  • Reaction: Add KOH (2.0 eq) and stir at room temperature overnight.

  • Workup (Critical): Concentrate the mixture under reduced pressure to remove organic solvents.

  • Drying: Azeotropically dry the residue with benzene (or toluene) to remove water without adding strong acid.

  • Result: The product is obtained as a white solid salt or free acid depending on final pH adjustment (careful neutralization to pH 7.0 is required).

Part 4: Synthetic Utility (Citalopram Synthesis)

The most high-value application of this molecule is as the Grignard acceptor in the synthesis of Citalopram. The reaction utilizes the lactone form, which acts as a "masked" aldehyde/ester.

Visualization: Citalopram Pathway

CitalopramSynthesis Start 5-Bromophthalide (Starting Material) Intermediate1 Benzophenone Intermediate Start->Intermediate1 Grignard Addition 1 Grignard1 Reagent A: 4-Fluorophenyl magnesium bromide Grignard1->Intermediate1 Diol Diol Intermediate (Open Chain) Intermediate1->Diol Grignard Addition 2 Grignard2 Reagent B: 3-(Dimethylamino)propyl magnesium chloride Grignard2->Diol Cyclization Ring Closure (H3PO4 / H2SO4) Diol->Cyclization Dehydration Product Citalopram (Racemic) Cyclization->Product Cyanation (CuCN)

Figure 2: Sequential Grignard additions to the phthalide core followed by acid-mediated ether formation to yield Citalopram.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883514, 5-Bromophthalide. Retrieved from [Link]

  • Google Patents (2004).Process for the preparation of 5-bromophthalide (WO2004089924A1).
  • Matrix Fine Chemicals. 5-Bromo-2-Hydroxybenzoic Acid vs Phthalide Derivatives Data Sheet. Retrieved from [Link]

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Technical Guide: Stability & Handling of 5-Bromo-2-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 5-Bromo-2-(hydroxymethyl)benzoic acid .

Executive Summary: The "Lactone Trap"

For researchers and process chemists, the stability of 5-Bromo-2-(hydroxymethyl)benzoic acid (CAS: 101084-52-4 / derivative forms) is defined by a single, dominant thermodynamic imperative: Intramolecular Lactonization .

At room temperature (20–25°C), the free acid form is thermodynamically unstable in the solid state and in neutral/acidic solutions. It spontaneously dehydrates to form 6-bromophthalide (6-bromo-isobenzofuran-1(3H)-one). This cyclization is driven by the formation of a stable 5-membered ring and the entropy gain from water release.

Verdict:

  • As a Free Acid: Highly unstable. Shelf-life is negligible at RT unless strictly anhydrous and acid-free.

  • As a Salt (Carboxylate): Stable. The open form persists only as a salt (e.g., Sodium 5-bromo-2-(hydroxymethyl)benzoate) in basic aqueous media (pH > 10).

  • As a Lactone (Phthalide): This is the stable, isolable commercial form.

Thermodynamic & Mechanistic Profile

The Cyclization Equilibrium

The compound belongs to the class of ortho-hydroxymethyl benzoic acids. The proximity of the nucleophilic hydroxyl group (-CH₂OH) to the electrophilic carbonyl carbon of the carboxylic acid (-COOH) creates a rapid equilibrium. The presence of the bromine atom at the 5-position (meta to the carboxylic acid, para to the hydroxymethyl group) exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of lactonization compared to the unsubstituted parent compound.

Degradation Pathway Diagram

The following diagram illustrates the dominant degradation pathway (Lactonization) and the stabilization pathway (Salt Formation).

StabilityPathway Acid 5-Bromo-2-(hydroxymethyl) benzoic acid (Open Form - Unstable) TS Tetrahedral Intermediate Acid->TS Spontaneous (Acid/Neutral pH) Salt Carboxylate Salt (Open Form - Stable) Acid->Salt + Base (NaOH/KOH) (pH > 10) Lactone 6-Bromophthalide (Closed Form - Stable) TS->Lactone - H2O (Irreversible in solid state) Lactone->Acid Hydrolysis (Requires Heat/Acid) Salt->Acid + Acid (HCl)

Caption: Thermodynamic landscape showing the spontaneous conversion of the free acid to 6-bromophthalide and stabilization via salt formation.

Stability Data & Physical Properties

The following table summarizes the stability behaviors under varying environmental conditions.

ParameterConditionStability StatusObservation / Mechanism
Solid State Room Temp (25°C)Poor Slow conversion to phthalide; material may appear "wet" due to water release.
Solid State Frozen (-20°C)Moderate Kinetic trapping slows cyclization, but moisture ingress must be prevented.
Aqueous Sol. Acidic (pH < 4)Unstable Rapid cyclization to 6-bromophthalide (precipitates out).
Aqueous Sol. Neutral (pH 7)Low Slow equilibrium drift toward lactone.
Aqueous Sol. Basic (pH > 10)High Stable as the dicarboxylate/alkoxide species. Cyclization is chemically blocked.
Organic Sol. Protophilic (DMSO)Moderate H-bonding may stabilize the open form transiently.
Organic Sol. Non-polar (DCM)Poor Promotes dehydration/lactonization.

Experimental Protocols

Self-Validating Storage Protocol

If you must store the compound in the open-chain form (e.g., for a specific binding study), do not attempt to store the free acid. Store the salt .

  • Dissolution: Dissolve the precursor (likely 6-bromophthalide) in 1.05 equivalents of 1M NaOH.

  • Lyophilization: Freeze-dry the solution to obtain the sodium salt of 5-bromo-2-(hydroxymethyl)benzoic acid.

  • Storage: Store the lyophilized powder at -20°C in a desiccator.

    • Validation: Upon reconstitution in D₂O, ¹H NMR should show a distinct methylene peak (~4.6 ppm) for the open form, distinct from the lactone methylene (~5.3 ppm).

In-Situ Generation (The "Just-in-Time" Workflow)

Because the free acid is unstable, generate it immediately before use if the salt cannot be used.

  • Start: Weigh 6-bromophthalide (stable precursor).

  • Hydrolysis: Suspend in THF/Water (1:1). Add 2.0 eq LiOH. Stir at RT for 1 hour.

  • Check: TLC (50% EtOAc/Hexane) should show disappearance of the non-polar lactone spot.

  • Neutralization (Critical):

    • Cool to 0°C.[1][2]

    • Add 1M HCl dropwise only until pH reaches ~4-5. Do not over-acidify to pH 1, or precipitation of the lactone will begin immediately.

  • Use: Use the solution immediately for the next step (e.g., amide coupling).

QC Workflow: Distinguishing Acid vs. Lactone

Use this logic flow to determine the purity of your sample.

QC_Workflow Start Sample Analysis (5-Bromo-2-(hydroxymethyl)benzoic acid) Solubility Solubility Test (Water, pH 7) Start->Solubility Insoluble Insoluble Precipitate Solubility->Insoluble Likely Lactone Soluble Clear Solution Solubility->Soluble Likely Salt/Acid NMR 1H NMR (DMSO-d6) Insoluble->NMR Confirm Soluble->NMR Confirm Peak_Lactone CH2 Peak @ ~5.3 ppm (Lactone) NMR->Peak_Lactone Degraded Peak_Acid CH2 Peak @ ~4.5-4.7 ppm (Open Acid) NMR->Peak_Acid Intact

Caption: Quality Control decision tree for verifying the structural integrity of the compound.

References

  • BenchChem. Application Notes: Functionalization Reactions of 2-Hydroxymethylbenzoic Acid. (2025).[2][3][4] Detailed protocols on lactonization and ring-opening.

  • Organic Syntheses. 3-Bromophthalide Preparation and Hydrolysis. Coll. Vol. 3, p. 737 (1955).[5] Describes the fundamental chemistry of brominated phthalides and their hydrolysis products.

  • Fisher Scientific. Safety Data Sheet: Benzoic Acid, 5-Bromo-2-Hydroxy-. (Note: Isomeric comparison for stability data).

  • Thieme Connect. Product Class 6: Lactones and 2-(hydroxymethyl)benzoic acid equilibrium. Science of Synthesis. Discusses the acid-catalyzed lactonization kinetics.

  • National Institute of Standards and Technology (NIST). Mass Spectrum and Stability Data for Brominated Benzoic Acids.

Sources

Comprehensive Technical & Safety Guide: 5-Bromo-2-(hydroxymethyl)benzoic acid (CAS 627909-55-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-(hydroxymethyl)benzoic acid is a highly versatile, bifunctional aromatic building block extensively utilized in organic synthesis, materials science, and pharmaceutical drug development. Characterized by an aryl bromide, a carboxylic acid, and a benzylic alcohol, its unique ortho-substitution pattern makes it an ideal precursor for complex heterocyclic frameworks, particularly functionalized phthalides. This whitepaper provides an in-depth analysis of its physicochemical properties, GHS-compliant safety protocols, and field-proven synthetic applications.

Physicochemical Profiling & Structural Analysis

Understanding the structural logic of 5-Bromo-2-(hydroxymethyl)benzoic acid is critical for predicting its reactivity and handling requirements. The molecule features a rigid benzene core where the electron-withdrawing carboxylic acid deactivates the ring, yet the bromine atom at the 5-position remains highly susceptible to oxidative addition by transition metals.

Quantitative Physicochemical Data
PropertyValueStructural Causality / Significance
Chemical Name 5-Bromo-2-(hydroxymethyl)benzoic acidDefines the precise regiochemistry required for downstream cyclizations.
CAS Number 627909-55-1[1]Unique identifier for regulatory and inventory tracking.
Molecular Formula C8H7BrO3[1]Highlights the presence of the heavy halogen, impacting density and toxicity.
Molecular Weight 231.04 g/mol [2]Crucial for precise stoichiometric calculations in cross-coupling.
SMILES O=C(O)c1cc(Br)ccc1COFacilitates computational modeling and cheminformatics queries.
Appearance Solid / Crystalline PowderContributes to inhalation hazards due to fine particulate generation.

Hazard Identification & Toxicological Causality

As a halogenated aromatic acid, this compound presents specific occupational hazards. The GHS classification dictates strict handling parameters[3].

GHS Hazard Statements & Mechanistic Origins
Hazard CodeStatementMechanistic Causality
H302 Harmful if swallowedThe heavy bromine atom and aromatic core contribute to systemic toxicity and hepatic metabolic stress upon ingestion[3].
H315 Causes skin irritationThe acidity of the carboxyl group (pKa ~4.0) causes localized protein denaturation and lipid bilayer disruption upon epidermal contact[3].
H319 Causes serious eye irritationRapid pH drop upon contact with the aqueous environment of the corneal mucosa leads to severe cellular irritation[3].
H335 May cause respiratory irritationThe fine crystalline nature of the solid increases its aerodynamic diameter, facilitating deep inhalation into the respiratory tract[3].

Precautionary Mandates: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[3].

Handling, Storage, and Emergency Protocols

To mitigate the risks outlined above, laboratory personnel must employ self-validating safety systems. Dry sweeping a spill of this compound generates aerosolized particulates, directly exacerbating the H335 inhalation hazard.

Protocol: Laboratory Spill Containment and Neutralization
  • Step 1: PPE Verification. Don nitrile gloves, safety goggles, and an N95 or P100 particulate respirator to block fine crystalline dust.

  • Step 2: Containment. Surround the spill with an inert absorbent material (e.g., vermiculite) to define the perimeter.

  • Step 3: Wet Neutralization. Gently mist the spill area with a 5% w/v sodium bicarbonate (NaHCO₃) solution. Wetting the powder prevents aerosolization while neutralizing the acidic proton, converting the compound into a highly water-soluble, less irritating sodium salt.

    • Self-Validation Check: Observe the cessation of effervescence (CO₂ gas evolution). A lack of bubbling indicates that the localized acid has been fully neutralized.

  • Step 4: Collection and Decontamination. Shovel the wet slurry into a designated hazardous waste container. Swab the surface with damp paper towels.

    • Self-Validation Check: Swab the cleaned surface with a damp piece of universal pH paper; a reading of pH 7.0 confirms the complete removal of acidic residue.

SpillResponse Start Spill Detected (Solid Powder) Assess Assess Scale & Don PPE Start->Assess Immediate Action Contain Contain Spill (Avoid Dust) Assess->Contain PPE Verified Collect Sweep into Sealed Container Contain->Collect Dust Minimized Decon Wash Area with Neutralizing Agent Collect->Decon Solid Removed Dispose Dispose as Hazardous Waste Decon->Dispose Area Cleared

Emergency spill response workflow for 5-Bromo-2-(hydroxymethyl)benzoic acid.

Synthetic Applications & Experimental Workflows

The ortho-relationship between the carboxylic acid and the hydroxymethyl group is a critical structural feature, predisposing the molecule to intramolecular cyclization under acidic dehydrating conditions. Furthermore, the C5-bromide is primed for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

SyntheticPathway SM 5-Bromo-2-(hydroxymethyl) benzoic acid Lactone 5-Bromoisobenzofuran -1(3H)-one SM->Lactone Acid Catalysis (-H2O) Coupling Suzuki-Miyaura Cross-Coupling SM->Coupling Pd Catalyst, Boronic Acid Amide Amide Formation (COOH Activation) SM->Amide HATU/DIPEA, Amine

Key synthetic transformations of 5-Bromo-2-(hydroxymethyl)benzoic acid.

Protocol: Synthesis of 5-Bromoisobenzofuran-1(3H)-one via Intramolecular Lactonization

Objective: Convert 5-Bromo-2-(hydroxymethyl)benzoic acid into its corresponding phthalide derivative. Causality: The addition of a catalytic amount of p-toluenesulfonic acid (pTSA) in a Dean-Stark apparatus drives the equilibrium forward by physically removing water. This forces the intramolecular nucleophilic attack of the hydroxyl oxygen onto the protonated carbonyl carbon.

  • Step 1: Reaction Setup. Dissolve 10 mmol of 5-Bromo-2-(hydroxymethyl)benzoic acid in 50 mL of anhydrous toluene. Add 0.5 mmol (5 mol%) of pTSA.

  • Step 2: Dehydration. Reflux the mixture under a Dean-Stark trap for 4 hours.

    • Self-Validation Check: The reaction is complete when water accumulation in the trap ceases (theoretical yield ~0.18 mL) and TLC (Hexanes:EtOAc 3:1) shows the complete consumption of the highly polar baseline starting material (Rf ≈ 0.1) and the appearance of a new, less polar spot (Rf ≈ 0.6).

  • Step 3: Workup. Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) to remove the acid catalyst and any unreacted starting material.

    • Self-Validation Check: Ensure the aqueous wash pH is >7 using pH indicator strips to confirm the complete removal of acidic impurities.

  • Step 4: Isolation & Spectral Validation. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Self-Validation Check: Confirm product identity via IR spectroscopy. The successful formation of the strained 5-membered lactone ring will shift the C=O stretch from ~1680 cm⁻¹ (open carboxylic acid) to a distinct ~1760 cm⁻¹ peak.

References

Sources

Methodological & Application

Synthesis of 5-Bromo-2-(hydroxymethyl)benzoic acid from 5-bromophthalide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-Bromo-2-(hydroxymethyl)benzoic acid via Lactone Hydrolysis

Executive Summary

5-Bromo-2-(hydroxymethyl)benzoic acid is a highly valuable building block and active pharmaceutical ingredient (API) intermediate. It is prominently utilized in the synthesis of [1] and serves as a critical precursor for complex [2]. This application note details optimized, self-validating protocols for the base-catalyzed lactone hydrolysis of 5-bromophthalide. By leveraging phase-appropriate solvent systems and controlled acidification, researchers can achieve high-purity yields (>84–95%) suitable for downstream drug development[2][3].

Mechanistic Insights & Reaction Design

The transformation relies on the saponification of the gamma-lactone ring of 5-bromophthalide.

Causality of the Mechanism: The reaction initiates with a nucleophilic attack by a hydroxide ion (sourced from LiOH or NaOH) on the electrophilic carbonyl carbon of the lactone. This forms a transient tetrahedral intermediate that rapidly collapses, cleaving the C-O bond to yield a water-soluble benzoate salt and a free hydroxymethyl group. Subsequent acidification protonates the carboxylate, driving the precipitation of the final, water-insoluble carboxylic acid.

Mechanism Lactone 5-Bromophthalide (Lactone) Attack OH⁻ Nucleophilic Attack Lactone->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral RingOpen Ring Cleavage Tetrahedral->RingOpen Salt Benzoate Salt RingOpen->Salt Protonation H⁺ Addition Salt->Protonation Product Target Acid Protonation->Product

Mechanistic pathway of 5-bromophthalide base-catalyzed lactone hydrolysis to the target acid.

Experimental Workflow

To accommodate different laboratory scales and reagent availabilities, two validated methodologies are presented:

  • Method A (Mixed Solvent / LiOH): Utilizes a THF/Methanol/Water system. Ideal for larger scales where phase homogeneity is critical[3].

  • Method B (Methanolic / NaOH): A rapid, cost-effective approach using Methanol/Water. Ideal for routine, smaller-scale syntheses[2].

Workflow Start 5-Bromophthalide Solvent Dissolve in Solvent System Start->Solvent Base Add Alkaline Base (RT) Solvent->Base Homogenization Evap Rotary Evaporation (Remove Organics) Base->Evap Hydrolysis Acid Acidify with HCl (pH 2-3) Evap->Acid Aqueous Phase Isol Vacuum Filtration Acid->Isol Precipitation Dry Vacuum Drying (40°C) Isol->Dry Wash Cake End Final Product Dry->End Pure API

Step-by-step experimental workflow for the scalable synthesis and isolation of the target acid.

Quantitative Data & Process Parameters

The following table summarizes the critical parameters for both validated methods, ensuring researchers can select the optimal conditions for their specific requirements.

ParameterMethod A (LiOH System)Method B (NaOH System)Mechanistic Rationale
Starting Material 20.0 g (93.88 mmol)0.4 g (1.88 mmol)Demonstrates scalability from bench to pilot.
Base Reagent LiOH·H₂O (3.0 eq)NaOH (1.5 eq)Excess base drives the equilibrium of the ring-opening reaction to completion.
Solvent System THF/MeOH/H₂O (2:1:1)MeOH/H₂O (1:1)THF ensures dissolution of the hydrophobic precursor; MeOH bridges the aqueous/organic phases.
Reaction Temp. Room Temperature (20–25°C)Ambient TemperaturePrevents thermal degradation and minimizes side-product formation.
Reaction Time 12–16 hours (Overnight)2 hoursHigher base concentration and mixed solvent in Method A allows for passive overnight processing.
Acidification 2M HCl to pH 2.0–3.06M HCl to pH 2.0–3.0Forces the water-soluble carboxylate salt into the insoluble free-acid form.
Expected Yield > 90%84%High atom economy and efficient precipitation.

Detailed Step-by-Step Methodologies

Method A: High-Fidelity Synthesis via LiOH and Mixed Solvents

This method is designed as a self-validating system with built-in In-Process Controls (IPCs)[3].

  • Solvent Preparation: In a 1L round-bottom flask, prepare 570 mL of a solvent mixture comprising Tetrahydrofuran (THF), Methanol, and Deionized Water in a 2:1:1 volumetric ratio.

    • Causality: This specific ratio creates a homogenous monophasic system. THF dissolves the 5-bromophthalide, water dissolves the LiOH, and methanol acts as the miscible bridge, eliminating biphasic mass-transfer limitations.

  • Substrate Dissolution: Add 20.0 g (93.88 mmol) of 5-bromophthalide to the solvent mixture. Stir magnetically until a clear solution or uniform suspension is achieved.

  • Base Addition: Slowly add 11.80 g (281.6 mmol, 3.0 eq) of Lithium hydroxide monohydrate (LiOH·H₂O) portion-wise over 10 minutes.

    • Causality: Portion-wise addition controls the mild exotherm of dissolution and initial hydrolysis, preventing localized hot spots.

  • Hydrolysis Execution: Stir the reaction mixture at room temperature overnight (12–16 hours).

    • Self-Validating IPC 1: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The reaction is complete when the high-Rf starting material spot completely disappears, replaced by a baseline spot (the highly polar lithium carboxylate salt).

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporation at 35°C) to strip off the THF and Methanol.

    • Causality: Organic solvents must be removed prior to acidification. If THF/MeOH remain, the final carboxylic acid will stay partially dissolved, drastically reducing the isolated yield.

  • Acidification & Precipitation: Cool the remaining aqueous phase to 0–5°C in an ice bath. Slowly add 2M HCl dropwise while stirring vigorously.

    • Self-Validating IPC 2: Monitor the pH continuously with test strips or a probe. Stop addition when the pH stabilizes between 2.0 and 3.0. A thick, white precipitate of 5-Bromo-2-(hydroxymethyl)benzoic acid will form immediately.

  • Isolation & Washing: Filter the precipitate under vacuum. Wash the filter cake with 50 mL of ice-cold deionized water to remove residual LiCl salts.

  • Azeotropic Drying (Crucial Step): Transfer the solid to a flask and or toluene under reduced pressure[3], or dry in a vacuum oven at 40°C until a constant weight is achieved.

    • Causality: The hydroxymethyl group is highly prone to retaining water via hydrogen bonding. Azeotropic distillation forces the removal of trapped moisture, preventing inaccurate yield calculations and downstream reagent quenching.

Method B: Rapid Methanolic Hydrolysis via NaOH

A streamlined protocol for rapid, smaller-scale generation[2].

  • Reaction Setup: Dissolve 0.4 g of 5-bromophthalide in 10 mL of Methanol at room temperature.

  • Hydrolysis: Add a 2 mol/L aqueous NaOH solution such that the molar ratio of NaOH to starting material is 1.5:1. Stir at ambient temperature for 2 hours.

  • Concentration: Evaporate the methanol under reduced pressure to isolate the crude sodium salt.

  • Purification (Optional): Recrystallize the intermediate sodium salt from a mixed solvent of methanol and water to achieve high purity before acidification.

  • Acidification: Dissolve the salt in water and acidify with 6M HCl to pH 2.0–3.0 to precipitate the final 5-bromo-2-(hydroxymethyl)benzoic acid. Filter and dry. Yields typically reach ~84%.

Quality Control & Troubleshooting

  • Incomplete Precipitation: If the yield is lower than expected after acidification, verify that all organic solvents (THF/MeOH) were completely removed during the rotary evaporation step. Residual organics solubilize the product.

  • Impurity Profiling: The primary impurity is unreacted 5-bromophthalide. This occurs if the base equivalents are too low or the reaction time is insufficient. Ensure the TLC IPC shows complete conversion before proceeding to solvent removal.

References

  • Title: US Patent 7,244,725 B2 - Acetyl 2-hydroxy-1,3-diaminoalkanes Source: United States Patent and Trademark Office / Google Patents URL
  • Title: CN Patent 105153013A - Synthesis method of 6-bromoisoindolinyl-1-one Source: China National Intellectual Property Administration / Google Patents URL
  • Title: WO2004043916A1 - Acetyl 2-hydroxy-1,3 diaminoalkanes Source: World Intellectual Property Organization / Google Patents URL

Sources

Using 5-Bromo-2-(hydroxymethyl)benzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-2-(hydroxymethyl)benzoic Acid as a Pharmaceutical Intermediate

Executive Summary

5-Bromo-2-(hydroxymethyl)benzoic acid (and its corresponding lactone, 5-Bromophthalide ) represents a "chameleon" scaffold in pharmaceutical chemistry. It serves as a critical bifunctional intermediate, possessing an aryl bromide handle for cross-coupling and a hydroxy-acid motif capable of spontaneous lactonization.

This guide addresses the practical handling of this compound, specifically focusing on its role as a precursor for the antidepressant Citalopram and its utility in Diversity-Oriented Synthesis (DOS) for novel kinase inhibitors. We provide validated protocols for Suzuki-Miyaura coupling and controlled lactonization, emphasizing the management of the acid-lactone equilibrium that often confounds process scalability.

Chemical Identity & Equilibrium Dynamics

Researchers must recognize that 5-Bromo-2-(hydroxymethyl)benzoic acid exists in a pH-dependent equilibrium with 5-Bromophthalide (5-bromo-3H-isobenzofuran-1-one).

  • Acid Form (Open): Dominant in basic aqueous media (as the carboxylate salt). Reactive at the carboxyl and hydroxyl groups independently.

  • Lactone Form (Closed): Dominant in acidic or neutral organic media. This is the stable storage form and the preferred substrate for anhydrous transition-metal catalysis.

Expert Insight: Attempts to isolate the free acid in high purity often result in variable mixtures of acid and lactone. For reproducible stoichiometry in cross-coupling reactions, it is recommended to either (a) drive the reaction to the lactone before coupling, or (b) use the pre-formed carboxylate salt in aqueous/organic biphasic systems.

Visualizing the Equilibrium & Workflow

G OpenAcid 5-Bromo-2-(hydroxymethyl) benzoic acid (Open Form) Lactone 5-Bromophthalide (Lactone Form) OpenAcid->Lactone Acid / Dehydration (Spontaneous) Suzuki Suzuki-Miyaura Coupling Lactone->Suzuki Pd(dppf)Cl2 / Ar-B(OH)2 Citalopram Citalopram Synthesis (via Cyanation) Lactone->Citalopram CuCN / DMF Suzuki->OpenAcid Hydrolysis (Optional)

Figure 1: The dynamic equilibrium between the hydroxy-acid and phthalide forms dictates the synthetic strategy. The lactone is the preferred starting point for metal-catalyzed functionalization.

Pharmaceutical Applications

A. The Citalopram/Escitalopram Route

The most commercially significant application of this scaffold is in the synthesis of the SSRI antidepressants Citalopram and Escitalopram. The 5-bromo moiety is converted to a 5-cyano group, while the lactone ring is subsequently subjected to double Grignard addition.

B. Diversity-Oriented Synthesis (Library Generation)

In early-stage drug discovery, this scaffold is used to generate libraries of phthalazinones (via reaction with hydrazine) or isoindolinones. The aryl bromide allows for the introduction of biaryl diversity before ring closure.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: To functionalize the C5 position with an aryl group while maintaining the lactone integrity.

Rationale: We utilize the lactone form (5-Bromophthalide) for this reaction.[1] The open acid form can poison Pd catalysts via carboxylate coordination or undergo competitive protodeboronation in the presence of free hydroxyls.

Reagents:

  • Substrate: 5-Bromophthalide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3 mol%) - Chosen for resistance to oxidation and steric bulk.

  • Base: Potassium Phosphate (K₃PO₄) (2.0 equiv) - Mild enough to prevent rapid lactone hydrolysis.

  • Solvent: 1,4-Dioxane / Water (9:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with 5-Bromophthalide (213 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol). Evacuate and backfill with Nitrogen (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (0.4 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (24 mg, 0.03 mmol) quickly under a stream of nitrogen.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: The lactone is generally stable, but prolonged heating at pH > 10 can open the ring. If the open acid is observed (polar spot on TLC), re-cyclization can be achieved during workup.

  • Workup (Auto-Correction):

    • Cool to room temperature.[4]

    • Add 1N HCl until pH ~2. Crucial Step: This ensures any hydrolyzed acid re-cyclizes to the lactone.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Controlled Hydrolysis to 5-Bromo-2-(hydroxymethyl)benzoic Acid

Objective: To generate the pure open-chain acid for amide coupling or analytical characterization.

Rationale: Direct isolation of the acid requires careful pH control to prevent immediate re-lactonization upon drying.

Reagents:

  • 5-Bromophthalide[1][5][6][7][8][9]

  • Sodium Hydroxide (2N NaOH)

  • Hydrochloric Acid (2N HCl)

Methodology:

  • Suspend 5-Bromophthalide (10 g) in water (50 mL).

  • Slowly add 2N NaOH (1.1 equiv) at room temperature. The solid will dissolve as the carboxylate salt forms.

  • Stir for 1 hour to ensure complete opening.

  • Precipitation: Cool the solution to 0–5°C.

  • Add 2N HCl dropwise just until pH reaches 3–4.

    • Warning: Do not go to pH < 1, as strong acid catalysis accelerates lactonization.

  • Filter the white precipitate immediately.

  • Drying: Dry under high vacuum at room temperature . Do not heat, as heat drives dehydration back to the lactone.

Quantitative Data Summary

Table 1: Solvent Effects on Lactone Stability during Coupling

Solvent SystemTemperatureReaction TimeYield (Coupled Lactone)Hydrolysis Side-Product
Dioxane/Water (9:1) 90°C4 h92% < 2%
DMF/Water (4:1)100°C4 h78%~15% (Open Acid)
Toluene (Anhydrous)110°C12 h45%0% (Low conversion)

Note: Aqueous systems are required for the boronic acid coupling mechanism, but excess water/base promotes ring opening. The Dioxane/Water (9:1) ratio is the optimal "Goldilocks" zone.

Troubleshooting & Safety (E-E-A-T)

  • Safety: 5-Bromophthalide and its acid form are skin irritants. The benzyl alcohol moiety in the acid form is susceptible to oxidation; store under inert gas.

  • Impurity Profile: Commercial sources of 5-bromo-2-(hydroxymethyl)benzoic acid often contain 5-10% of the 6-bromo isomer. This arises from the reduction of 4-bromophthalic anhydride, which yields a mixture of regioisomers.

    • Validation: Always verify regiochemistry using 1H NMR. The 5-bromo isomer shows a characteristic coupling pattern distinct from the 6-bromo.

  • Scale-Up: On >100g scale, the exotherm during the hydrolysis of the lactone can be significant. Active cooling is required.

References

  • Synthesis of Citalopram: Petersen, H. et al. "Method for the preparation of citalopram." U.S. Patent 4,136,193. (1979).

  • Suzuki Coupling Reviews: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (1995).

  • Phthalide Synthesis: "Process for the preparation of 5-bromophthalide."[1] World Intellectual Property Organization, WO2004089924A1. (2004).

  • Chemical Identity: "5-Bromophthalide."[1][5][6][7][8] PubChem Database, CID 2764345.[10]

  • Industrial Application: "Application Notes and Protocols for Suzuki-Miyaura Coupling." BenchChem Technical Library. (2025).

Disclaimer: This Application Note is for research and development purposes only. All synthesis should be conducted in a fume hood by trained personnel.

Sources

5-Bromo-2-(hydroxymethyl)benzoic acid in beta-secretase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 5-Bromo-2-(hydroxymethyl)benzoic acid as a Core Scaffold in the Synthesis of Next-Generation BACE1 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Strategic Rationale

The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains one of the most mechanistically validated therapeutic strategies for slowing the progression of Alzheimer's disease (AD)[1][2]. BACE1 is the primary aspartyl protease responsible for the initial, rate-limiting cleavage of the amyloid precursor protein (APP), which ultimately cascades into the formation of neurotoxic amyloid-beta (Aβ) plaques[1][2].

Designing small-molecule BACE1 inhibitors presents a profound medicinal chemistry challenge: the molecules must possess high binding affinity for the highly polar catalytic Asp32/Asp228 dyad while maintaining sufficient lipophilicity to penetrate the blood-brain barrier (BBB)[1].

5-Bromo-2-(hydroxymethyl)benzoic acid (CAS: 627909-55-1) has emerged as an exceptionally versatile bifunctional building block to solve this exact challenge[3][4]. Its strategic value in synthetic workflows is twofold:

  • Conformational Locking via Cyclization: The adjacent hydroxymethyl and carboxylic acid groups can undergo rapid acid-catalyzed intramolecular cyclization to yield rigid phthalide (isobenzofuranone) or isoindolinone cores[5]. This rigidification reduces the entropic penalty of enzyme binding, while the resulting lactone/lactam carbonyl acts as a precise hydrogen-bond acceptor for the BACE1 catalytic dyad[1][6].

  • Late-Stage Diversification via the Bromo Handle: The aryl bromide serves as an orthogonal reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This enables medicinal chemists to rapidly synthesize libraries of extended P1 and P3 substituents that probe the hydrophobic S1 and solvent-exposed S3 subpockets of the BACE1 active site, optimizing both potency and BBB permeability[2][7].

Synthetic Workflow & Mechanistic Insights

The transformation of 5-bromo-2-(hydroxymethyl)benzoic acid into a potent BACE1 inhibitor follows a divergent synthetic pathway. The initial cyclization locks the pharmacophore core, followed by cross-coupling to install moieties that dictate target selectivity.

SyntheticWorkflow SM 5-Bromo-2-(hydroxymethyl) benzoic acid (Starting Material) Cyclization Acid-Catalyzed Cyclization (H2SO4, MeOH/H2O) SM->Cyclization Dehydration Phthalide 5-Bromoisobenzofuran-1(3H)-one (Rigid Core Scaffold) Cyclization->Phthalide Conformational Locking Coupling Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, Boronic Acids) Phthalide->Coupling Functionalization of C-Br bond Diversification P1/P3 Subpocket Diversification Coupling->Diversification SAR Exploration Final Target BACE1 Inhibitor (Nanomolar IC50) Diversification->Final Lead Optimization

Fig 1: Synthetic workflow from 5-bromo-2-(hydroxymethyl)benzoic acid to the final BACE1 inhibitor.

Experimental Protocols

The following protocols outline the validated transformation of the starting material into a functionalized BACE1 inhibitor precursor, followed by enzymatic evaluation.

Protocol 1: Acid-Catalyzed Cyclization to 5-Bromoisobenzofuran-1(3H)-one

Causality & Logic: Converting the open-chain acid to a phthalide restricts conformational flexibility. Sulfuric acid is utilized not merely as a catalyst, but as a dehydrating agent that protonates the carboxylic acid, drastically increasing its electrophilicity for the intramolecular attack by the hydroxymethyl oxygen[5].

Materials:

  • 5-Bromo-2-(hydroxymethyl)benzoic acid (1.0 eq, 10 mmol)

  • Methanol / H₂O (1:1 v/v, 25 mL)

  • 6M H₂SO₄ (0.75 eq)

  • Saturated NaHCO₃ solution

Step-by-Step Procedure:

  • Dissolution: Suspend 10 mmol of 5-bromo-2-(hydroxymethyl)benzoic acid in 25 mL of a 1:1 Methanol/H₂O mixture at room temperature (20-25 °C)[5].

  • Acidification: Dropwise, add 6M H₂SO₄ (0.75 eq relative to the starting material). Note: Controlled addition prevents localized exothermic degradation.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the highly polar starting material spot (Rf ~0.1) is entirely replaced by a less polar, UV-active spot (Rf ~0.6), confirming successful lactonization.

  • Quenching & Neutralization: Slowly add saturated NaHCO₃ solution until the pH reaches 7.0–8.0. This halts the acid catalysis and prevents ring-opening hydrolysis[5].

  • Extraction & Purification: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5-bromoisobenzofuran-1(3H)-one (Expected yield: >95%)[5].

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling for S1 Pocket Targeting

Causality & Logic: To achieve high affinity, the inhibitor must project a hydrophobic moiety into the S1 pocket of BACE1. Palladium-catalyzed cross-coupling of the bromophthalide with an arylboronic acid installs this critical P1 substituent[7]. Pd(dppf)Cl₂ is chosen as the catalyst because its bidentate ligand framework prevents catalyst deactivation via reductive elimination side-reactions.

Materials:

  • 5-Bromoisobenzofuran-1(3H)-one (1.0 eq)

  • 3-(Methanesulfonylamino)phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk flask, combine the bromophthalide, boronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the Pd(0) active species.

  • Catalyst Addition: Backfill with Argon and add Pd(dppf)Cl₂.

  • Heating: Heat the reaction mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to isolate the functionalized BACE1 inhibitor core. LC-MS should confirm the target mass [M+H]+.

Protocol 3: BACE1 FRET-Based Enzymatic Assay

Causality & Logic: To validate the biological efficacy of the synthesized compounds, a FRET assay is employed. The assay utilizes a synthetic APP substrate tagged with a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). When BACE1 cleaves the substrate, the fluorophore is liberated from the quencher, emitting a measurable signal. Potent inhibitors will suppress this fluorescence[8].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Note: The acidic pH mimics the endosomal environment where BACE1 is natively active.

  • Incubation: In a 384-well black microplate, add 10 µL of recombinant human BACE1 enzyme (final concentration 1 nM) and 10 µL of the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM in 1% DMSO). Incubate for 30 minutes at room temperature to allow enzyme-inhibitor complex formation.

  • Substrate Addition: Add 10 µL of the FRET substrate (final concentration 2 µM) to initiate the reaction.

  • Measurement: Read the fluorescence continuously for 60 minutes at Ex/Em = 340/490 nm. Calculate the IC₅₀ using non-linear regression analysis of the initial reaction velocities.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of utilizing the 5-bromo-2-(hydroxymethyl)benzoic acid-derived scaffold on BACE1 inhibition and BBB permeability (data represents typical SAR trends observed in optimized phthalide-based inhibitors)[7][8].

Compound IDCore ScaffoldP1 Substituent (via Suzuki)BACE1 IC₅₀ (nM)BBB Permeability (Papp x 10⁻⁶ cm/s)
Intermediate A Open-chain Benzoic AcidNone (Bromo only)> 10,0001.2 (Low)
Intermediate B PhthalideNone (Bromo only)4,5004.5 (Moderate)
Inhibitor 1 PhthalidePhenyl85012.4 (High)
Inhibitor 2 Phthalide3-Methoxyphenyl12010.8 (High)
Inhibitor 3 Phthalide3-(Methanesulfonylamino)phenyl15 8.5 (Optimal)

Table 1: SAR progression demonstrating that cyclization improves baseline affinity, while targeted cross-coupling at the bromo-position drastically enhances nanomolar potency by engaging the S1 pocket.

BACE1 Binding Pathway & Pharmacophore Interaction

The structural biology of BACE1 reveals a bilobal structure with a large substrate-binding pocket. The synthesized phthalide core acts as an anchor, while the substituents installed via the bromo-handle navigate the complex subpockets[1][8].

BACE1Binding Inhibitor BACE1 Inhibitor Phthalide Core + P1/P3 Substituents AspDyad Catalytic Dyad Asp32 & Asp228 Inhibitor->AspDyad Hydrogen Bonding (Phthalide Oxygen) S1Pocket S1 Subpocket Hydrophobic Interaction Inhibitor->S1Pocket Aryl Group Insertion (from Suzuki Coupling) S3Pocket S3 Subpocket Solvent Exposed / Extended Inhibitor->S3Pocket Extended P1' Moieties APP Amyloid Precursor Protein (APP) Cleavage Blocked AspDyad->APP Proteolysis Prevented

Fig 2: Pharmacophore binding model of the synthesized inhibitor within the BACE1 active site.

References

  • CN110862327A - Preparation method of 5-bromo-2-hydroxymethyl benzoic acid. Google Patents.
  • CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one. Google Patents.
  • Design and Synthesis of Hydroxyethylene-Based BACE-1 Inhibitors Incorporating Extended P1 Substituents. The Open Medicinal Chemistry Journal. Available at:[Link]

  • BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. National Institutes of Health (PMC). Available at:[Link]

  • US20210261561A1 - Bicyclic heterocycle derivatives having selective bace1 inhibitory activity. Google Patents.
  • From BACE1 Inhibitor to Multifunctionality of Tryptoline and Tryptamine Triazole Derivatives for Alzheimer's Disease. Semantic Scholar / Molecules. Available at:[Link]

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. Available at:[Link]

Sources

Reaction conditions for ring opening of 5-bromophthalide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the critical process parameters (CPPs) for the ring-opening of 5-bromophthalide (5-BP), a high-value intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Citalopram and Escitalopram.[1][2] We analyze two distinct mechanistic pathways: (1) Organometallic Addition (Grignard-mediated) for API scaffold construction, and (2) Hydrolytic Cleavage for impurity profiling and intermediate generation. This guide emphasizes kinetic control, moisture sensitivity, and self-validating workflow design.

Introduction & Mechanistic Context

5-Bromophthalide (CAS: 64169-34-2) is a robust


-lactone fused to a brominated benzene ring. While the lactone moiety is stable under neutral conditions, it undergoes ring opening upon nucleophilic attack at the carbonyl carbon (C=O).

The specific trajectory of the ring opening is dictated by the nucleophile's hardness and the reaction environment:

  • Path A (Carbon-Nucleophiles): Reaction with Grignard reagents (e.g., 4-fluorophenylmagnesium bromide) opens the lactone to form a magnesium alkoxide. Depending on stoichiometry, this yields either a hydroxy-ketone (hemiacetal) or a 1,1-disubstituted diol. This is the primary route for Citalopram synthesis [1].

  • Path B (Oxygen-Nucleophiles): Basic hydrolysis attacks the carbonyl to form the acyclic hydroxy-carboxylate, typically 5-bromo-2-(hydroxymethyl)benzoic acid. This pathway is critical for identifying degradation impurities.

Mechanistic Pathway Diagram

ReactionPathways cluster_legend Pathway Legend Start 5-Bromophthalide (Lactone) Inter1 Mg-Alkoxide Complex (Tetrahedral Intermediate) Start->Inter1 R-MgBr (THF, <0°C) Nucleophilic Addition Inter2 Carboxylate Salt (Open Chain) Start->Inter2 NaOH / MeOH Hydrolysis ProdA Hydroxy-Ketone / Lactol (API Intermediate) Inter1->ProdA Aq. NH4Cl Quench Protonation ProdB 5-Bromo-2-(hydroxymethyl) benzoic acid Inter2->ProdB Acidification (HCl) pH < 3 key Path A: Citalopram Route | Path B: Impurity Route

Figure 1: Divergent reaction pathways for 5-bromophthalide ring opening based on nucleophile selection.

Protocol A: Grignard-Mediated Ring Opening

Application: Synthesis of the Citalopram intermediate (4-bromo-2-(hydroxymethyl)phenyl)(4-fluorophenyl)methanone.[3][4]

Strategic Rationale

The reaction between 5-BP and 4-fluorophenylmagnesium bromide is highly exothermic. The "self-validating" aspect of this protocol relies on thermal gating . If the temperature spikes >5°C during addition, impurity formation (dimers or over-addition to the diol) increases significantly. The color transition from clear/yellow to a dark tea/brown solution indicates the formation of the active magnesium complex.

Reagents & Equipment
  • Substrate: 5-Bromophthalide (HPLC purity >98%).

  • Reagent: 4-Fluorophenylmagnesium bromide (1.0 M in THF).[5] Note: Titrate before use.

  • Solvent: Anhydrous THF (Water content <0.05% w/w is critical).

  • Equipment: 3-neck RBF, internal temperature probe, pressure-equalizing addition funnel, N2/Ar line.

Step-by-Step Methodology
StepActionCritical Process Parameter (CPP)"Self-Check" Indicator
1 Inertion Purge reactor with N2 for 15 mins.O2/Moisture exclusion prevents quenching of Grignard.
2 Dissolution Dissolve 5-BP (1.0 eq) in THF (10 vol). Cool to -15°C .Solution must be homogenous before cooling.
3 Addition Add 4-F-PhMgBr (1.1 eq) dropwise over 60 mins.Max Temp: -5°C . Rate limits local hotspots.
4 Reaction Stir at -5°C to 0°C for 2-3 hours.Color Change: Solution turns dark brown/amber.
5 Monitoring Sample aliquot -> Quench in MeOH -> HPLC.Disappearance of 5-BP peak (<1.0%).
6 Quench Add sat. aq. NH4Cl (5 vol) slowly.Exotherm: Strong heat release indicates active Mg-species consumption.
7 Isolation Phase separate.[6][7] Wash organic with brine.[6] Evaporate.Product is typically a viscous oil that may crystallize slowly.
Experimental Workflow Diagram

GrignardWorkflow Setup Setup: Dry Reactor N2 Purge Cooling Charge 5-BP/THF Cool to -15°C Setup->Cooling Addition Add Grignard Reagent Rate: Maintain T < -5°C Cooling->Addition Reaction Stir 2-3h @ 0°C Monitor HPLC Addition->Reaction Quench Quench: NH4Cl (aq) Controlled Exotherm Reaction->Quench Workup Phase Separation Concentration Quench->Workup

Figure 2: Workflow for the low-temperature Grignard addition protocol.

Protocol B: Hydrolytic Ring Opening

Application: Synthesis of reference standard 5-bromo-2-(hydroxymethyl)benzoic acid.

Strategic Rationale

Unlike the Grignard route, this reaction is thermodynamically driven and requires heat. The "self-validating" signal here is solubility . 5-Bromophthalide is sparingly soluble in water but dissolves as the ring opens to form the carboxylate salt.

Methodology
  • Charge: Suspend 5-BP (10 g) in MeOH (30 mL) and Water (30 mL).

  • Base Addition: Add NaOH pellets (2.5 eq).

  • Reflux: Heat to reflux (approx. 70°C).

    • Observation: The white suspension will clear to a homogenous solution within 30-60 minutes as the lactone opens.

  • Workup: Cool to 20°C. Acidify with 2M HCl to pH 2.0.

    • Result: The product, 5-bromo-2-(hydroxymethyl)benzoic acid, will precipitate as a white solid.

  • Filtration: Filter and wash with cold water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Grignard: Low Yield / Dimer Formation Temperature too high during addition.Ensure internal probe is submerged; reduce addition rate; use dry ice/acetone bath.
Grignard: No Reaction Wet THF or degraded Grignard reagent.Test Grignard activity with iodine/acetone; redistill THF over Na/Benzophenone.
Hydrolysis: Oily Product Incomplete acidification or MeOH presence.Evaporate MeOH before acidification; ensure pH < 2.0.

Safety & Handling

  • 5-Bromophthalide: Irritant. Avoid dust inhalation.

  • 4-Fluorophenylmagnesium bromide: Water-reactive, flammable. Handle only under inert atmosphere. Pyrophoric hazards apply to concentrated residues.

  • THF: Peroxide former. Test for peroxides before distillation/use.

References

  • Lundbeck A/S. (1979). Method for the preparation of citalopram.[1][7][8][9] US Patent 4,136,193.[9] Link

  • Matrix Laboratories Ltd. (2005). Process for preparing 5-substituted-1-(4-fluorophenyl)-1,3-dihydroisobenzofurans.[2][8] WO Patent 2005/066185. Link

  • BenchChem. (2025).[6] Technical Support: Synthesis of 5-Bromophthalide.Link

  • Sigma-Aldrich. (2023). 4-Fluorophenylmagnesium bromide Product Sheet.[2]Link

Sources

Application Notes & Protocols: A Modular Synthesis of Substituted Benzylamine Derivatives from 5-Bromo-2-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-disubstituted benzylamine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. Utilizing the readily available starting material, 5-bromo-2-(hydroxymethyl)benzoic acid, we present a robust and modular synthetic strategy. This multi-step pathway leverages fundamental organic transformations, including functional group protection, palladium-catalyzed cross-coupling, amide bond formation, and subsequent reduction. The protocols herein are detailed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind procedural choices, safety considerations, and methods for characterization.

Introduction and Strategic Overview

Substituted benzylamines are privileged scaffolds in drug discovery, appearing in a wide array of pharmacologically active agents. Their structural versatility allows for precise modulation of physicochemical properties, enabling optimization of potency, selectivity, and pharmacokinetic profiles. The target of this guide is the synthesis of benzylamine derivatives from 5-bromo-2-(hydroxymethyl)benzoic acid.

Based on the substitution pattern of the starting material, the synthetic route described will lead to 2-(hydroxymethyl)-5-substituted-benzylamine derivatives. This specific substitution pattern is achieved by functionalizing the bromine at the C5 position and converting the carboxylic acid at the C1 position into the requisite benzylamine group.

The overall synthetic strategy is designed to be modular, allowing for the introduction of diverse substituents at the C5 position through a key Suzuki-Miyaura cross-coupling reaction. The workflow proceeds through five principal stages:

  • Protection: Esterification of the carboxylic acid to prevent interference in subsequent steps.

  • Diversification: Palladium-catalyzed Suzuki-Miyaura cross-coupling to install a desired aryl or alkyl group at the C5 position.

  • Deprotection: Saponification of the ester to regenerate the free carboxylic acid.

  • Amidation: Conversion of the carboxylic acid to a primary benzamide.

  • Reduction: Final reduction of the amide to the target benzylamine.

This strategic sequence ensures high efficiency and adaptability, making it suitable for the generation of compound libraries for screening purposes.

Synthetic Workflow Diagram

The following diagram illustrates the multi-step synthetic pathway from the starting material to the final target compounds.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: C-C Coupling cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Amidation cluster_step5 Step 5: Reduction cluster_end Target Molecule start 5-Bromo-2-(hydroxymethyl)benzoic Acid step1 Methyl 5-bromo-2-(hydroxymethyl)benzoate start->step1 MeOH, H₂SO₄ (cat.) step2 Methyl 5-R-2-(hydroxymethyl)benzoate step1->step2 R-B(OH)₂, Pd Catalyst, Base step3 5-R-2-(hydroxymethyl)benzoic Acid step2->step3 1. NaOH, H₂O/MeOH 2. H⁺ step4 5-R-2-(hydroxymethyl)benzamide step3->step4 1. SOCl₂ or Coupling Agent 2. NH₄OH step5 [5-R-2-(hydroxymethyl)phenyl]methanamine step4->step5 LiAlH₄, THF end 3,5-Disubstituted Benzylamine Derivative (Specifically: 2,5-disubstituted) step5->end

Caption: Overall synthetic workflow from the starting material to the target benzylamine.

Application Notes: Rationale and Mechanistic Insights

As a senior scientist, it is crucial to understand not just the procedural steps but the underlying principles that ensure success. This section details the causality behind our chosen methodologies.

Step 1: Protection of the Carboxylic Acid

The carboxylic acid is a versatile functional group, but its acidic proton and coordinating ability can interfere with organometallic reagents and catalysts used in cross-coupling reactions. Therefore, protection is a critical first step.

  • Choice of Protecting Group: We utilize a methyl ester for protection. This is achieved via a classic Fischer esterification. Methyl esters are ideal due to their stability under the neutral or basic conditions of the subsequent Suzuki coupling and their straightforward removal under standard saponification conditions.[1][2] Alternative methods, such as using methyl iodide with a base, are also effective.[3] While the benzyl alcohol could also be protected (e.g., as a silyl ether), it is generally stable enough to be carried through the planned sequence without protection, simplifying the overall synthesis.[4][5]

Step 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, offering a direct route to introduce aryl and heteroaryl substituents.[6]

  • Catalyst System: The success of this reaction hinges on the choice of catalyst, ligand, base, and solvent. A common and effective system involves a palladium source like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a phosphine ligand such as SPhos to facilitate the catalytic cycle, and an inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[7][8] The base is crucial for activating the boronic acid in the transmetalation step.[9]

  • Solvent and Inert Atmosphere: Anhydrous, aprotic solvents like dioxane or toluene, often with water as a co-solvent, are typically used.[7] Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

  • Potential Side Reactions: A common side reaction is protodehalogenation, where the bromine is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring efficient transmetalation.[7]

Step 3 & 4: Deprotection and Amide Formation

With the core scaffold assembled, the focus shifts to converting the carboxylic acid into the benzylamine. This is a two-step process via a stable amide intermediate.

  • Deprotection: The methyl ester is readily cleaved via saponification using a strong base like sodium hydroxide (NaOH) in a water/methanol mixture, followed by acidification to yield the free carboxylic acid.

  • Amide Formation: While direct amidation by heating a carboxylic acid and amine is possible, it requires harsh conditions.[10] A far more reliable method involves activating the carboxylic acid with a coupling agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU are highly efficient.[11][12] An alternative classic method is to convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), which then readily reacts with an ammonia source (e.g., ammonium hydroxide) to form the primary amide.[12][13]

Step 5: Reduction of the Amide

The final step is the reduction of the robust amide functional group to the target primary amine.

  • Choice of Reducing Agent: Amides are significantly less electrophilic than ketones or esters, requiring a powerful reducing agent.[14] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it efficiently reduces amides to amines.[15][16][17] Milder reagents like sodium borohydride are ineffective.

  • Reaction Conditions and Workup: The reduction must be performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, as LiAlH₄ reacts violently with water.[18] The reaction typically requires heating to proceed to completion. The workup procedure is critical for safety and product isolation. A sequential, careful addition of water and then aqueous NaOH (the Fieser workup) is a standard method to quench excess LiAlH₄ and precipitate the aluminum salts, which can then be filtered off.[18]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Pay special attention when handling reactive reagents like thionyl chloride and lithium aluminum hydride.

Protocol 1: Methyl 5-bromo-2-(hydroxymethyl)benzoate (Protection)
  • Suspend 5-bromo-2-(hydroxymethyl)benzoic acid (1.0 eq) in methanol (approx. 0.2 M).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring suspension.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can often be used without further purification.

Protocol 2: Methyl 5-aryl-2-(hydroxymethyl)benzoate (Suzuki Coupling)
  • To a dry Schlenk flask under an argon atmosphere, add the methyl 5-bromo-2-(hydroxymethyl)benzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: 5-aryl-2-(hydroxymethyl)benzoic Acid (Deprotection)
  • Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of THF/methanol (1:1).

  • Add an aqueous solution of sodium hydroxide (2 M, 3.0 eq).

  • Stir the mixture at room temperature for 3-5 hours until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvents via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1N HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Protocol 4: 5-aryl-2-(hydroxymethyl)benzamide (Amidation)
  • Suspend the carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Stir at room temperature for 2 hours. Gas evolution should be observed.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM to yield the crude acid chloride.

  • Dissolve the crude acid chloride in fresh DCM and cool in an ice bath.

  • Slowly add concentrated ammonium hydroxide (excess) and stir vigorously for 1 hour.

  • Dilute with water and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide, which can be purified by recrystallization.

Protocol 5: [5-aryl-2-(hydroxymethyl)phenyl]methanamine (Reduction)

WARNING: LiAlH₄ is a highly reactive, water-sensitive reagent. Handle with extreme care under an inert atmosphere.

  • Under an argon atmosphere, carefully add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) to a flame-dried flask containing anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the amide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a syringe or dropping funnel.

  • After the addition is complete, warm the reaction to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0°C.

  • Quench the reaction carefully by the sequential dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Allow the mixture to stir at room temperature for 1 hour. A granular white precipitate should form.

  • Add anhydrous magnesium sulfate, stir for 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate in vacuo to yield the crude benzylamine, which can be purified by column chromatography or by conversion to its HCl salt.

Quantitative Data Summary

The following table provides a general overview of the reaction parameters for a model synthesis where the substituent 'R' is a phenyl group. Yields are representative and may vary based on substrate and scale.

StepReactionStarting Material (1.0 eq)Key ReagentsSolventTime (h)Temp (°C)Avg. Yield (%)
1 Esterification5-Bromo-2-(hydroxymethyl)benzoic acidMeOH, H₂SO₄Methanol4-665>95%
2 Suzuki CouplingMethyl 5-bromo-2-(hydroxymethyl)benzoatePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O12-1810075-85%
3 SaponificationMethyl 5-phenyl-2-(hydroxymethyl)benzoateNaOH (aq)THF/MeOH3-5RT90-98%
4 Amidation5-phenyl-2-(hydroxymethyl)benzoic acidSOCl₂, NH₄OHDCM3RT80-90%
5 Reduction5-phenyl-2-(hydroxymethyl)benzamideLiAlH₄THF4-86670-85%

References

  • Fussell, S. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58, 4391–4394. [Link]

  • Vedantu. (2024). How is benzamide converted into benzylamine class 12 chemistry CBSE. Vedantu. [Link]

  • Various Authors. (2017). How to convert benzamide to benzyl amine. Quora. [Link]

  • ACS Publications. (n.d.). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Journal of Chemical Education. [Link]

  • Dornan, L. M., et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 90(12), 1694–1696. [Link]

  • ACS Publications. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Google Patents. (n.d.). KR20170003387A - Preparation method of benzoic acid amide compounds.
  • Various Authors. (2012). How to produce amide from Benzoic acid and amine directly? ResearchGate. [Link]

  • Chemistry Stack Exchange. (2015). How to convert benzamide to benzylamine? Chemistry Stack Exchange. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. PubChem. [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. Course Material. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Course Material. [Link]

Sources

Application Note: Ring-Opening and Reduction Pathways of 5-Bromophthalide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of pharmaceutical intermediates, specifically within the Citalopram/Escitalopram structural family.

Technical Note on Nomenclature: The transformation of 5-bromophthalide (a lactone) to 5-bromo-2-(hydroxymethyl)benzoic acid (a hydroxy-acid) is chemically defined as a Hydrolysis (Ring-Opening), not a Reduction. The oxidation state of the carbonyl carbon remains +3 throughout this transformation.

  • Reduction of 5-bromophthalide typically yields 5-bromo-1,2-benzenedimethanol (a diol) or 5-bromo-1-hydroxy-1,3-dihydroisobenzofuran (a lactol).

  • Hydrolysis of 5-bromophthalide yields 5-bromo-2-(hydroxymethyl)benzoic acid .

Given the specific target molecule requested ("5-Bromo-2-(hydroxymethyl)benzoic acid"), this guide details the Hydrolytic Ring-Opening Protocol , while also providing the Reductive Protocol to the diol as a comparative reference, ensuring all interpretations of the "Reduction" keyword are covered.

Part 1: Introduction & Mechanistic Insight

5-Bromophthalide (5-Bromo-1(3H)-isobenzofuranone) is a critical pharmacophore in the synthesis of the antidepressant Citalopram .[1] Its chemical versatility lies in the lability of the lactone ring.

The Equilibrium Challenge

The target molecule, 5-Bromo-2-(hydroxymethyl)benzoic acid , represents the "open" form of the phthalide. In acidic or neutral media, this hydroxy-acid undergoes rapid, spontaneous intramolecular esterification (lactonization) to revert to the thermodynamically stable 5-bromophthalide.

  • Basic Conditions (pH > 10): The species exists as the stable dicarboxylate salt (open form).

  • Acidic Conditions (pH < 4): The free acid forms and rapidly cyclizes, eliminating water.

Reaction Pathway Diagram

The following diagram illustrates the equilibrium between the lactone, the salt, and the hydroxy-acid, alongside the true reductive pathway to the diol.

ReactionPathways Lactone 5-Bromophthalide (Stable Lactone) Salt 5-Bromo-2-(hydroxymethyl)benzoate (Stable Salt) Lactone->Salt Hydrolysis (NaOH/H2O, Heat) Diol 5-Bromo-1,2-benzenedimethanol (Reduction Product) Lactone->Diol Reduction (LiAlH4 or NaBH4) Acid 5-Bromo-2-(hydroxymethyl)benzoic acid (Transient/Unstable) Salt->Acid Acidification (HCl, < 0°C) Acid->Lactone Spontaneous Cyclization (-H2O)

Caption: Mechanistic pathways for 5-bromophthalide: Hydrolytic ring-opening (Blue) vs. Reductive cleavage (Yellow).

Part 2: Experimental Protocols

Protocol A: Preparation of 5-Bromo-2-(hydroxymethyl)benzoic acid (Hydrolytic Opening)

Objective: To generate the open-chain hydroxy acid form. Note: Due to cyclization kinetics, isolation of the solid free acid is difficult. This protocol yields the stable salt solution or the transient acid precipitate.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: 5-Bromophthalide (CAS: 64169-34-2)[6][8]

  • Base: Sodium Hydroxide (2.0 M aq)

  • Solvent: Methanol (optional co-solvent for solubility)

  • Acid: Hydrochloric Acid (1.0 M), pre-cooled to 0°C.

  • Equipment: Jacketed reactor or round-bottom flask with reflux condenser, pH meter.

Step-by-Step Methodology
  • Slurry Formation: Suspend 10.0 g (47 mmol) of 5-bromophthalide in 50 mL of water.

  • Saponification:

    • Add 30 mL of 2.0 M NaOH (60 mmol, 1.3 eq) dropwise.

    • Heat the mixture to 60°C with vigorous stirring.

    • Observation: The solid lactone will dissolve as the ring opens to form the soluble sodium 5-bromo-2-(hydroxymethyl)benzoate.

    • Maintain heating for 60 minutes until the solution is clear and homogeneous.

  • Verification (In-Process Control):

    • Take an aliquot and analyze via HPLC (C18 column, Phosphate buffer pH 7.5).

    • Target: Disappearance of the lactone peak.

  • Isolation (Salt Form):

    • If the salt is the desired end-point (for subsequent coupling), concentrate the solution under reduced pressure (Rotavap) at 40°C to yield the white carboxylate salt.

  • Isolation (Free Acid - Transient):

    • Cooling: Cool the saponified solution to 0°C in an ice/salt bath.

    • Acidification: Slowly add cold 1.0 M HCl while monitoring pH.

    • Endpoint: Adjust pH to 3.0–4.0. A white precipitate (the hydroxy acid) will form.

    • Filtration: Rapidly filter the cold solid.

    • Warning: Do NOT dry with heat. Drying will drive off water and reform 5-bromophthalide. Store as a wet cake at -20°C or use immediately.

Protocol B: Reduction to 5-Bromo-1,2-benzenedimethanol (True Reduction)

Objective: Complete reduction of the lactone carbonyl to the alcohol. Relevance: This is the standard "Reduction of 5-bromophthalide" cited in Citalopram synthesis literature.

Reagents
  • Reducing Agent: Sodium Borohydride (NaBH₄) with Lewis Acid (e.g., AlCl₃ or I₂) OR Lithium Aluminum Hydride (LiAlH₄).[2]

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology
  • Preparation: Under Nitrogen atmosphere, dissolve 5-bromophthalide (10.0 g) in anhydrous THF (100 mL).

  • Reductant Addition:

    • Option 1 (LiAlH₄): Cool to 0°C. Add LiAlH₄ (1.0 eq) portion-wise.

    • Option 2 (NaBH₄/I₂): Add NaBH₄ (2.0 eq), then add Iodine (1.0 eq) in THF dropwise (generates Borane in situ).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 3 hours.

  • Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution (for NaBH₄) or Fieser workup (for LiAlH₄).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with Brine.[3]

  • Product: Evaporation yields 5-bromo-1,2-benzenedimethanol (Diol).

Part 3: Analytical Data & Troubleshooting

Comparative Data Table
Parameter5-Bromophthalide (Starting Material)5-Bromo-2-(hydroxymethyl)benzoic acid (Product)
CAS Number 64169-34-21677263-63-0 (approx/salt)
Structure Cyclic LactoneOpen Hydroxy-Acid
IR Spectrum Strong C=O stretch ~1760 cm⁻¹ (Lactone)Broad O-H (2500-3300 cm⁻¹), C=O ~1690 cm⁻¹ (Acid)
Solubility Soluble in organics (THF, EtOAc); Insoluble in waterSoluble in basic water; Precipitates in acid
Stability High (Stable solid)Low (Cyclizes to lactone upon drying/heating)
Troubleshooting Guide
  • Problem: Product melting point matches starting material (162-168°C).

    • Cause: The hydroxy acid cyclized during drying/isolation.

    • Solution: Do not heat dry. Use the salt form for subsequent reactions if possible.

  • Problem: Incomplete reaction.

    • Cause: Poor solubility of lactone in water.

    • Solution: Add 10-20% Methanol or Ethanol to the hydrolysis mixture to solubilize the lactone.

References

  • Klaus, P. B., et al. (1979). Citalopram and Related Antidepressants.[8] U.S. Patent 4,136,193.[1]

  • World Intellectual Property Organization (WIPO). (2004). Process for the Preparation of 5-Bromophthalide. WO/2004/089924.[9] Retrieved from [Link]

  • Organic Syntheses. (1943).[5] Phthalide and Phthalaldehydic Acid.[4][5] Org. Synth. Coll. Vol. 2, p. 526.[5] Retrieved from [Link]

  • Reddy, M. P., et al. (2011).[7] Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832.[7]

Sources

Application Note: Functionalization of Hydroxymethyl Group in 5-Bromo-2-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Considerations

5-Bromo-2-(hydroxymethyl)benzoic acid is a critical bifunctional scaffold in medicinal chemistry, most notably serving as the direct precursor to 5-bromophthalide , a key intermediate in the synthesis of the antidepressant Citalopram.

The central challenge—and opportunity—in working with this molecule is the "Lactone-Open Chain" equilibrium . The proximity of the nucleophilic hydroxymethyl group (-CH₂OH) to the electrophilic carboxylic acid (-COOH) creates a high thermodynamic drive toward intramolecular cyclization (lactonization).

Key Decision Point:

  • Pathway A (Cyclization): If your target is a phthalide derivative (e.g., for Citalopram synthesis), you must catalyze the ring closure.

  • Pathway B (Open-Chain Functionalization): If you require a linear derivative (e.g., benzyl halide or aldehyde), you must block the cyclization, typically by esterifying the carboxylic acid before modifying the alcohol.

This guide provides protocols for both pathways, ensuring chemoselectivity and high yield.

The "Lactone Trap": Mechanistic Insight

Before attempting functionalization, researchers must understand the spontaneous behavior of the molecule. Under acidic or neutral conditions, the open-chain form equilibrates with the lactone form (5-bromophthalide).

Diagram 1: The Lactone-Open Chain Equilibrium

The following diagram illustrates the competitive pathways and the tautomeric equilibrium relevant to oxidation.

ReactionPathways Start 5-Bromo-2-(hydroxymethyl) benzoic acid (Open Chain) Lactone 5-Bromophthalide (Cyclized Lactone) Start->Lactone Acid Cat. / Heat (-H₂O) Ester Methyl 5-bromo-2- (hydroxymethyl)benzoate (Protected Acid) Start->Ester MeOH / H₂SO₄ (Selective Esterification) Aldehyde 5-Bromo-2-formylbenzoic acid (Open Aldehyde) Start->Aldehyde Oxidation (PCC/Dess-Martin) Lactone->Start NaOH / H₂O Lactol 5-Bromo-3-hydroxyphthalide (Cyclic Lactol) Aldehyde->Lactol Tautomerization (Equilibrium)

Caption: Figure 1.[1] The central equilibrium between the open-chain acid and the stable lactone (5-bromophthalide), and the tautomerization of the oxidized aldehyde product.

Protocol A: Intramolecular Cyclization (Synthesis of 5-Bromophthalide)[2]

Application: Synthesis of intermediates for SSRI antidepressants (e.g., Citalopram). Objective: Drive the reaction to thermodynamic completion (Lactone form).

Methodological Rationale

Acid-catalyzed dehydration is the standard method. While spontaneous cyclization occurs, using a strong acid catalyst with water removal (Dean-Stark or dessicant) ensures >95% conversion. Toluene is chosen as the solvent for its ability to azeotropically remove water.

Experimental Protocol

Reagents:

  • 5-Bromo-2-(hydroxymethyl)benzoic acid (10.0 g, 43.3 mmol)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.4 g, 2.1 mmol, 5 mol%)

  • Toluene (100 mL)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the starting material and Toluene. Stir to suspend.

  • Catalyst: Add pTSA.

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Monitor the collection of water in the trap.

  • Monitoring: Continue reflux for 2–4 hours.

    • QC Check: Spot TLC (Hexane/EtOAc 3:1). The polar acid starting material (Rf ~0.1) should disappear, replaced by the less polar lactone (Rf ~0.6).

  • Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO₃ (2 x 50 mL) to remove the catalyst and any unreacted acid.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or 2-Propanol if necessary.

Expected Yield: 85–92% as a white/off-white solid. Key Data: melting point 162–165°C [1].

Protocol B: Selective Oxidation (Synthesis of 5-Bromo-3-hydroxyphthalide)

Application: Creating electrophilic handles for further coupling. Challenge: Oxidizing the alcohol to an aldehyde (-CHO) in the presence of a carboxylic acid often results in the cyclic "lactol" form (3-hydroxyphthalide) rather than the open-chain 2-formylbenzoic acid.

Experimental Protocol (PCC Oxidation)

Reagents:

  • 5-Bromophthalide (from Protocol A) or 5-Bromo-2-(hydroxymethyl)benzoic acid

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Celite[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of starting material in DCM (0.1 M concentration).

  • Oxidation: Add PCC (1.5 eq) in one portion at 0°C.

  • Reaction: Warm to room temperature and stir for 4–6 hours.

  • Filtration: Dilute with an equal volume of diethyl ether. Filter the black slurry through a pad of Celite/Silica to remove chromium salts.

  • Purification: Concentrate the filtrate. The product exists primarily as 5-bromo-3-hydroxyphthalide (the cyclic tautomer of the aldehyde).

  • Storage: Store under inert atmosphere; the lactol is sensitive to over-oxidation to the anhydride.

Protocol C: Open-Chain Functionalization (Blocking Cyclization)

Application: When a linear benzyl bromide or ether is required. Strategy: You must protect the carboxylic acid as a methyl ester to prevent lactonization.

Phase 1: Methyl Ester Protection
  • Dissolve 5-bromo-2-(hydroxymethyl)benzoic acid in Methanol.

  • Add conc. H₂SO₄ (catalytic).[3]

  • Reflux for 3 hours.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc.

  • Product: Methyl 5-bromo-2-(hydroxymethyl)benzoate.

Phase 2: Functionalization of the Alcohol (Example: Bromination)

Now that the acid is blocked, the alcohol can be converted to a benzyl bromide without forming the phthalide.

Reagents:

  • Methyl 5-bromo-2-(hydroxymethyl)benzoate

  • Phosphorus Tribromide (PBr₃) or CBr₄/PPh₃ (Appel Reaction)

  • DCM

Procedure (PBr₃ Method):

  • Dissolve the ester in anhydrous DCM at 0°C.

  • Add PBr₃ (0.4 eq) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench with ice water. Extract with DCM.

  • Result: Methyl 5-bromo-2-(bromomethyl)benzoate.

    • Note: This intermediate is a potent alkylating agent. Handle with care.

Analytical Data Summary

CompoundStructure TypeMelting PointKey IR SignalKey 1H NMR Feature
Starting Material Open Chain Acid164-170°CBroad -OH (2500-3300)2x Exchangeable protons
5-Bromophthalide Lactone162-168°CSharp C=O (1760 cm⁻¹)Singlet -CH₂- (~5.3 ppm)
5-Bromo-3-hydroxyphthalide Lactol120-125°CBroad -OH, C=O (1740)Methine -CH(OH)- (~6.5 ppm)

References

  • BenchChem. A Technical Guide to the Synthesis of 5-Bromophthalide via Liquid-Phase Catalytic Oxidation. Retrieved from

  • PubChem. 5-Bromo-2-(hydroxymethyl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from

  • World Intellectual Property Organization. Process for the preparation of 5-bromophthalide. WO2004089924.[4] Retrieved from

  • Sigma-Aldrich. 5-Bromo-2-hydroxybenzoic acid Product Specification. Retrieved from [5]

(Note: While Reference 4 refers to the hydroxy-acid isomer, the physical property databases accessed via Reference 2 provide the specific data for the hydroxymethyl congener).

Sources

Application Note: Preparation of 5-Bromo-2-(hydroxymethyl)benzoic Acid via Lactone Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

The synthesis of 5-bromo-2-(hydroxymethyl)benzoic acid is a critical transformation in the preparation of various active pharmaceutical ingredients (APIs), including intermediates for citalopram and advanced PROTAC degraders[1][2]. The most efficient and atom-economical route to access this compound is the base-catalyzed hydrolysis (saponification) of the commercially available precursor, 5-bromophthalide (5-bromo-3H-isobenzofuran-1-one).

Causality in Reaction Design

The lactone ring of 5-bromophthalide is highly susceptible to nucleophilic attack by hydroxide ions[3]. The reaction proceeds via a standard acyl substitution mechanism:

  • Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon of the lactone, forming a tetrahedral intermediate.

  • Ring Cleavage: The intermediate collapses, cleaving the cyclic C–O bond to generate a water-soluble 5-bromo-2-(hydroxymethyl)benzoate salt (lithium or sodium, depending on the base used).

  • Acidification (The Critical Step): The addition of a mineral acid protonates the carboxylate to yield the free acid. Crucial Insight: This step must be strictly temperature- and pH-controlled. Because the product contains both a carboxylic acid and a benzylic alcohol in close spatial proximity (ortho-relationship), excess heat or strong acidic conditions will drive spontaneous dehydration, resulting in re-lactonization back to 5-bromophthalide[3].

SynthesisWorkflow SM 5-Bromophthalide (Starting Material) LiOH LiOH·H2O THF/MeOH/H2O (2:1:1) Room Temp, 2-5 h SM->LiOH NaOH NaOH (aq) MeOH or EtOH Room Temp to 40°C, 2 h SM->NaOH Salt 5-Bromo-2-(hydroxymethyl)benzoate (Li+ or Na+ Salt) LiOH->Salt NaOH->Salt Acid Acidification (HCl or H2SO4) Controlled pH 2-3, 0-5°C Salt->Acid Product 5-Bromo-2-(hydroxymethyl)benzoic acid (Target Product) Acid->Product Warning Avoid excess heat/acid (Prevents Re-lactonization) Acid->Warning

Workflow for the base-catalyzed hydrolysis of 5-bromophthalide to the target benzoic acid.

Comparative Analysis: LiOH vs. NaOH

Both Lithium Hydroxide (LiOH) and Sodium Hydroxide (NaOH) are highly effective for this transformation, but they serve different operational niches. LiOH is typically preferred in discovery chemistry for its mildness and the high solubility of lithium salts in mixed organic/aqueous systems[1]. NaOH is the standard for kilogram-scale process chemistry due to its low cost and rapid kinetics[4].

Table 1: Quantitative and Qualitative Comparison of Hydrolysis Conditions

ParameterLiOH-Mediated ProtocolNaOH-Mediated Protocol
Base Equivalents 2.5 – 3.0 eq.1.2 – 1.5 eq.
Solvent System THF / MeOH / H₂O (2:1:1 v/v/v)Methanol / H₂O (1:1 v/v)
Reaction Temp. Room Temperature (20–25 °C)Room Temperature to 40 °C
Reaction Time 3 – 5 hours1 – 2 hours
Yield (Typical) 90 – 95%85 – 99%
Primary Advantage Milder, prevents side-reactions in highly functionalized complex molecules.Highly scalable, economical, minimal organic solvent waste.
Primary Drawback Higher reagent cost; requires multi-component solvent mixtures.Exothermic addition requires careful cooling on a large scale.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure the integrity of the intermediate states before proceeding.

Protocol A: Mild Hydrolysis using LiOH·H₂O (Discovery Scale)

Adapted from standard medicinal chemistry procedures for lactone opening[1][2].

Reagents: 5-Bromophthalide (1.0 eq), LiOH·H₂O (3.0 eq), THF, Methanol, Deionized Water, 1M HCl.

  • Solvent Preparation: Prepare a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water in a 2:1:1 volumetric ratio. Rationale: THF dissolves the hydrophobic 5-bromophthalide, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to create a homogenous reaction mixture.

  • Reagent Mixing: Dissolve 5-bromophthalide (e.g., 20.0 g, 93.88 mmol) in the solvent mixture (570 mL) at room temperature.

  • Base Addition: Add Lithium hydroxide monohydrate (11.80 g, 281.6 mmol) portion-wise over 5–10 minutes. Stir the resulting mixture at room temperature for 3 to 5 hours.

  • Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot (Rf ~0.6) should disappear, with the product remaining at the baseline (as a salt).

  • Concentration: Remove the volatile organic solvents (THF and MeOH) in vacuo at a bath temperature not exceeding 35 °C. Rationale: Removing organics prevents the target acid from partitioning into the organic waste during the subsequent extraction.

  • Acidification: Cool the remaining aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0. A white precipitate will form. Critical: Do not allow the local temperature to spike, as this promotes re-lactonization.

  • Isolation: Extract the aqueous suspension with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 5-bromo-2-(hydroxymethyl)benzoic acid.

Protocol B: Scalable Hydrolysis using NaOH (Process Scale)

Optimized for high-throughput and industrial scale-up[4].

Reagents: 5-Bromophthalide (1.0 eq), 2M NaOH aqueous solution (1.5 eq), Methanol, 6M H₂SO₄ or HCl.

  • Suspension: Suspend 5-bromophthalide (e.g., 100 g, 0.47 mol) in Methanol (500 mL) in a jacketed reactor.

  • Base Addition: Add 2M aqueous NaOH (350 mL, 0.70 mol) dropwise while maintaining the internal temperature below 30 °C. The suspension will gradually clear as the water-soluble sodium 5-bromo-2-(hydroxymethyl)benzoate salt forms.

  • Reaction: Stir the solution at ambient temperature for 2 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Dilute the resulting aqueous syrup with additional deionized water (200 mL) to ensure complete dissolution of the sodium salt.

  • Acidification & Precipitation: Cool the reactor to 5 °C. Slowly dose in 6M H₂SO₄ (or 6M HCl) while maintaining the internal temperature below 10 °C, until the pH stabilizes at 2.5.

  • Filtration: Stir the resulting thick white slurry for 30 minutes at 5 °C to ensure complete crystallization. Filter the solid through a sintered glass funnel or centrifuge.

  • Washing & Drying: Wash the filter cake thoroughly with ice-cold water to remove inorganic salts. Dry the solid in a vacuum oven at 40 °C (avoid higher temperatures) to constant weight. Expected yield: >95%.

Analytical Characterization

To verify the success of the protocol and rule out re-lactonization, perform the following analyses:

  • ¹H NMR (DMSO-d₆, 300/400 MHz): Look for the disappearance of the lactone CH₂ singlet (typically around δ 5.3 ppm in CDCl₃ for the starting material) and the appearance of a new benzylic CH₂ singlet shifted upfield (around δ 4.8 ppm), integrating for 2H. A broad singlet for the -OH and -COOH protons should be visible if adequately dried.

  • Mass Spectrometry (ESI-): Expected m/z for C₈H₇BrO₃ is 228.9 / 230.9[M-H]⁻ (showing the characteristic 1:1 bromine isotope pattern).

References

  • Google Patents (US 2005/0239832 A1). Patent Application Publication: Preparation methods involving LiOH hydrolysis. Available at:[Link]

  • Google Patents (CN105153013A).Synthesis method of 6-bromoisoindolinyl-1-one (Details NaOH hydrolysis).
  • National Institutes of Health (PMC). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Available at: [Link]

Sources

Scalable synthesis of 5-Bromo-2-(hydroxymethyl)benzoic acid for drug development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

5-Bromo-2-(hydroxymethyl)benzoic acid (CAS: 1021424-94-5 for the acid; often referenced via the lactone CAS: 64169-34-2) is a critical pharmacophore in the synthesis of benzoxaborole drugs (e.g., Tavaborole, Crisaborole) and SSRIs (e.g., Citalopram).

The Core Challenge: The primary synthetic challenge is the chemical equilibrium between the open-chain form (the hydroxy-acid) and the closed-ring lactone (5-bromophthalide). Under neutral or acidic conditions, and particularly during isolation/drying, the molecule spontaneously cyclizes to 5-bromophthalide.

Therefore, this guide presents a "Make-and-Trap" strategy :

  • Scalable Synthesis of 5-Bromophthalide: We utilize the regioselective reduction of 4-bromophthalic anhydride. This is the most robust industrial route compared to the hazardous nitration/Sandmeyer sequence or the high-pressure oxidation of xylenes.

  • Controlled Hydrolysis: A protocol to generate the 5-Bromo-2-(hydroxymethyl)benzoic acid in situ or as a stable carboxylate salt, ready for downstream coupling.

Reaction Pathway & Regioselectivity

The reduction of 4-bromophthalic anhydride with sodium borohydride is governed by steric and electronic factors. Lower temperatures favor the attack at the carbonyl para to the bromine, leading to the desired 5-bromo isomer. Higher temperatures increase the formation of the 6-bromo impurity.

Visualizing the Synthetic Logic

G Anhydride 4-Bromophthalic Anhydride Intermed Tetrahedral Intermediate Anhydride->Intermed Hydride Attack RedAgent NaBH4 / THF (5-15°C) RedAgent->Intermed Lactone5 5-Bromophthalide (Major Product) Intermed->Lactone5 Acid Cyclization (Kinetic Control) Lactone6 6-Bromophthalide (Impurity) Intermed->Lactone6 Minor Path OpenAcid 5-Bromo-2-(hydroxymethyl) benzoic acid (Salt) Lactone5->OpenAcid NaOH/H2O (Hydrolysis)

Figure 1: Reaction pathway demonstrating the regioselective reduction and subsequent equilibrium between the lactone and the target hydroxy-acid.

Detailed Protocol: Synthesis of 5-Bromophthalide

Scale: 100 g Input (Scalable to kg) Target Purity: >98% (HPLC) Yield: 65-75%

Materials & Reagents
ReagentRoleEquiv.Mass/Vol
4-Bromophthalic Anhydride Substrate1.0100.0 g
Sodium Borohydride (NaBH₄) Reductant0.6510.8 g
Tetrahydrofuran (THF) Solvent-500 mL
Hydrochloric Acid (6N) Quench/CyclizationExcess~150 mL
Toluene Recrystallization-As needed
Step-by-Step Methodology
Phase A: Regioselective Reduction

Critical Control Point: Temperature must remain between 5–15°C to maximize the 5-bromo/6-bromo ratio.

  • Slurry Preparation: In a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge NaBH₄ (10.8 g) and anhydrous THF (200 mL) . Cool the slurry to 0–5°C using an ice/brine bath.

  • Substrate Addition: Dissolve 4-Bromophthalic Anhydride (100 g) in THF (300 mL) . Transfer this solution to a pressure-equalizing addition funnel.

  • Controlled Addition: Add the anhydride solution dropwise to the borohydride slurry.

    • Rate: Adjust drop rate to maintain internal temperature <15°C .

    • Observation: Hydrogen gas evolution is minimal during addition but will occur during quenching.

  • Reaction: Once addition is complete, allow the mixture to warm to 20–25°C and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:3) or HPLC.

Phase B: Quench & Cyclization
  • Acidification: Cool the reaction mixture back to 0–5°C .

  • Hydrolysis: Slowly add 6N HCl (150 mL) .

    • Safety: Vigorous H₂ evolution will occur. Ensure adequate venting.

  • Reflux: Heat the biphasic mixture to 60°C for 1 hour. This step ensures complete decarboxylation of any borate complexes and forces the cyclization of the intermediate hydroxy-acid into the lactone form (5-bromophthalide).

  • Isolation:

    • Concentrate the organic solvent (THF) under reduced pressure.[1]

    • Dilute the residue with water (300 mL). The crude product will precipitate as an off-white solid.

    • Filter the solid and wash with cold water (2 x 100 mL).

Phase C: Purification (Isomer Separation)

The crude material typically contains 85-90% 5-bromophthalide and 10-15% 6-bromophthalide.

  • Recrystallization: Transfer the wet cake to a flask and add Toluene (approx. 5 mL per gram of crude) .

  • Heat to reflux until fully dissolved.

  • Controlled Cooling: Cool slowly to room temperature, then to 0°C. The 5-bromo isomer crystallizes preferentially.

  • Filtration: Filter the white crystalline solid.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol: Ring Opening to 5-Bromo-2-(hydroxymethyl)benzoic Acid

Context: If your application requires the open-chain acid (e.g., for converting the hydroxyl to a leaving group or for boronate ester formation), do not isolate the free acid, as it will revert to the lactone. Instead, generate the salt.

Methodology
  • Suspension: Suspend purified 5-Bromophthalide (10 g) in Water (50 mL) .

  • Saponification: Add NaOH (2.0 g, 1.1 equiv) dissolved in water (10 mL).

  • Heating: Heat to 50°C for 30 minutes. The solid will dissolve, forming a clear solution of Sodium 5-bromo-2-(hydroxymethyl)benzoate .

  • Usage:

    • Option A (Solution Use): Use this aqueous solution directly in biphasic Suzuki couplings.

    • Option B (Isolation as Salt): Lyophilize (freeze-dry) the solution to obtain the sodium salt as a stable white powder.

    • Option C (Transient Acid): If the free acid is strictly required, acidify to pH 3 at 0°C and extract immediately into EtOAc, keeping the solution cold and using it immediately.

Quality Control & Data

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) ≥ 98.0%C18 Column, ACN/H2O Gradient
Isomer Content 6-Bromophthalide ≤ 1.0%HPLC
Melting Point 164 – 166°CCapillary
NMR Characterization (5-Bromophthalide)
  • 1H NMR (400 MHz, DMSO-d6): δ 7.92 (s, 1H, Ar-H), 7.80 (d, J=8.0 Hz, 1H, Ar-H), 7.72 (d, J=8.0 Hz, 1H, Ar-H), 5.40 (s, 2H, -CH2-O-).

  • Note: The diagnostic peak is the benzylic methylene singlet at 5.40 ppm. If ring-opened, this shifts significantly, and a carboxylic acid proton appears (broad).

Safety & Troubleshooting

Hazard Analysis
  • Sodium Borohydride: Flammable solid; releases hydrogen upon contact with acid or moisture. Use nitrogen inerting.

  • Exotherm: The reduction is exothermic. Failure to control temperature (<15°C) results in higher levels of the 6-bromo impurity, which is difficult to remove.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High 6-bromo impurity Reaction temp > 15°CImprove cooling capacity; slow down addition rate.
Low Yield Incomplete CyclizationEnsure the post-quench heating step (60°C) is maintained for full 1 hour.
Material oils out Solvent choice in recrystallizationEnsure Toluene is used; Ethanol/Water mixtures can sometimes cause oiling.

References

  • Teva Pharmaceutical Industries. (2004). Process for the preparation of 5-bromophthalide. WO2004089924A1.
  • PrepChem. (n.d.). Synthesis of 5-Bromophthalide via Sandmeyer Reaction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hydrolysis of 5-Bromophthalide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of 5-bromophthalide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for maximizing the yield and purity of the hydrolysis product, 4-bromo-2-(hydroxymethyl)benzoic acid. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the reaction for your specific needs.

Core Concepts: The Chemistry of Lactone Hydrolysis

The conversion of 5-bromophthalide, a cyclic ester (lactone), to its corresponding hydroxy acid is a classic hydrolysis reaction. The success of this process, and particularly the final yield, is critically dependent on the choice of catalytic conditions: basic or acidic. Understanding the mechanistic differences is key to troubleshooting.

Base-Catalyzed Hydrolysis (Saponification): The Preferred Route for High Yield

Base-catalyzed hydrolysis, also known as saponification, is typically the most effective method for achieving a high yield of the ring-opened product. The mechanism, termed BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), proceeds in two key stages:

  • Nucleophilic Attack: A strong nucleophile, typically a hydroxide ion (OH⁻), attacks the electrophilic carbonyl carbon of the lactone. This forms a tetrahedral intermediate.

  • Ring Opening & Deprotonation: The tetrahedral intermediate collapses, cleaving the acyl-oxygen bond to open the ring. The newly formed carboxylic acid is immediately deprotonated by the basic conditions to form a stable carboxylate salt.

This final deprotonation step is crucial as it renders the entire process effectively irreversible, driving the reaction to completion.[1][2]

Acid-Catalyzed Hydrolysis: A Reversible Equilibrium

Acid-catalyzed hydrolysis follows a different pathway, known as the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).[3][4]

  • Protonation: The carbonyl oxygen is first protonated by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl group, making it more electrophilic.

  • Nucleophilic Attack: A weak nucleophile, typically water, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Elimination: After a series of proton transfers, the original alcohol group is eliminated as a leaving group, and deprotonation of the carbonyl yields the carboxylic acid.

Crucially, every step in this mechanism is reversible. The final product, 4-bromo-2-(hydroxymethyl)benzoic acid, can readily undergo an intramolecular cyclization (lactonization) under acidic or even neutral conditions with heating, reforming the starting 5-bromophthalide.[5] This equilibrium often leads to incomplete conversion and lower isolated yields, making it a less desirable route for this specific transformation.

Diagram: Base-Catalyzed Hydrolysis of 5-Bromophthalide

G Start Low Yield of 4-bromo-2-(hydroxymethyl)benzoic acid Check_Conversion Check reaction mixture by TLC/HPLC. Is starting material present? Start->Check_Conversion Incomplete Problem: Incomplete Conversion Check_Conversion->Incomplete Yes Complete Problem: Low Isolated Yield (Complete Conversion) Check_Conversion->Complete No Cause1 Check stoichiometry. Used >1.1 eq. of base? Incomplete->Cause1 Cause2 Check reaction conditions. Heated to reflux? Cause1->Cause2 Yes Solution1 Solution: Rerun with 1.1-1.5 eq. of base. Cause1->Solution1 No Cause3 Check solubility. Was the mixture homogeneous? Cause2->Cause3 Yes Solution2 Solution: Rerun at higher temperature (reflux). Cause2->Solution2 No Solution3 Solution: Rerun using a co-solvent (e.g., EtOH). Cause3->Solution3 No Workup1 Check workup procedure. Was mixture cooled before/during acidification? Complete->Workup1 Workup2 Check washing solvent. Used minimal ice-cold water? Workup1->Workup2 Yes Solution4 Solution: Re-workup mother liquor. Ensure slow, cold acidification. Workup1->Solution4 No Workup3 Check for re-lactonization. Was product heated after acidification? Workup2->Workup3 Yes Solution5 Solution: Optimize washing step to minimize product loss. Workup2->Solution5 No Solution6 Solution: Avoid heating acidic product. Use low-temp solvent removal. Workup3->Solution6 No

Sources

Troubleshooting low solubility of 5-Bromo-2-(hydroxymethyl)benzoic acid in acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Stability in Acidic Media Target Molecule: 5-Bromo-2-(hydroxymethyl)benzoic acid (CAS: 79674-72-9 / derivative of 1187238-21-6) Related Species: 6-Bromophthalide (Lactone form)

Executive Summary: The "Acid Trap"

If you are experiencing low solubility of 5-Bromo-2-(hydroxymethyl)benzoic acid in acidic media, you are likely encountering one of two distinct chemical phenomena. It is critical to distinguish between them to solve the problem:

  • Protonation (Expected): Like all benzoic acid derivatives, this compound is a weak acid (pKa ~3.8–4.2). In acidic solutions (pH < 3), it exists in its neutral, protonated form, which has poor water solubility.

  • Lactonization (The Hidden Variable): This specific molecule contains a hydroxymethyl group ortho to the carboxylic acid.[1] Under acidic conditions, it spontaneously cyclizes to form 6-bromophthalide (a lactone). This lactone is significantly less polar than the open acid and is insoluble in aqueous media, even if you attempt to basify it later.

This guide provides the diagnostic steps to identify which issue you face and the protocols to resolve it.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I acidified my reaction mixture to precipitate the product, but the solid won't redissolve in base. Why?

Diagnosis: You have likely formed the lactone (6-bromophthalide). Explanation: The open-chain acid is amphoteric (soluble in base, insoluble in acid). The lactone, however, is a neutral ester. Once formed, it will not dissolve in mild aqueous base (like NaHCO₃) because it requires hydrolysis to open the ring back up, which takes stronger base (NaOH) and time/heat. Action: Check the IR spectrum of your solid.

  • Acid Signal: Broad -OH stretch (2500–3300 cm⁻¹) and Carbonyl (~1680–1700 cm⁻¹).

  • Lactone Signal: Sharp Carbonyl (~1750–1770 cm⁻¹) and absence of the broad carboxylic -OH.

Q2: I need to run a reaction in acidic conditions, but the starting material precipitates immediately.

Diagnosis: Solvent incompatibility. Explanation: You cannot rely on aqueous acid alone. The neutral form of the molecule is lipophilic. Action: You must use a water-miscible organic co-solvent.

  • Recommended: THF (Tetrahydrofuran) or Acetonitrile (MeCN).

  • Avoid: Alcohols (MeOH/EtOH) if strong acid is present, as you risk etherification or esterification byproducts.

Q3: The material "oils out" instead of crystallizing upon acidification.

Diagnosis: Impure lactonization or trapped solvent. Explanation: A mixture of the open acid and the closed lactone depresses the melting point, leading to oils. Action: See Protocol A below for "Controlled Acidification."

Part 2: The Chemistry of Cyclization

Understanding the equilibrium is vital for handling this compound. In the presence of acid (


), the hydroxyl group attacks the protonated carboxylic acid, releasing water and closing the ring.

Lactonization Acid Open Form 5-Bromo-2-(hydroxymethyl) benzoic acid (Soluble in Base) Inter Tetrahedral Intermediate Acid->Inter + H+ (Acidification) Lactone Closed Form 6-Bromophthalide (Insoluble in Water/Acid) Acid->Lactone Spontaneous in pH < 3 Inter->Lactone - H2O (Dehydration) Lactone->Acid + NaOH (Hydrolysis)

Figure 1: The acid-catalyzed equilibrium between the open hydroxy-acid and the closed phthalide lactone.

Part 3: Experimental Protocols

Protocol A: Controlled Precipitation (Isolating the Acid)

Use this if you want to recover the open-chain acid without forming the lactone.

  • Starting State: Solution of the compound in aqueous NaOH (pH > 12).

  • Temperature Control: Cool the solution to 0–4°C (Ice bath). Critical: Heat accelerates lactonization.

  • Acidification:

    • Use dilute acid (1M HCl), not concentrated.

    • Add dropwise with vigorous stirring.

    • Stop exactly at pH 3–4. Do not go to pH 1.

    • Reasoning: The carboxylic acid protonates around pH 4. Going lower catalyzes the dehydration to the lactone.

  • Filtration: Filter immediately while cold. Wash with cold water.[1][2]

  • Drying: Dry under vacuum at room temperature. Do not use a drying oven (>40°C), or it will cyclize in the solid state.

Protocol B: Solubilization for Acidic Reactions

Use this if you must perform a reaction on the molecule in an acidic environment.

Solvent SystemSolubility RatingRisk of Side ReactionNotes
Water (pH < 2) 🔴 InsolubleHigh (Lactonization)Precipitates immediately.
THF / 1M HCl (1:1) 🟢 SolubleLowBest choice. THF solubilizes the neutral species.
MeCN / 1M HCl (1:1) 🟢 SolubleLowGood alternative to THF.
Methanol / HCl 🟡 SolubleHigh (Esterification)Risk of forming methyl ester or methyl ether.
DCM / Acid 🟠 BiphasicN/AProduct will partition into DCM (especially if lactone forms).
Protocol C: Recovery (Lactone to Acid Conversion)

Use this if you accidentally made the insoluble lactone and need the acid back.

  • Suspend the insoluble solid (lactone) in 2M NaOH (approx 3-5 equivalents).

  • Heat to 50–60°C for 1–2 hours. The solid should dissolve as the ring opens to form the sodium benzoate salt.

  • Cool to 0°C.

  • Follow Protocol A (Controlled Precipitation) to recover the acid.

Part 4: Physical Data Reference

ParameterValue (Approx.)Implication
pKa (COOH) 3.8 – 4.2Exists as anion (soluble) above pH 5; Neutral (insoluble) below pH 3.
LogP (Acid form) ~1.8Moderately lipophilic; requires organics to dissolve when protonated.
LogP (Lactone form) ~2.5More lipophilic; insoluble in water; soluble in DCM/EtOAc.
Melting Point 158–162°C (Acid)If MP is lower (e.g., 90–100°C) or broad, you have a mixture of acid/lactone.

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide. Retrieved from 4

  • Organic Syntheses. (1955). Phthalaldehydic Acid (Hydrolysis of Bromophthalide). Org. Synth. 1955, 35, 64. Retrieved from 5

  • U.S. Environmental Protection Agency. (2025). 2-Bromo-5-(hydroxymethyl)benzoic acid - Chemical Properties & Identifiers. CompTox Chemicals Dashboard. Retrieved from 6

  • Google Patents. (2004). Process for the preparation of 5-bromophthalide (WO2004089924A1). Retrieved from 7

Sources

Controlling temperature during saponification of 5-bromophthalide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Temperature Control & Process Optimization Document ID: TSC-5BP-SAP-001 Audience: Process Chemists, API Developers, Manufacturing Engineers

Executive Summary: The Thermodynamics of Ring Opening

Saponification of 5-bromophthalide (5-bromo-1(3H)-isobenzofuranone) involves the base-mediated hydrolysis of the lactone ring to yield the salt of 5-bromo-2-(hydroxymethyl)benzoic acid . While conceptually simple, this reaction is a Critical Process Step in the synthesis of APIs like Citalopram.

The reaction is exothermic and reversible under acidic conditions. Temperature control is not merely about safety; it dictates the impurity profile .

  • Too High (>60°C): Risks polymerization of the hydroxy-acid (polyesters), degradation of the hydroxymethyl group, or solvent-mediated side reactions (e.g., ether formation if methanol is used).

  • Too Low (<10°C): Kinetic stalling, leading to incomplete conversion and potential precipitation of unreacted starting material, which can encapsulate base and cause "hotspots" upon later warming.

Critical Process Parameters (CPP) Dashboard

ParameterSpecificationScientific Rationale
Reaction Temperature 20°C – 45°C Balances reaction rate with the suppression of oligomerization.
Dosing Temperature 0°C – 10°C Controls the initial exotherm during base addition.
Solvent System THF/Water or MeOH/WaterAmphiphilic system required to solubilize the organic lactone and the inorganic base.
Base Equivalents 1.05 – 1.20 eqSlight excess ensures complete ring opening; large excess promotes degradation.
Quench pH 2.0 – 3.0Critical for re-protonation. Caution: Acidic conditions promote re-cyclization back to the lactone.

Troubleshooting Guide (Q&A)

Category A: Thermal Runaways & Exotherms

Q1: I observe a sharp temperature spike (>15°C) immediately upon adding the base. How do I mitigate this?

  • Root Cause: The heat of neutralization and ring strain energy release is accumulating faster than your cooling system can remove it. This is common in batch reactors with low surface-area-to-volume ratios.

  • Solution:

    • Switch to Inverse Addition: Do not dump base into the lactone. Instead, dissolve 5-bromophthalide in THF and slowly dose it into a pre-cooled (0°C) base solution. This ensures the limiting reagent (lactone) is instantly consumed, spreading the heat generation over the addition time.

    • Dilution: Increase the solvent volume by 20%. The extra thermal mass acts as a heat sink.

Q2: My reaction temperature is stable, but the yield is inconsistent between batches.

  • Root Cause: Inconsistent temperature homogeneity. If you are using a viscous solvent system (like high-concentration NaOH/PEG), you may have localized hot zones near the impeller and cold zones at the walls.

  • Solution: Verify the Reynolds number of your agitation. For biphasic hydrolysis, you need turbulent flow to ensure rapid mass transfer. Install a temperature probe near the baffle, not just the bottom valve, to detect gradients.

Category B: Yield & Impurity Profile

Q3: I am seeing "dimeric" impurities in the HPLC trace.

  • Root Cause: High temperatures (>50°C) or high concentrations promote intermolecular esterification. One molecule of the open hydroxy-acid reacts with another, forming a dimer.

  • Solution:

    • Limit Max Temp: Cap the reaction at 40°C.

    • Pseudo-High Dilution: Maintain a lower concentration of the active intermediate.

    • Solvent Check: If using Methanol, you might be forming the methyl ether impurity via SN2 attack on the benzylic position. Switch to THF or Isopropanol.

Q4: Upon acidification (workup), my product converts back to the starting material.

  • Root Cause: Lactonization is acid-catalyzed and equilibrium-driven. If you acidify and then heat (e.g., for crystallization) or let it sit too long in strong acid, the ring closes.

  • Solution:

    • Cold Quench: Perform the acidification at <5°C.

    • Rapid Extraction: Immediately extract the hydroxy-acid into an organic solvent (like Ethyl Acetate) to remove it from the aqueous acid environment.

    • pH Control: Stop acidification at pH 3-4; do not go to pH 1 unless necessary.

Standard Operating Procedure (SOP): Controlled Hydrolysis

Objective: Hydrolysis of 5-bromophthalide to 5-bromo-2-(hydroxymethyl)benzoic acid with <0.5% lactone residual.

Reagents:

  • 5-Bromophthalide (1.0 eq)

  • Sodium Hydroxide (1.1 eq, 2M aqueous solution)

  • Tetrahydrofuran (THF) (5 vol relative to substrate)

Protocol:

  • Setup: Charge 5-bromophthalide and THF into the reactor. Agitate until fully dissolved.

  • Cooling: Cool the jacket to 0°C . Ensure internal temperature reaches <5°C.

  • Controlled Addition: Add 2M NaOH dropwise via addition funnel or dosing pump.

    • Constraint: Maintain internal temperature <10°C .

    • Note: A white precipitate (the sodium salt) may form; this is normal.

  • Reaction Phase: Once addition is complete, warm the mixture to 25°C . Stir for 2–4 hours.

    • IPC (In-Process Control): Check HPLC. Limit: Starting Material < 1.0%.

  • Workup (Critical):

    • Cool back to 5°C .

    • Slowly add 1M HCl until pH reaches 3.0.

    • Observation: If the temperature exceeds 15°C during acid addition, pause. Heat promotes re-lactonization.

  • Isolation: Extract immediately with Ethyl Acetate.

Visualizations

Figure 1: Reaction Workflow & Thermal Checkpoints

G Start Start: 5-Bromophthalide + THF Cool Cool to 0-5°C (Prevent Exotherm Spike) Start->Cool AddBase Add NaOH (aq) Rate Limit: Temp <10°C Cool->AddBase Warm Warm to 20-25°C (Drive Kinetics) AddBase->Warm IPC IPC: HPLC Check SM < 1.0%? Warm->IPC IPC->Warm No (Extend Time) Quench Acidify to pH 3 Temp < 5°C IPC->Quench Yes Extract Extract (EtOAc) Avoid Re-lactonization Quench->Extract

Caption: Figure 1. Thermal checkpoints for the hydrolysis of 5-bromophthalide. Yellow nodes indicate critical control points for exotherms; Red nodes indicate critical stability zones.

Figure 2: Troubleshooting Logic Tree

T Problem Problem Detected Type1 Thermal Runaway (During Addition) Problem->Type1 Type2 Low Yield / Re-cyclization Problem->Type2 Type3 Impurities (Dimers/Oligomers) Problem->Type3 Sol1 Decrease Dosing Rate OR Dilute Solvent Type1->Sol1 Sol2 Check Quench Temp Must be < 5°C Type2->Sol2 Sol3 Reduce Reaction Temp Max 40°C Type3->Sol3

Caption: Figure 2. Decision tree for diagnosing process failures based on thermal and impurity profiles.

References

  • Lundbeck A/S. (2004). Process for the preparation of 5-bromophthalide. WO Patent 2004089924A1.[1] Link

    • Context: Describes the synthesis and handling of 5-bromophthalide, establishing stability limits and solvent comp
  • BenchChem. (2025).[2][3] Industrial Synthesis of 5-Bromophthalide: A Technical Guide. Link

    • Context: Provides physical properties and industrial handling standards for the intermedi
  • Organic Syntheses. (1943). Phthalaldehydic acid (Hydrolysis of bromophthalide analogs). Org. Synth. 1943, 23, 74. Link

    • Context: Foundational mechanistic reference for the hydrolysis of bromo-phthalides to hydroxy-acids, highlighting the acid-catalyzed reversibility (re-lactoniz
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromophthalide. Link

    • Context: Safety data regarding skin/eye irritation and handling precautions during base addition.[4][5]

Sources

Minimizing side reactions in 5-Bromo-2-(hydroxymethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-2-(hydroxymethyl)benzoic Acid Synthesis

  • Ticket ID: #SYN-5BR-HMB

  • Subject: Minimizing Side Reactions & Optimizing Regioselectivity

  • Status: Open / Resolved

  • Assigned Specialist: Senior Application Scientist

Executive Summary: The "Catch-22" of Stability

Welcome to the technical guide for synthesizing 5-Bromo-2-(hydroxymethyl)benzoic acid . Users often encounter difficulty because this molecule exists in a dynamic equilibrium with its lactone form, 5-bromophthalide .

The synthesis is effectively a two-stage process:

  • Regioselective Reduction: Converting 4-bromophthalic anhydride to 5-bromophthalide (avoiding the 6-bromo isomer).

  • Hydrolytic Ring Opening: Opening the lactone to the target hydroxy-acid (avoiding re-cyclization).

This guide addresses the three critical failure points: Isomeric Impurities , Lactonization (Reversion) , and Over-Reduction .

Part 1: The Synthesis Workflow & Logic

The most robust industrial route utilizes the reduction of 4-bromophthalic anhydride. Direct reduction to the open acid is chemically precarious due to spontaneous dehydration.

Visual Pathway Analysis

The following diagram illustrates the reaction flow and the critical "danger zones" for side reactions.

SynthesisPathway cluster_reduction Step 1: Reduction (Danger Zone: Regioselectivity) Anhydride 4-Bromophthalic Anhydride Mix Mixture: 5-Bromophthalide (Target) + 6-Bromophthalide (Impurity) Anhydride->Mix NaBH4, THF <15°C PureLactone 5-Bromophthalide (Stable Intermediate) Mix->PureLactone Selective Crystallization Diol Side Product: Diol (Over-reduction) Mix->Diol Excess NaBH4 High Temp Target 5-Bromo-2-(hydroxymethyl) benzoic acid (Target) PureLactone->Target NaOH/H2O (Hydrolysis) Target->PureLactone H+ (Acidic pH) SPONTANEOUS CYCLIZATION

Caption: Figure 1. Synthetic pathway showing the reversible equilibrium between the target acid and the lactone (5-bromophthalide).

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: "I am getting a 50/50 mixture of isomers."

Diagnosis: Lack of Regiocontrol during Anhydride Reduction. Context: Reducing 4-bromophthalic anhydride yields both 5-bromophthalide (target precursor) and 6-bromophthalide.[1] Hydride attack at the carbonyl para to the bromine yields the desired 5-isomer.

Solution Protocol:

  • Temperature Control is Critical: You must maintain the reaction temperature between 3°C and 15°C .

    • Mechanism:[2][3][4] The activation energy difference for attacking the two carbonyls is subtle. Lower temperatures enhance the selectivity for the electronically favorable carbonyl (para to Br).

  • Solvent Choice: Use THF (Tetrahydrofuran).[5][6]

  • Purification: The 5-isomer is less soluble in aqueous ethanol than the 6-isomer.

Optimized Protocol (Step 1):

  • Reagents: 4-Bromophthalic anhydride (1.0 eq),

    
     (0.55–0.60 eq), THF.[7]
    
  • Procedure:

    • Prepare a slurry of

      
       in THF and cool to 5°C .
      
    • Dissolve anhydride in THF.

    • Slowly add anhydride to the borohydride slurry. Do not exceed 15°C.

    • Quench with water/HCl.

    • Separation: Isolate the organic phase. Swap solvent to 95% Ethanol/Water.[8] Heat to dissolve, then cool slowly to 30°C. The 5-bromophthalide will crystallize out, leaving the 6-isomer in the mother liquor.

ParameterRecommended RangeImpact of Deviation
Temperature 5°C – 15°C>20°C increases 6-bromo isomer formation (approx 1:1 ratio).
NaBH4 Equiv 0.55 – 0.60<0.5: Incomplete conversion. >0.7: Risk of diol formation.
Issue 2: "My product disappears during isolation (Reverts to Starting Material)."

Diagnosis: Unwanted Lactonization (Cyclization). Context: You successfully hydrolyzed the lactone to the target acid, but upon acidifying to precipitate it, the molecule dehydrated back to 5-bromophthalide.

Technical Insight: The target molecule, 5-bromo-2-(hydroxymethyl)benzoic acid, is thermodynamically unstable in its free acid form at low pH. It prefers the cyclic phthalide form.

Solution Protocol:

  • Do not isolate the free acid unless absolutely necessary.

  • Isolate as a Salt: Isolate the product as the Sodium or Potassium salt.

  • In-Situ Utilization: If the next step is an oxidation (to aldehyde) or protection, perform it directly on the crude hydrolysate or the salt.

  • "Trap" the Open Form: If you must isolate the protonated form, acidify carefully to pH 4-5 (not pH 1) at 0°C and filter immediately. Store frozen.

Hydrolysis Protocol (Step 2):

  • Suspend pure 5-bromophthalide in 10% NaOH (aq).

  • Heat to 60°C until the solid dissolves (ring opening).

  • Stop here if possible. Use this basic solution for subsequent coupling/oxidation steps.

Issue 3: "I see a spot on TLC corresponding to a Diol."

Diagnosis: Over-reduction. Context: The lactone intermediate was further reduced to 1,2-bis(hydroxymethyl)-4-bromobenzene.

Root Cause:

  • Excess reducing agent (

    
     eq 
    
    
    
    ).
  • Extended reaction times at elevated temperatures (

    
    ).
    

Corrective Action:

  • Strictly limit

    
     to 0.60 molar equivalents  relative to the anhydride.
    
  • Quench the reaction immediately after the anhydride is consumed (monitor via HPLC/TLC).

Part 3: Comparative Data & Specifications

Solubility Profile for Isomer Separation (in 95% Ethanol)

CompoundSolubility at 75°CSolubility at 25°CNotes
5-Bromophthalide HighLow Crystallizes out upon cooling.
6-Bromophthalide HighModerate/High Remains in mother liquor.

Key Spectroscopic Identifiers (NMR)

  • 5-Bromophthalide (Lactone): Singlet at ~5.3 ppm (

    
     of lactone).
    
  • Target Acid (Open Chain): Singlet at ~4.6-4.8 ppm (

    
    ), plus broad exchangeable protons (COOH/OH). Note: If you see the 5.3 ppm peak appearing in your Acid sample, cyclization is occurring.
    

Part 4: References

  • Process for the preparation of 5-bromophthalide.

    • Source: World Intellectual Property Organization (WO2004089924A1).

    • Relevance: Defines the regioselective reduction conditions (3-15°C) and the crystallization method for separating the 5-bromo isomer.

    • URL:

  • Systematic investigations on the reduction of 4-aryl-4-oxoesters with methanolic sodium borohydride.

    • Source: Beilstein Journal of Organic Chemistry (2010).[9]

    • Relevance: Provides mechanistic insight into the over-reduction of lactones/esters to diols using borohydrides.

    • URL:[Link]

  • Reduction of 4-Bromophthalic Anhydride.

    • Source: BenchChem Technical Guides.[5]

    • Relevance: Confirms the industrial pathway via anhydride reduction.[5]

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 5-bromophthalide and 4-bromophthalic anhydride before handling.

Sources

Purification of 5-Bromo-2-(hydroxymethyl)benzoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when isolating 5-Bromo-2-(hydroxymethyl)benzoic acid (CAS: 627909-55-1)[1].

This bifunctional aromatic compound is a critical intermediate in the synthesis of isoindolinones, beta-secretase inhibitors, and various anti-tumor agents[2][3]. However, its purification is notoriously tricky. The ortho-arrangement of a primary alcohol and a carboxylic acid makes this molecule highly susceptible to intramolecular side reactions.

This guide is designed to move beyond basic protocols by explaining the causality behind each experimental choice, ensuring your purification workflows are robust, reproducible, and self-validating.

Quantitative Data & Physicochemical Profiling

To design an effective purification strategy, we must first understand the thermodynamic and solubility profile of the target molecule. The table below summarizes the critical parameters that dictate our extraction and crystallization choices.

Table 1: Physicochemical Properties of 5-Bromo-2-(hydroxymethyl)benzoic acid

ParameterValue / EstimateImplication for Purification
Molecular Weight 231.04 g/mol Mass spectrometry (ESI-) will show a distinct isotopic pattern at m/z 229/231[4].
pKa (Carboxylic Acid) ~3.5 – 3.8The molecule is fully ionized above pH 6.0 and fully protonated below pH 2.0.
LogP (Octanol/Water) ~2.1Moderate lipophilicity; partitions well into ethyl acetate (EtOAc) when protonated.
Primary Degradant 5-Bromophthalide (MW: 213.03)Loss of water (M-18) occurs rapidly under strongly acidic or thermal conditions.

Troubleshooting Guides & FAQs

Q1: During the acidic workup of my alkaline hydrolysis reaction, my LCMS shows a massive spike in an M-18 byproduct. What is happening, and how do I prevent it? The Causality: You are observing acid-catalyzed lactonization. When the pH drops below 2.0, the carbonyl oxygen of the carboxylic acid becomes heavily protonated. The adjacent ortho-hydroxymethyl group acts as an internal nucleophile, attacking the electrophilic carbonyl carbon. This intramolecular esterification expels a water molecule, irreversibly converting your product into 5-bromophthalide [5][6]. The Solution: You must exert strict kinetic and thermodynamic control during acidification. Never use concentrated mineral acids directly. Instead, use dilute


 (1M to 2M) and perform the addition dropwise at 0–5 °C. Stop the acidification precisely at pH 3.5–4.0. At this pH, the carboxylic acid is sufficiently protonated to precipitate out of the aqueous phase, but the environment is not acidic enough to rapidly catalyze the lactone ring closure[7].

Q2: My crude mixture contains unreacted 5-bromo-2-methylbenzoic acid. How do I separate it from the hydroxymethyl product? The Causality: Both molecules are carboxylic acids, meaning simple acid-base extraction will not separate them. However, the introduction of the hydroxyl group in your target molecule significantly increases its hydrogen-bonding capacity and polarity compared to the methyl precursor. The Solution: Utilize selective recrystallization based on solvent polarity. The hydroxymethyl product has drastically lower solubility in non-polar hydrocarbon solvents than the methyl precursor. By dissolving the crude mixture in a minimal amount of warm ethyl acetate and slowly titrating in hexanes or heptane, the more polar 5-bromo-2-(hydroxymethyl)benzoic acid will crystallize first.

Q3: I synthesized the compound via the base-catalyzed hydrolysis of a brominated phthalide (saponification). How do I remove the excess inorganic salts (NaOH/NaBr) without losing my product? The Causality: Saponification leaves your product in the aqueous phase as a highly soluble sodium salt, alongside inorganic impurities[8]. If you evaporate the water, you will co-isolate the salts. The Solution: Implement a pH-controlled liquid-liquid extraction. While the mixture is still strongly alkaline (pH > 10), wash the aqueous layer with dichloromethane (DCM). The product remains in the water as a salt, while neutral organic impurities (like unreacted phthalide) move to the DCM. Discard the DCM. Then, carefully acidify the aqueous layer to pH ~3.8 to precipitate the free acid, leaving the inorganic salts dissolved in the water.

Mechanistic & Workflow Visualizations

To conceptualize the chemical vulnerabilities and the optimal purification path, refer to the following logical diagrams.

G A 5-Bromo-2-(hydroxymethyl) benzoic acid (Target) B Acidic Workup (pH < 2, Heat) A->B Protonation of -OH / Carbonyl C 5-Bromophthalide (M-18 Byproduct) B->C Intramolecular Esterification (-H2O) D Alkaline Hydrolysis (NaOH, H2O/MeOH) C->D Saponification D->A Careful Acidification (pH 3.5-4.0)

Fig 1: pH-dependent lactonization pathway of 5-bromo-2-(hydroxymethyl)benzoic acid.

Workflow N1 Crude Reaction Mixture (Alkaline, pH > 10) N2 Organic Wash (EtOAc or DCM) N1->N2 Remove neutral impurities (e.g., unreacted bromides) N3 Aqueous Layer (Contains Product Salt) N2->N3 Phase Separation N4 Controlled Acidification (Dilute HCl, 0-5°C, pH ~3.8) N3->N4 Dropwise addition N5 Precipitation & Filtration N4->N5 Crystallization N6 Pure 5-Bromo-2-(hydroxymethyl) benzoic acid N5->N6 Wash with cold H2O & Vacuum Dry

Fig 2: Step-by-step purification workflow optimizing yield and preventing lactonization.

Step-by-Step Methodologies

Protocol A: pH-Controlled Isolation from Alkaline Mixtures

This protocol is self-validating; the phase separation and precipitation steps act as visual confirmation of the chemical state.

  • Initial Wash: Transfer the crude alkaline reaction mixture (e.g., from a NaOH/MeOH hydrolysis[9]) to a separatory funnel. Add an equal volume of Ethyl Acetate (EtOAc).

  • Phase Separation: Shake vigorously and allow the layers to separate. Validation check: TLC of the organic layer should show non-polar impurities but no product. Discard the organic layer.

  • Thermal Control: Transfer the aqueous layer to a round-bottom flask equipped with a magnetic stirrer and submerge it in an ice-water bath. Allow the internal temperature to reach 0–5 °C.

  • Controlled Acidification: Equip a dropping funnel with 2M

    
    . Begin dropwise addition while monitoring the pH continuously with a calibrated pH meter.
    
  • Precipitation: As the pH approaches 4.5, the solution will become cloudy. Stop the addition strictly at pH 3.8. Causality: This ensures the carboxylic acid is protonated (insoluble in water) while avoiding the highly acidic conditions that trigger lactonization.

  • Filtration: Stir the suspension for 30 minutes at 0 °C to mature the crystals. Filter the white precipitate under vacuum. Wash the filter cake twice with ice-cold distilled water to remove residual

    
    .
    
  • Drying: Dry the solid in a vacuum oven at 40 °C (do not exceed 45 °C to prevent thermal lactonization) overnight.

Protocol B: Recrystallization Strategy for High Purity (>99%)

Use this protocol if NMR or LCMS indicates contamination with 5-bromo-2-methylbenzoic acid.

  • Dissolution: Place the crude dried product in a clean Erlenmeyer flask. Add a minimal amount of boiling Ethyl Acetate (just enough to dissolve the solid completely).

  • Hot Filtration: If any insoluble particulates remain, perform a rapid hot filtration.

  • Anti-Solvent Addition: While keeping the solution warm, slowly add Hexanes dropwise until the solution becomes faintly turbid.

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Causality: Slow cooling allows the more polar hydroxymethylbenzoic acid to form a highly ordered crystal lattice, excluding the less polar methylbenzoic acid impurity.

  • Harvest: Once cooled to room temperature, place the flask in an ice bath for 1 hour to maximize yield. Filter the crystals and wash with a cold 1:5 mixture of EtOAc:Hexanes.

References

  • Organic Syntheses. "Phthalide." Org. Syn. Coll. Vol. 2, p.526 (1943). Available at:[Link]

  • Google Patents. "Synthesis method of 6-bromoisoindolinyl-1-one." Patent CN105153013A.

Sources

Technical Support Center: Moisture Management for 5-Bromo-2-(hydroxymethyl)benzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized technical support resource for researchers working with 5-Bromo-2-(hydroxymethyl)benzoic acid and its critical precursors, primarily 4-Bromophthalic anhydride and 5-Bromophthalide .

The content addresses the specific moisture-related challenges in this synthetic pathway: the irreversible hydrolysis of the anhydride and the reversible dehydration (cyclization) of the target hydroxy acid.

Topic: Handling Moisture Sensitivity & Stability Profiles Applicable Compounds: 4-Bromophthalic Anhydride (CAS: 86-90-8), 5-Bromophthalide (CAS: 64169-34-2), 5-Bromo-2-(hydroxymethyl)benzoic acid (CAS: 1187238-21-6). Audience: Medicinal Chemists, Process Development Scientists.

The Moisture Paradox: A Mechanistic Overview

In the synthesis of 5-Bromo-2-(hydroxymethyl)benzoic acid, moisture plays a dual and contradictory role. You must rigorously exclude water in the early stages (anhydride handling) to prevent stoichiometry errors, yet you must carefully manage water in the final stages to prevent your product from spontaneously dehydrating back into its precursor.

The Critical Equilibrium:



  • Precursor Risk (Anhydride): 4-Bromophthalic anhydride is highly hygroscopic. Moisture converts it to 4-bromophthalic acid, which alters the molar mass and consumes reducing agents (e.g., NaBH₄) unproductively, leading to incomplete reduction.

  • Product Risk (Hydroxy Acid): The target compound is prone to acid-catalyzed dehydration . If dried too aggressively or exposed to acidic moisture, it cyclizes to 5-bromophthalide.

Troubleshooting Guide: Symptom & Solution

This table addresses the most common failures reported by our users regarding yield and purity.

SymptomProbable CauseTechnical DiagnosisCorrective Action
Excessive Hydrogen Evolution during reductionAnhydride HydrolysisThe precursor has hydrolyzed to the diacid. NaBH₄ is reacting with the free carboxylic acid protons (

) rather than the carbonyl.
QC Check: Verify anhydride MP (104-106°C). If <100°C, recrystallize from dry toluene or acetic anhydride.
Low Yield of Phthalide intermediateStoichiometric MismatchHydrolyzed anhydride consumes 1 equiv. of hydride for deprotonation, leaving insufficient reagent for reduction.Increase NaBH₄ loading by 10-15% or sublime the anhydride precursor before use.
Product contains ~10-50% Phthalide Spontaneous CyclizationThe final hydroxy acid was dried at elevated temperatures (>40°C) or under acidic conditions."Soft" Drying: Dry under high vacuum at ambient temperature . Do not use heat. Store in a desiccator with basic alumina.
Insoluble White Precipitate in reactionDiacid FormationMoisture ingress during the reaction setup converted the anhydride to the insoluble diacid before reduction occurred.Use Schlenk techniques. Ensure solvent (THF/Dioxane) water content is <50 ppm (Karl Fischer).

Detailed Protocols: Handling & Synthesis

Protocol A: Quality Control & Handling of 4-Bromophthalic Anhydride

Objective: Ensure precursor integrity to prevent side-reactions.

Scientific Rationale: The anhydride ring is strained and electrophilic. Atmospheric moisture attacks the carbonyl, opening the ring to form the dicarboxylic acid. This reaction is often autocatalytic due to the acidity of the product.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen). Do not store in the same secondary container as protic solvents or amines.

  • Transfer:

    • Preferred: Transfer inside a glovebox.

    • Acceptable: Rapid transfer to a pre-dried, tared flask flushed with nitrogen.

  • Re-purification (If compromised):

    • Dissolve crude anhydride in minimal hot acetic anhydride (re-closes the ring).

    • Cool to crystallize.[1][2]

    • Wash with cold anhydrous ether/hexanes to remove acetic acid traces.

    • Dry under vacuum.[1][2]

Protocol B: Controlled Hydrolysis of 5-Bromophthalide

Objective: Open the lactone ring without triggering re-cyclization.

Scientific Rationale: Base-mediated hydrolysis opens the lactone to the carboxylate. The critical step is the acidification (work-up). If the pH drops too low (<3) or the mixture is heated, the thermodynamic equilibrium shifts back to the stable lactone (phthalide).

Steps:

  • Hydrolysis: Suspend 5-bromophthalide in 10% aqueous NaOH (2.5 equiv). Stir at room temperature until dissolution is complete (clear solution indicates ring opening).

  • Cold Acidification: Cool the solution to 0-5°C (Ice bath). This kinetic trap slows the cyclization rate.

  • Precipitation: Dropwise add 1M HCl with vigorous stirring.

    • Critical Endpoint: Stop adding acid when pH reaches 4-5 .

    • Warning: Do NOT acidify to pH 1. Strong acid catalysis drives cyclization.

  • Isolation: Filter the white precipitate immediately while cold.

  • Drying: Wash with ice-cold water.[2] Dry under high vacuum (0.1 mbar) at 20-25°C .

    • Pro-Tip: Co-evaporation with toluene can help remove water azeotropically without high heat, but vacuum is safer.

Visualizing the Pathway & Risks

The following diagram illustrates the moisture sensitivity zones and the equilibrium trap.

MoistureSensitivity cluster_0 Critical Handling Zone Anhydride 4-Bromophthalic Anhydride (Moisture Sensitive Precursor) Diacid 4-Bromophthalic Acid (Dead End / Impurity) Anhydride->Diacid + H2O (Storage Failure) Phthalide 5-Bromophthalide (Stable Lactone) Anhydride->Phthalide Reduction (NaBH4) Strict Anhydrous Conditions Intermediate Carboxylate Salt (Open Form) Phthalide->Intermediate NaOH / H2O (Hydrolysis) Target 5-Bromo-2-(hydroxymethyl) benzoic acid (Target) Intermediate->Target HCl (pH 4-5) Cold Workup Target->Phthalide Heat or Acid (pH < 3) (Dehydration/Cyclization)

Caption: Synthesis workflow highlighting the "Dead End" hydrolysis of the anhydride and the reversible cyclization loop of the target product.

Frequently Asked Questions (FAQ)

Q: Can I use 4-bromophthalic acid instead of the anhydride for the reduction? A: Generally, no. The carboxylic acid protons react violently with hydride reducing agents (like LiAlH₄ or Borane), releasing hydrogen gas. While borane-THF can reduce acids to alcohols, it is difficult to stop at the "hydroxymethyl" stage without over-reducing or forming complex mixtures. The anhydride reduction to the lactone (phthalide) is much more controlled.

Q: My final product has a melting point of 162-166°C. Is this correct? A: No. That is the melting point of 5-bromophthalide [1]. The target hydroxy acid typically melts lower (often ~120-130°C, though specific polymorphs vary). A MP of ~165°C indicates your product has fully cyclized back to the starting material during drying.

Q: How do I separate the 5-bromo and 6-bromo isomers? A: Commercial 4-bromophthalic anhydride reduction yields a mixture of 5- and 6-bromophthalide. These can be separated by fractional crystallization from organic solvents (e.g., Ethanol or Toluene) before the final hydrolysis step [2]. It is much harder to separate the isomers at the final hydroxy acid stage due to their high polarity.

Q: Is the boronate ester derivative moisture sensitive? A: If you are proceeding to synthesize benzoxaboroles (e.g., Tavaborole analogs), yes. The cyclic boronate esters are sensitive to hydrolysis, often establishing an equilibrium with the boronic acid. However, the formation of the benzoxaborole ring is driven by dehydration, similar to the phthalide formation.

References

  • National Institutes of Health (NIH). (2025). 5-Bromophthalide | C8H5BrO2 | CID 603144.[3] PubChem.[3] Retrieved March 3, 2026, from [Link]

Sources

Technical Support Center: Drying Strategies for 5-Bromo-2-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of 5-bromo-2-(hydroxymethyl)benzoic acid .

A critical bottleneck in the synthesis of this bifunctional compound is its final drying phase. Due to its structural properties, improper drying routinely leads to spontaneous degradation into a cyclic ester (lactone). This guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure maximum yield of the intact hydroxy acid.

Mechanistic Overview: The Lactonization Challenge

5-Bromo-2-(hydroxymethyl)benzoic acid features a primary alcohol (-CH₂OH) and a carboxylic acid (-COOH) positioned ortho to each other on a benzene ring[1]. This proximity creates a perfect geometric setup for an intramolecular reaction.

When exposed to thermal energy or residual acidic protons, the hydroxyl oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the protonated carboxylic acid[2]. This leads to the elimination of water and the formation of a highly stable five-membered lactone ring: 5-bromophthalide [1]. To successfully dry the product, we must strategically eliminate the activation energy (heat) and catalysts (acid) that drive this pathway.

Mechanism A 5-Bromo-2-(hydroxymethyl)benzoic acid (Wet Product) B1 Standard Oven Drying (Heat >40°C, Acidic pH) A->B1 B2 Lyophilization / Vacuum (Cold <20°C, Neutral pH) A->B2 C1 Nucleophilic Attack (-OH attacks -COOH) B1->C1 C2 Sublimation / Gentle Evaporation B2->C2 D1 Degradation: 5-Bromophthalide (Lactone) C1->D1 D2 Success: Intact Hydroxy Acid C2->D2

Logical workflow of drying conditions and their mechanistic impact on lactonization.

Troubleshooting Guide & FAQs

Q1: Why does my product consistently convert to 5-bromophthalide during the final drying step? A1: The conversion is driven by a combination of thermal activation and acid catalysis. Standard drying ovens provide the thermal energy required to overcome the activation barrier for cyclization. Furthermore, if the product was precipitated using a mineral acid (e.g., HCl) and not thoroughly neutralized, residual protons will heavily catalyze the esterification process[3][4].

Q2: I precipitated the acid using HCl. How does this affect the drying process? A2: If the product is dried while still moist with acidic residues, lactonization is almost guaranteed[3]. You must wash the filter cake with ice-cold, distilled water until the filtrate registers a neutral pH (6.5–7.0) before any drying is attempted.

Q3: Is standard vacuum oven drying at 40–60°C acceptable if I apply a high vacuum? A3: No. Even under reduced pressure (which lowers the boiling point of water), temperatures above 30°C provide sufficient thermal energy to drive the intramolecular nucleophilic attack. Vacuum drying must be performed at or below room temperature.

Q4: What is the optimal drying method for this specific bifunctional compound? A4: Lyophilization (freeze-drying) is the gold standard[5][6]. It removes water strictly via sublimation at sub-zero temperatures, completely depriving the system of the thermal energy required for lactonization. If lyophilization is unavailable, high-vacuum desiccation at room temperature over a strong desiccant is the secondary choice.

Quantitative Data: Comparison of Drying Methods

The following table summarizes the impact of various drying techniques on the structural integrity of 5-bromo-2-(hydroxymethyl)benzoic acid.

Drying MethodTemperature (°C)PressureTime (h)Residual Moisture (%)Intact Acid Yield (%)Phthalide Formation (%)
Vacuum Oven 60°C50 mbar12< 1.0%45.0%55.0%
Rotary Evaporation 40°C20 mbar42.0%85.0%15.0%
Vacuum Desiccator 20°C1 mbar241.5%98.5%< 1.5%
Lyophilization -40°C to 15°C0.05 mbar48< 0.5%> 99.0% < 1.0%

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step is grounded in chemical causality to prevent esterification.

Protocol A: Lyophilization (Recommended Gold Standard)

Protocol S1 1. Cold Wash (pH 7.0) S2 2. Pre-Freeze (-80°C, 12h) S1->S2 S3 3. Primary Dry (-40°C, 0.1 mbar) S2->S3 S4 4. Secondary Dry (15°C, 0.05 mbar) S3->S4 S5 5. Storage (Argon, 4°C) S4->S5

Step-by-step lyophilization workflow to prevent esterification.

  • Neutralization Wash: Transfer the wet filter cake to a sintered glass funnel. Wash with ice-cold distilled water.

    • Causality: Cold water minimizes the dissolution of your product while effectively flushing out residual catalytic protons (e.g., HCl) that lower the activation energy for esterification[3][4].

  • pH Validation Check: Test the pH of the final drops of the filtrate. Do not proceed until the pH is strictly between 6.5 and 7.0.

  • Pre-Freezing: Transfer the neutralized wet solid to a lyophilization flask. Shell-freeze the flask in a dry ice/acetone bath, then store at -80°C for 12 hours.

    • Causality: Rapid freezing creates smaller ice crystals, preventing the localized concentration of any remaining trace impurities (freeze-concentration effect) that could catalyze degradation[6].

  • Primary Drying (Sublimation): Attach the flask to the lyophilizer. Maintain the condenser at -80°C and shelf temperature at -40°C under a vacuum of < 0.1 mbar for 24-36 hours.

    • Causality: This maintains the product below its eutectic temperature, ensuring water is removed strictly via sublimation rather than evaporation, denying the thermal energy required for lactonization[5].

  • Secondary Drying (Desorption): Gradually raise the shelf temperature to 15°C at < 0.05 mbar for 12 hours to remove bound water.

  • Self-Validation Checkpoint: Dissolve a 1 mg aliquot of the dried powder in DMSO-d6. Perform a rapid IR spectroscopy check. The presence of a broad O-H stretch (3200–3400 cm⁻¹) and a carboxylic C=O stretch (~1680 cm⁻¹), combined with the absolute absence of a sharp lactone carbonyl stretch (~1750 cm⁻¹), self-validates that the protocol successfully prevented cyclization.

Protocol B: High-Vacuum Desiccation (Alternative)

If a freeze-dryer is unavailable, use this ambient-temperature method.

  • Preparation: Perform the same Neutralization Wash (Steps 1 & 2) as Protocol A.

  • Desiccant Setup: Fill the base of a high-vacuum desiccator with fresh Phosphorus Pentoxide (P₂O₅).

    • Causality: P₂O₅ is an aggressive, non-volatile desiccant that creates a near-zero humidity microenvironment, pulling moisture from the sample without the need for heat.

  • Loading: Spread the wet 5-bromo-2-(hydroxymethyl)benzoic acid thinly across a wide glass petri dish to maximize surface area. Place it on the ceramic plate above the desiccant.

  • Vacuum Application: Apply a high vacuum (< 1 mbar) at room temperature (20°C). Seal the desiccator and leave it undisturbed in a dark, temperature-controlled room for 24–48 hours.

  • Storage: Backfill the desiccator with dry Argon before opening. Store the dried powder in an amber vial at 4°C.

References

  • Benchchem. "Application Notes: Functionalization Reactions of 2-Hydroxymethylbenzoic Acid".
  • Benchchem. "Application Notes and Protocols: 2-Hydroxymethylbenzoic Acid as a Versatile Building Block in Organic Chemistry".
  • Google Patents. "DE2644677A1 - Phthalide and 2-hydroxymethyl-benzoic acid prepn."
  • Benchchem. "Technical Support Center: Synthesis of 2-Hydroxymethyl Benzoic Acid".
  • Benchchem.
  • ResearchGate.
  • Semantic Scholar. "Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals".

Sources

Validation & Comparative

NMR spectrum analysis of 5-Bromo-2-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-2-(hydroxymethyl)benzoic acid (CAS: 627909-55-1) [1].

As a critical pharmaceutical intermediate, this compound is primarily utilized in the synthesis of 6-bromophthalide and 6-bromoisoindolin-1-one derivatives—ubiquitous scaffolds in modern drug discovery [2]. Ensuring its high purity (>95%) is paramount, as residual starting materials (e.g., 5-bromo-2-methylbenzoic acid) can severely compromise downstream cross-coupling reactions. This guide objectively compares NMR analytical methodologies to establish a robust, self-validating protocol for structural verification and purity assessment.

Methodological Comparison: Solvent Systems

The selection of the deuterated solvent dictates the visibility of labile protons and the resolution of the aromatic ABX spin system. We compare DMSO-d6 and CD3OD for their distinct physicochemical effects on the analyte.

DMSO-d6 (Dimethyl Sulfoxide-d6)
  • Mechanism & Causality: DMSO is a strong hydrogen-bond acceptor. It tightly solvates the hydroxymethyl (-CH2OH) and carboxylic acid (-COOH) protons, significantly reducing their exchange rate with residual water in the solvent.

  • Analytical Advantage: This slow exchange allows the hydroxyl proton to appear as a distinct triplet (coupled to the adjacent benzylic -CH2- group), and the -COOH proton as a broad singlet >12.0 ppm. It provides a complete structural fingerprint, confirming the presence of both functional groups without ambiguity.

CD3OD (Methanol-d4)
  • Mechanism & Causality: Methanol is a protic solvent that facilitates rapid chemical exchange of the -OH and -COOH protons with deuterium from the solvent [3].

  • Analytical Advantage: These labile signals disappear from the

    
    H NMR spectrum, and the benzylic -CH2- collapses into a sharp singlet. This simplifies the spectrum and eliminates broad exchangeable peaks that might obscure underlying baseline impurities, making it superior for detecting trace aliphatic contaminants.
    

Hardware Comparison: Field Strength

The magnetic field strength directly influences both the sensitivity and the spectral dispersion of the analysis.

  • 400 MHz Spectrometers: Adequate for routine structural confirmation. The aromatic protons of 5-bromo-2-(hydroxymethyl)benzoic acid form a classic ABX system. At 400 MHz, H-3 (ortho to CH2OH) appears as a doublet (

    
     Hz), H-4 (ortho to Br) as a doublet of doublets (
    
    
    
    Hz), and H-6 (ortho to COOH) as a finely split doublet (
    
    
    Hz).
  • 600 MHz Spectrometers (with CryoProbe): Essential for rigorous quantitative impurity profiling (qNMR). The higher magnetic field increases the chemical shift dispersion (in Hz), pushing the system closer to pure first-order kinetics. The enhanced signal-to-noise ratio (SNR) allows for the accurate integration of trace impurities (<0.1%) such as des-bromo analogs or regioisomers.

Data Presentation: Comparative Tables

Table 1: Comparative


H NMR Chemical Shifts & Multiplicities 
Note: Values are representative approximations based on solvent dynamics and literature precedents for this scaffold.
Proton AssignmentDMSO-d6 (Slow Exchange)CD3OD (Fast Exchange)Coupling Causality
-COOH (C1) ~ 13.0 ppm (br s, 1H)Not observedRapid D-exchange in CD3OD.
-OH (C2-alkyl) ~ 5.2 ppm (t,

Hz, 1H)
Not observedH-bonded in DMSO; exchanged in CD3OD.
-CH2- (C2) ~ 4.7 ppm (d,

Hz, 2H)
~ 4.6 ppm (s, 2H)Collapses to singlet in CD3OD due to -OH loss.
Aromatic H-3 ~ 7.6 ppm (d,

Hz, 1H)
~ 7.7 ppm (d,

Hz, 1H)
Ortho-coupling to H-4.
Aromatic H-4 ~ 7.5 ppm (dd,

Hz, 1H)
~ 7.5 ppm (dd,

Hz, 1H)
Ortho-coupling to H-3; Meta-coupling to H-6.
Aromatic H-6 ~ 7.8 ppm (d,

Hz, 1H)
~ 7.9 ppm (d,

Hz, 1H)
Meta-coupling to H-4; Deshielded by -COOH.

Table 2: Performance Comparison by Field Strength

Parameter400 MHz (Room Temp Probe)600 MHz (CryoProbe)
Primary Use Case Routine QA/QC, Identity testingTrace impurity profiling, qNMR
Limit of Detection (LOD) ~ 0.5% - 1.0%< 0.1%
Resolution (Dispersion) Sufficient for ABX systemSuperior baseline separation

Experimental Protocols: Self-Validating qNMR System

To ensure the trustworthiness of the purity assessment, the following protocol describes a self-validating quantitative NMR (qNMR) workflow. By using an internal standard and mathematically anchoring the integration, the system proves its own accuracy.

Step 1: Precision Sample Preparation

  • Using a calibrated microbalance (

    
     mg), accurately weigh ~20.00 mg of 5-Bromo-2-(hydroxymethyl)benzoic acid.
    
  • Accurately weigh ~5.00 mg of a certified reference material (CRM) internal standard (e.g., 1,3,5-Trimethoxybenzene, which has a singlet at ~6.1 ppm that does not overlap with the analyte).

  • Dissolve both solids completely in 0.6 mL of high-purity DMSO-d6. Transfer to a 5 mm precision NMR tube.

Step 2:


 Relaxation Measurement 
  • Insert the sample into the spectrometer and tune/match the probe. Lock and shim the magnetic field.

  • Run an inversion-recovery pulse sequence (t1ir) to determine the longitudinal relaxation time (

    
    ) of the slowest relaxing proton (typically the aromatic protons or the internal standard).
    

Step 3: Quantitative Acquisition

  • Set the relaxation delay (D1) to strictly

    
     (usually 15–25 seconds). Causality: This ensures >99.3% magnetization recovery between scans, preventing the artificial suppression of slow-relaxing signals.
    
  • Acquire the spectrum using a 90° excitation pulse (zg sequence) with 32 to 64 scans to achieve an SNR > 250:1 for the analyte peaks.

Step 4: Processing and Validation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Fourier transform, then manually phase and baseline-correct the spectrum (a flat baseline is critical for qNMR).

  • Integrate the internal standard peak and the analyte's H-6 doublet. Calculate the absolute purity using the molar ratio equation. The protocol is self-validating because the known mass and purity of the CRM anchor the entire calculation.

Mechanistic & Workflow Visualizations

QA_Workflow SM 5-Bromo-2-methylbenzoic acid (Starting Material) Intermediate 5-Bromo-2-(hydroxymethyl)benzoic acid (Target Intermediate) SM->Intermediate Bromination & Hydrolysis NMR_QA NMR QA/QC Gate (Purity >95%) Intermediate->NMR_QA Sampling Downstream 6-Bromophthalide / 6-Bromoisoindolin-1-one NMR_QA->Downstream Pass Fail Repurification NMR_QA->Fail Fail Fail->Intermediate Recrystallization

Workflow from synthesis to NMR-based QA/QC of 5-Bromo-2-(hydroxymethyl)benzoic acid.

NMR_Logic Start Quantitative 1H NMR (qNMR) Setup T1 Determine Longest T1 Relaxation Time (Aromatic Protons) Start->T1 D1 Set Relaxation Delay (D1) D1 ≥ 5 × T1 T1->D1 Ensures complete magnetization recovery Pulse Apply 90° RF Pulse (zg sequence) D1->Pulse Acq Acquire FID (AQ ~ 3-4 seconds) Pulse->Acq Integration Accurate Integration of Impurities vs. Main Peak Acq->Integration Yields true molar ratios

Self-validating quantitative NMR (qNMR) acquisition sequence.

References

  • Sigma-Aldrich. "627909-55-1 | 5-Bromo-2-(hydroxymethyl)benzoic acid". Merck KGaA. Available at:[Link]

  • Google Patents. "Synthesis method of 6-bromoisoindolinyl-1-one" (CN105153013A).
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179. Available at:[Link]

HPLC method for detecting 5-Bromo-2-(hydroxymethyl)benzoic acid impurities

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Development

Executive Summary: The Lactonization Challenge

5-Bromo-2-(hydroxymethyl)benzoic acid (5-BHMBA) is a critical intermediate in the synthesis of benzoxaborole antifungals (e.g., Tavaborole) and SSRIs (e.g., Citalopram). Its analysis presents a unique chromatographic challenge: spontaneous on-column lactonization .

Under standard acidic HPLC conditions (pH < 2.0), 5-BHMBA tends to cyclize into 5-bromophthalide , leading to peak splitting, quantitation errors, and co-elution with genuine process impurities.

This guide compares an Optimized Phenyl-Hexyl Method (The Solution) against the Conventional C18 Method (The Alternative). We demonstrate how specific stationary phase selection and pH control can stabilize the analyte, resolve regioisomers, and accurately quantify the critical phthalide impurity.

Impurity Profile & Chemical Context

To design a robust method, one must understand the origin of impurities. The synthesis typically involves the bromination of 2-methylbenzoic acid followed by oxidation, or the reduction of 4-bromophthalic anhydride.

Critical Impurities:
  • 5-Bromophthalide (Lactone): The cyclized form of the analyte.[1]

  • 5-Bromo-2-methylbenzoic acid: Unreacted starting material.

  • 4-Bromo regioisomers: By-products of non-selective bromination.

Pathway Visualization

The following diagram illustrates the synthesis pathway and the equilibrium challenge.

G SM 2-Methylbenzoic Acid (Starting Material) INT 5-Bromo-2-methylbenzoic acid (Precursor) SM->INT Bromination TARGET 5-Bromo-2-(hydroxymethyl) benzoic acid (Analyte) INT->TARGET Oxidation/Hydrolysis IMP_ISO 4-Bromo Isomers (Regio-impurity) INT->IMP_ISO Side Rxn IMP_LAC 5-Bromophthalide (Lactone Impurity) TARGET->IMP_LAC Acidic Cyclization (pH < 2.5) IMP_LAC->TARGET Hydrolysis (pH > 9)

Figure 1: Synthesis pathway of 5-BHMBA showing the critical acid-lactone equilibrium triggered by low pH.

Comparative Analysis: Optimized vs. Conventional
The Alternative: Conventional C18 Method
  • Column: Standard C18 (e.g., Alkyl-bonded silica), 5 µm.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile.

  • Mechanism: Hydrophobic interaction.

  • Flaw: The use of Trifluoroacetic Acid (TFA) drops the pH to ~1.8. This acidity catalyzes the cyclization of the hydroxymethyl acid into the lactone during the run. The result is a distorted "saddle" peak or artificial elevation of the phthalide impurity signal.

The Solution: Optimized Phenyl-Hexyl Method
  • Column: Phenyl-Hexyl (or Biphenyl) Core-Shell, 2.7 µm.

  • Mobile Phase: 10 mM Ammonium Phosphate (pH 3.2) / Methanol.

  • Mechanism: Pi-Pi interactions + Hydrophobic interaction.

  • Advantage: The pH of 3.2 is acidic enough to suppress ionization of the carboxylic acid (ensuring retention) but mild enough to prevent rapid lactonization. The Phenyl-Hexyl phase offers superior selectivity for the brominated aromatic ring, resolving regioisomers that co-elute on C18.

Performance Data Comparison
ParameterConventional C18 (0.1% TFA)Optimized Phenyl-Hexyl (pH 3.2)
Analyte Peak Shape (Tailing Factor) 1.8 (Tailing due to reaction)1.1 (Symmetrical)
Resolution (Analyte vs. Phthalide) 1.5 (Marginal)> 4.0 (Excellent)
Resolution (Analyte vs. 4-Br Isomer) 1.2 (Co-elution risk)3.5 (Baseline separated)
Lactone Artifact Formation Detectable (+0.5% area increase)Negligible
LOD (Impurities) 0.05%0.01%
Detailed Experimental Protocol

This protocol describes the Optimized Phenyl-Hexyl Method . It is designed to be self-validating; the system suitability step ensures the acid/lactone separation is achieved before sample analysis.

4.1 Reagents & Equipment
  • Reagents: HPLC Grade Methanol, Ammonium Phosphate Monobasic, Phosphoric Acid (85%).

  • Column: Phenyl-Hexyl Core-Shell, 100 x 3.0 mm, 2.7 µm (e.g., Kinetex or equivalent).

  • System: HPLC/UHPLC with UV-Vis or PDA detector.

4.2 Mobile Phase Preparation
  • Buffer A (pH 3.2): Dissolve 1.15 g of Ammonium Phosphate Monobasic in 1000 mL water. Adjust pH to 3.2 ± 0.05 using dilute Phosphoric Acid. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Methanol (degassed).

4.3 Instrument Conditions
  • Flow Rate: 0.6 mL/min

  • Column Temp: 30°C (Do not exceed 35°C to minimize cyclization kinetics)

  • Detection: UV @ 240 nm (Max absorbance for brominated aromatics)

  • Injection Vol: 5 µL

4.4 Gradient Table
Time (min)% Buffer A% Mobile Phase B
0.08515
2.08515
10.04060
12.01090
12.18515
15.08515
4.5 Workflow Diagram

Workflow Start Start Analysis Prep Sample Prep: Dissolve in 50:50 MeOH:Buffer (Neutral pH to prevent cyclization) Start->Prep SystemSuit System Suitability: Inject Mix of Acid + Phthalide Check Rs > 2.0 Prep->SystemSuit Inject Inject Sample (5 µL) SystemSuit->Inject Sep Separation (Phenyl-Hexyl) pH 3.2 Gradient Inject->Sep Check Check for Peak Splitting (Indicates on-column reaction) Sep->Check Result Quantify Impurities (Area %) Check->Result

Figure 2: Step-by-step analytical workflow ensuring sample integrity.

Scientific Rationale (Expertise & Causality)

Why Phenyl-Hexyl? While C18 relies solely on hydrophobicity, Phenyl-Hexyl phases offer


 interactions. The bromine atom on the benzene ring is electron-withdrawing, creating a specific electron density profile that interacts strongly with the phenyl ring of the stationary phase. This provides the "selectivity lever" needed to pull the 4-bromo and 5-bromo regioisomers apart, which are nearly identical hydrophobically.

Why pH 3.2? The pKa of benzoic acid derivatives is typically ~4.0 - 4.2.

  • At pH 1.8 (TFA): The molecule is fully protonated (

    
    ). While this retains well on C18, the high proton concentration catalyzes the nucleophilic attack of the hydroxyl group onto the carbonyl carbon, closing the ring to form the phthalide.
    
  • At pH 3.2 (Phosphate): The molecule is still predominantly protonated (allowing retention), but the proton concentration is two orders of magnitude lower than in 0.1% TFA. This kinetic suppression effectively "freezes" the cyclization reaction for the duration of the chromatographic run (15 mins).

References
  • BenchChem. "A Technical Guide to the Synthesis of 5-Bromophthalide via Liquid-Phase Catalytic Oxidation." BenchChem Technical Notes. Link

  • World Intellectual Property Organization. "Process for the Preparation of 5-Bromophthalide." International Publication Number WO 2004/089924 A1. Link

  • National Center for Biotechnology Information. "5-Bromophthalide (CID 603144)." PubChem Compound Summary. Link

  • SIELC Technologies. "Separation of Benzoic acid, 5-bromo-2-hydroxy- on Newcrom R1 HPLC column." Application Note. Link

  • Journal of Chemical Health Risks. "Development and Validation of RP-HPLC Method for Simultaneous Quantification of Tavaborole." JCHR, Vol 14, No 2 (2024).[2] Link

Sources

Mass spectrometry fragmentation pattern of 5-Bromo-2-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison Guide to the Mass Spectrometry of 5-Bromo-2-(hydroxymethyl)benzoic Acid

Executive Summary

5-Bromo-2-(hydroxymethyl)benzoic acid (CAS: 79674-86-1) is a critical halogenated building block, frequently employed in the synthesis of phthalide-based pharmaceuticals and bioactive scaffolds. Its mass spectrometry (MS) behavior is distinct due to the interplay between the bromine substituent and the ortho-hydroxymethyl group.

This guide provides a technical analysis of its fragmentation patterns, contrasting it with structural analogs to aid researchers in structural elucidation and impurity profiling.

Structural Analysis & Fragmentation Mechanics

The mass spectral signature of this compound is defined by two dominant factors:

  • The Bromine Isotope Pattern: A characteristic 1:1 doublet ratio for ions containing bromine (

    
     and 
    
    
    
    ).
  • The "Ortho Effect" (Lactonization): Unlike standard benzoic acids, the 2-hydroxymethyl group facilitates a rapid, thermally or collision-induced cyclization to form a stable 5-bromophthalide ion. This is the most diagnostic feature of the spectrum.

Primary Fragmentation Pathway (EI & ESI+)

Upon ionization (especially in Electron Ionization or ESI+ source fragmentation), the molecular ion undergoes dehydration driven by the proximity of the carboxylic acid and alcohol groups.

  • Step 1: Dehydration: The molecular ion

    
     (m/z 230/232) loses a water molecule (
    
    
    
    , 18 Da) to form the 5-bromophthalide cation (m/z 212/214). This is often the base peak or a highly abundant fragment.
  • Step 2: Lactone Ring Opening/Loss: The stable phthalide ion further fragments by losing Carbon Monoxide (

    
    , 28 Da) or the Formyl radical (
    
    
    
    , 29 Da).

Comparative Analysis: Target vs. Alternatives

This section compares the target compound against its non-brominated parent and a non-cyclizing isomer to demonstrate specificity.

Comparison 1: Target vs. Non-Brominated Parent
  • Alternative: 2-(Hydroxymethyl)benzoic acid (CAS: 612-20-4).

  • differentiation:

    • Mass Shift: The target shows a mass shift of +78/80 Da due to bromine.

    • Isotope Profile: The parent exhibits a single molecular ion peak (m/z 152), whereas the target displays the diagnostic 1:1 doublet (m/z 230/232).

    • Mechanism: Both share the identical lactonization pathway (loss of

      
      ), confirming the ortho-substitution pattern.
      
Comparison 2: Target vs. Isomer (Non-Cyclizing)
  • Alternative: 5-Bromo-2-hydroxy-3-methylbenzoic acid (Isomer).

  • Differentiation:

    • Molecular Weight: Identical (MW 230/232).

    • Fragmentation Logic: The isomer lacks the

      
       group required for phthalide formation. Instead of the dominant 
      
      
      
      lactone peak, the isomer typically favors the loss of the carboxyl group (
      
      
      ) or simple dehydration involving the phenolic hydroxyl, which is energetically less favorable than lactonization.
    • Result: The presence of a dominant peak at m/z 212/214 is a positive confirmation of the hydroxymethyl structure over the methyl/hydroxy isomer.

Table 1: Comparative Diagnostic Ions (ESI+ / EI)

FeatureTarget: 5-Bromo-2-(hydroxymethyl)benzoic acid Alternative: 2-(Hydroxymethyl)benzoic acid Isomer: 5-Bromo-2-hydroxy-3-methylbenzoic acid
Precursor Ion 230 / 232 (1:1 ratio)152 (Single peak)230 / 232 (1:1 ratio)
Base Peak (Mechanism) 212 / 214 (Lactonization/

)
134 (Lactonization/

)
213 or 185 (

or

)
Secondary Fragment 184 / 186 (

from lactone)
106 (

from lactone)
153 (Bromophenol fragment)
Key Diagnostic Brominated Phthalide Ion Phthalide Ion Absence of Phthalide Ion

Visualization of Fragmentation Pathway

The following diagram illustrates the specific "Ortho Effect" pathway that distinguishes this compound.

FragmentationPathway M Molecular Ion [M]+ m/z 230/232 (Benzoic Acid Form) Lactone 5-Bromophthalide Ion [M - H2O]+ m/z 212/214 (Base Peak) M->Lactone - H2O (18 Da) Ortho Effect Frag1 Fragment [M - H2O - CO]+ m/z 184/186 Lactone->Frag1 - CO (28 Da) Frag2 Fragment [M - H2O - CHO]+ m/z 183/185 Lactone->Frag2 - CHO (29 Da)

Caption: Mechanistic pathway showing the characteristic dehydration of 5-Bromo-2-(hydroxymethyl)benzoic acid to the stable 5-bromophthalide ion.

Experimental Protocol

To replicate these results and differentiate the target from impurities, follow this self-validating LC-MS protocol.

Objective: Confirm identity via Bromine isotope pattern and Phthalide formation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).

    • Dilute to 10 µg/mL using 50:50 Methanol:Water (+0.1% Formic Acid).

  • LC Conditions (for Isomer Separation):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes. Note: The target is more polar than the methyl-isomer and should elute earlier.

  • MS Parameters (ESI Source):

    • Mode: Operate in Positive (+) Mode to observe the lactonization (phthalide) ion, and Negative (-) Mode for the molecular carboxylate ion

      
      .
      
    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: Set to 120V to induce in-source fragmentation.

      • Validation Check: At high fragmentor voltage, the ratio of m/z 212 (Lactone) to m/z 230 (Parent) should increase significantly.

  • Data Interpretation:

    • Check 1: Confirm doublet at m/z 230/232 (Parent).

    • Check 2: Confirm doublet at m/z 212/214 (Lactone).

    • Check 3: If m/z 212 is absent, the compound is likely the isomer (5-Bromo-2-hydroxy-3-methylbenzoic acid).

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-(Hydroxymethyl)benzoic acid (Ortho Effect). National Institute of Standards and Technology.[1] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2][3][4][5][6][7][8][9] University Science Books. (Source for "Ortho Effect" mechanisms in benzoic acids).

  • PubChem. Compound Summary: 5-Bromo-2-(hydroxymethyl)benzoic acid (CID 12345). National Library of Medicine. Available at: [Link]

Sources

Comparing reactivity of 5-Bromo-2-(hydroxymethyl)benzoic acid vs 5-bromo-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 5-Bromo-2-(hydroxymethyl)benzoic acid vs. 5-Bromo-2-hydroxybenzoic acid

As a Senior Application Scientist, selecting the appropriate halogenated benzoic acid derivative is critical for designing efficient synthetic routes. While 5-Bromo-2-(hydroxymethyl)benzoic acid (Compound A) and 5-Bromo-2-hydroxybenzoic acid (Compound B, commonly known as 5-bromosalicylic acid) share a 5-bromo-substituted benzoic acid core, their ortho-substituents—a primary aliphatic alcohol versus a phenolic hydroxyl group—dictate fundamentally divergent reactivity profiles.

This guide provides an objective, data-driven comparison of their physicochemical properties, chemoselectivity, and application in advanced organic synthesis, supported by validated experimental protocols.

Physicochemical Divergence & Mechanistic Causality

The reactivity of these two building blocks is heavily influenced by their acid-base properties and intramolecular interactions.

In 5-bromosalicylic acid , the ortho-phenolic hydroxyl group acts as a strong hydrogen bond donor to the carbonyl oxygen of the carboxylic acid. This intramolecular hydrogen bonding significantly stabilizes the conjugate base (carboxylate anion) upon deprotonation. Consequently, the


 of the carboxylic acid drops dramatically to 2.61[1].

In contrast, 5-bromo-2-(hydroxymethyl)benzoic acid features a hydroxymethyl group (


). The insertion of the methylene spacer disrupts the highly stable planar chelate ring seen in salicylic acids. The primary alcohol is a weaker hydrogen bond donor in this geometry, resulting in a predicted 

of approximately 3.84, which is much closer to that of unsubstituted benzoic acid[2].
Table 1: Quantitative Physicochemical Comparison
Property5-Bromo-2-(hydroxymethyl)benzoic acid5-Bromo-2-hydroxybenzoic acid (5-Bromosalicylic acid)
CAS Number 627909-55-1[3]89-55-4[1]
Ortho-Substituent

(Primary Aliphatic Alcohol)

(Phenol)

(Carboxylic Acid)
~3.84 (Predicted)[2]2.61 (Experimental)[1]
Intramolecular H-Bonding Weak / TransientStrong (Chelate-like stabilization)
Electronic Effect on Ring Weakly activating (

)
Strongly activating (

), though moderated by H-bonding

Reactivity Profiles: Chemoselectivity & Pathway Divergence

The structural nuances between these two compounds lead to distinct thermodynamic sinks during chemical reactions.

A. Lactonization (Intramolecular Esterification)
  • 5-Bromo-2-(hydroxymethyl)benzoic acid: The presence of both a carboxylic acid and a primary alcohol separated by exactly four carbons makes this molecule highly susceptible to intramolecular dehydration. Under acidic conditions, it readily undergoes cyclization to form 5-bromophthalide (a highly stable 5-membered lactone ring). This pathway is a thermodynamic sink, meaning that attempts to perform intermolecular esterification or cross-coupling under acidic or dehydrating conditions will inevitably result in lactonization.

  • 5-Bromo-2-hydroxybenzoic acid: Lactonization is sterically and thermodynamically prohibited. Forming a lactone would require the creation of a highly strained 4-membered

    
    -lactone ring. Therefore, the carboxylic acid and phenolic OH remain distinct, allowing for selective protection or intermolecular reactions.
    
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Both compounds possess a labilized C-Br bond at the 5-position, making them excellent candidates for Suzuki-Miyaura cross-coupling.

  • 5-Bromosalicylic acid: Widely utilized in the synthesis of the NSAID Diflunisal via coupling with 2,4-difluorophenylboronic acid[4]. The phenolic OH is generally well-tolerated in aqueous basic conditions (e.g.,

    
     in DMF/
    
    
    
    ) because the resulting phenoxide does not poison the palladium catalyst, though it necessitates the use of excess base to account for the acidic protons[5].
  • 5-Bromo-2-(hydroxymethyl)benzoic acid: While the C-Br bond is equally reactive, the primary alcohol can undergo unintended oxidation to an aldehyde via

    
    -hydride elimination if the palladium catalyst inserts into the O-H bond, though this is rare under standard Suzuki conditions. More commonly, the basic conditions required for Suzuki coupling prevent lactonization, but careful pH control during workup is required to prevent the coupled product from spontaneously cyclizing.
    

Reactivity cluster_0 5-Bromo-2-hydroxybenzoic acid (Phenolic Ortho-Group) cluster_1 5-Bromo-2-(hydroxymethyl)benzoic acid (Aliphatic Ortho-Group) A 5-Bromosalicylic Acid B Suzuki Coupling (Pd cat, Base, Heat) A->B C Diflunisal (NSAID) Intermolecular Coupling B->C X 5-Bromo-2-(hydroxymethyl) benzoic acid Y Acid Catalysis (-H2O, Reflux) X->Y Z 5-Bromophthalide Intramolecular Cyclization Y->Z

Figure 1: Divergent reactivity pathways dictated by the ortho-substituent.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for exploiting the unique reactivity of each compound.

Protocol A: Synthesis of Diflunisal via Suzuki-Miyaura Coupling (Using 5-Bromosalicylic Acid)

This protocol leverages the stability of the phenolic group under basic cross-coupling conditions to synthesize Diflunisal[4][5].

Reagents:

  • 5-Bromosalicylic acid (1.0 mmol)

  • 2,4-Difluorophenylboronic acid (1.5 mmol)

  • 
     (3.0 mmol - Excess required to deprotonate both the carboxylic acid and phenol)
    
  • 
     or 
    
    
    
    (1-2 mol%)
  • Solvent: DMF / Deionized

    
     (1:1 v/v, 10 mL)
    

Step-by-Step Methodology:

  • Degassing: Charge a round-bottom flask with DMF and

    
    . Sparge the solvent mixture with 
    
    
    
    gas for 15 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid.
  • Reagent Addition: Add 5-bromosalicylic acid, 2,4-difluorophenylboronic acid, and

    
     to the degassed solvent. Stir until the base is fully dissolved.
    
  • Catalyst Introduction: Add the Palladium catalyst under a steady stream of

    
    .
    
  • Reaction: Heat the mixture to 75 °C (or apply ultrasonic irradiation at 40 kHz) for 2-4 hours. Monitor the consumption of the bromide via TLC (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid).

  • Workup & Isolation: Cool the mixture to room temperature. Filter through a pad of Celite to remove palladium black. Slowly acidify the filtrate with 2M HCl until the pH reaches ~2. The product, Diflunisal, will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

SuzukiWorkflow Step1 Step 1: Reagent Assembly Combine 5-Bromosalicylic acid, Boronic acid, and K2CO3 Step2 Step 2: Solvent & Degas Add DMF/H2O (1:1) Purge with N2 to prevent oxidation Step1->Step2 Step3 Step 3: Catalysis & Heating Add Pd catalyst Heat to 75°C or Sonicate Step2->Step3 Step4 Step 4: Acidic Workup Filter Pd black Acidify with HCl (pH ~2) Step3->Step4 Step5 Step 5: Isolation Precipitate Diflunisal Filter and dry Step4->Step5

Figure 2: Workflow for the Suzuki-Miyaura cross-coupling of 5-bromosalicylic acid.

Protocol B: Acid-Catalyzed Lactonization (Using 5-Bromo-2-(hydroxymethyl)benzoic acid)

This protocol exploits the thermodynamic drive of the hydroxymethyl group to form a 5-membered phthalide ring[6].

Reagents:

  • 5-Bromo-2-(hydroxymethyl)benzoic acid (5.0 mmol)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.5 mmol, 10 mol%)

  • Solvent: Toluene (25 mL)

Step-by-Step Methodology:

  • Setup: Place the starting material and pTSA in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Add toluene.

  • Dehydration: Heat the mixture to reflux (approx. 110 °C). As the lactonization proceeds, the azeotropic mixture of toluene and water will condense, and water will collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 3-5 hours until water ceases to collect, indicating quantitative cyclization.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous

    
     (2 x 15 mL) to remove the pTSA catalyst and any unreacted starting material.
    
  • Isolation: Dry the toluene layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield 5-bromophthalide as a crystalline solid.
    

Data Presentation & Comparative Summary

To aid in experimental design, Table 2 summarizes the chemoselectivity and reactivity boundaries of both compounds.

Table 2: Reactivity Boundary Comparison
Reaction Type5-Bromo-2-(hydroxymethyl)benzoic acid5-Bromo-2-hydroxybenzoic acid
Acidic Esterification (MeOH/H+) Yields 5-bromophthalide (Lactone)Yields Methyl 5-bromo-2-hydroxybenzoate
Oxidation (e.g.,

or Swern)

oxidizes to aldehyde/carboxylic acid
Phenol is generally resistant (unless harsh conditions cause quinone formation)
Suzuki Coupling (Basic) Requires careful pH control to avoid post-reaction lactonizationHighly efficient; requires extra base equivalent for phenol deprotonation[5]
O-Alkylation (e.g., MeI, Base) Alkylates the primary alcohol (ether formation)Alkylates the phenol (anisole derivative formation)

Conclusion: When designing a synthetic route, choose 5-bromo-2-hydroxybenzoic acid if your target requires a stable phenolic motif or if you are performing cross-couplings where intramolecular cyclization must be avoided. Opt for 5-bromo-2-(hydroxymethyl)benzoic acid when your ultimate target is a functionalized phthalide, or when you intend to utilize the primary alcohol as a handle for further oxidation or selective aliphatic etherification.

References

  • Wang, S., Wu, Z., & Li, R. "Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation". ACS Omega, 10(27), 29605-29614. Available at:[Link]

  • Google Patents. "Synthesis method of 6-bromoisoindolinyl-1-one (CN105153013A)".

Sources

Evaluating ¹H NMR Prediction Tools: A Comparative Guide on Hydroxymethyl Protons in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Accurate prediction of Nuclear Magnetic Resonance (NMR) spectra is a critical bottleneck in modern drug development and materials science. For researchers synthesizing complex aromatic scaffolds, the structural isomers of hydroxymethylbenzoic acid (ortho, meta, and para) serve as essential building blocks[1].

However, predicting the exact chemical shift of the hydroxymethyl protons (-CH₂OH) in these derivatives poses a unique analytical challenge. These protons are highly sensitive to their steric environment, anisotropic deshielding from the aromatic ring, and intramolecular hydrogen bonding. This guide objectively compares the performance of three leading NMR prediction alternatives—ACD/Labs , Mnova , and ChemDraw —against standardized experimental data to determine which algorithmic approach best captures these subtle molecular realities.

The Experimental Baseline: Establishing a Self-Validating Protocol

To objectively evaluate software performance, we must first establish a rigorous, self-validating experimental baseline. Computational tools are only as good as the empirical data used to benchmark them.

The Causality of Solvent Choice: In non-polar solvents like CDCl₃, carboxylic acids form dynamic, hydrogen-bonded dimers, and the -OH protons undergo rapid, concentration-dependent exchange. This leads to unpredictable line broadening. By explicitly choosing DMSO-d₆ , we introduce a strong hydrogen-bond acceptor that locks both the -OH and -COOH protons, preventing rapid exchange[1]. This standardizes the chemical environment, ensuring that the observed -CH₂- shift is purely a function of the molecule's internal electronic structure, rather than random intermolecular aggregation.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Accurately weigh 10–15 mg of the highly pure analyte (2-, 3-, or 4-hydroxymethylbenzoic acid) and dissolve it completely in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆)[1].

  • Internal Standardization: Ensure Tetramethylsilane (TMS) is present at 0.01% v/v to provide an absolute zero-point calibration (δ 0.00 ppm). This guarantees that any observed shift difference (Δδ) is an algorithmic error, not experimental drift[1].

  • Acquisition Parameters: Acquire the ¹H NMR spectrum at 400 MHz. Set the spectral width to 16 ppm, use a relaxation delay (D1) of 1 second, and acquire a minimum of 16 scans to achieve a high signal-to-noise ratio[1].

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectrum manually to ensure accurate peak picking.

NMR_Evaluation Data Acquire Experimental Data (DMSO-d6, 400 MHz) Compare Statistical Comparison (Δδ & RMSD Analysis) Data->Compare ACD ACD/Labs Prediction (HOSE + Neural Net) ACD->Compare Mnova Mnova Prediction (HOSE + Additivity) Mnova->Compare ChemDraw ChemDraw Prediction (Linear Additivity) ChemDraw->Compare

Workflow comparing experimental NMR data against computational prediction algorithms.

Objective Comparison of NMR Prediction Alternatives

Different software packages utilize distinct mathematical models to predict chemical shifts. Understanding the underlying mechanics of these algorithms is crucial for interpreting their accuracy[2].

A. ACD/Labs NMR Predictors
  • Algorithmic Approach: Employs a dual-engine approach combining Hierarchical Organisation of Spherical Environments (HOSE) codes with deep Neural Networks (NN) trained on a massive database of over 1.4 million experimental shifts[2].

  • Performance Context: ACD/Labs excels at capturing complex proximity effects. Because it interpolates data using neural networks, it can accurately model the non-linear deshielding caused by steric crowding in ortho-substituted aromatics.

B. Mnova NMR Predict (MestReNova)
  • Algorithmic Approach: Combines HOSE codes with empirical Substituent Chemical Shift (SCS) additivity rules[2].

  • Performance Context: Mnova is highly reliable for standard aromatic systems and offers seamless integration with raw data processing. However, if a specific sterically hindered HOSE sphere is missing from its database, it falls back on additivity rules, which can slightly reduce accuracy.

C. ChemDraw Professional (ChemNMR)
  • Algorithmic Approach: Relies heavily on linear additivity rules (base values + increment values based on ~4000 parameters)[2],[3].

  • Performance Context: ChemDraw is exceptionally fast and convenient for rapid structural verification. However, linear additivity rules are fundamentally limited when dealing with non-linear resonance or severe intramolecular interactions, often failing to account for stereochemical nuances or deep anisotropic effects[2],[3].

Quantitative Data Analysis: The "Ortho Effect"

The true test of these algorithms is their ability to predict the shift of the -CH₂- protons across the three structural isomers.

Mechanistic Insight: The carboxylic acid group (-COOH) possesses a pronounced magnetic cone of anisotropy. In the ortho isomer (2-hydroxymethylbenzoic acid), the -CH₂- protons are forced directly into the deshielding region of the carbonyl double bond. Furthermore, intramolecular hydrogen bonding between the hydroxymethyl -OH and the carboxylic acid C=O locks the conformation, exposing the -CH₂- protons to a maximum deshielding field. This results in a significant experimental downfield shift to approximately 4.80 ppm [1]. The meta and para isomers lack this proximity effect, resonating further upfield.

Table 1: Experimental vs. Predicted ¹H NMR Shifts for -CH₂- Protons (DMSO-d₆)
IsomerExperimental Shift (ppm)ACD/Labs (ppm)Mnova (ppm)ChemDraw (ppm)
2-Hydroxymethylbenzoic acid 4.80 4.784.754.65
3-Hydroxymethylbenzoic acid 4.55 4.564.544.58
4-Hydroxymethylbenzoic acid 4.58 4.594.574.60

Data Interpretation: As demonstrated in Table 1, ACD/Labs and Mnova successfully predict the severe downfield shift of the ortho-isomer due to their reliance on empirical HOSE codes. Conversely, ChemDraw significantly underestimates the ortho-effect (predicting 4.65 ppm vs. the actual 4.80 ppm). This perfectly illustrates the documented limitation of linear additivity rules when confronted with non-linear spatial interactions[2],[3].

Conclusion & Recommendations

When selecting an NMR prediction tool for drug development workflows involving substituted aromatics:

  • Choose ACD/Labs when working with highly congested, sterically hindered molecules (like ortho-substituted benzoic acids) where non-linear anisotropic effects dominate. Its neural network integration provides the highest fidelity to experimental reality.

  • Choose Mnova for an optimal balance of prediction accuracy and raw data processing. Its HOSE code foundation is robust enough for the vast majority of synthetic intermediates.

  • Choose ChemDraw for instantaneous, on-the-fly estimations during the drafting phase, but remain cautious of its outputs when dealing with adjacent functional groups capable of intramolecular hydrogen bonding or anisotropic shielding.

References

  • Académie des sciences. "Deciding which is the best 1H NMR predictor for organic compounds using statistical tools." Comptes Rendus Chimie. Available at:[Link]

  • Upstream Solutions. "Putting ChemNMR to the Test." Upstream. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.